Product packaging for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(Cat. No.:CAS No. 355-80-6)

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

カタログ番号: B1584022
CAS番号: 355-80-6
分子量: 232.07 g/mol
InChIキー: JUGSKHLZINSXPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6) is a high-value fluorinated alcohol serving as a critical intermediate and specialty solvent in advanced research and development. Its unique structure, featuring a perfluorinated carbon chain and a hydroxyl group, imparts exceptional properties such as high thermal stability, chemical resistance, and the ability to alter the characteristics of larger molecules. This compound is extensively used as a cosurfactant in the synthesis of nanomaterials , where it is instrumental in controlling the particle size, morphology, and stability of silver (Ag), silver iodide (AgI), and silver sulfide (Ag₂S) nanocrystals . The distinct surface plasmon resonance absorption of the resulting nanocrystals makes them valuable for optical and electronic applications . In organic synthesis , it acts as a versatile building block for introducing fluorinated segments, thereby enhancing the thermal stability, chemical resistance, and electronic properties of specialty chemicals, functional materials, and pharmaceutical precursors . Furthermore, this compound is a key starting material for the synthesis of derivatizing agents, such as the corresponding chloroformate, which is used in the ultratrace analysis of highly hydrophilic compounds by gas chromatography . Recent biomedical research also highlights its application in the synthesis of novel fluorinated polyphosphazene coatings (like X-OFP) for blood-contacting medical devices, which demonstrate antithrombogenic properties and resistance to microbial infection . This product is classified as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F8O B1584022 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol CAS No. 355-80-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSKHLZINSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059879
Record name 1H,1H,5H-Perfluoropentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19363
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

355-80-6
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 355-80-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,5H-Perfluoropentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,4,4,5,5-octafluoropentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a significant member of the fluorinated alcohol family, is a colorless liquid distinguished by its unique physicochemical properties. These characteristics, largely dictated by the presence of eight fluorine atoms, make it a valuable intermediate in a multitude of applications, including the synthesis of advanced materials, and notably, in the field of drug discovery and development.[1][2] The high degree of fluorination imparts considerable chemical and thermal stability to the molecule.[3][4] This guide provides a comprehensive overview of the physical properties of this compound, methodologies for their determination, and insights into its applications, particularly within the pharmaceutical landscape.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to appreciating the compound's behavior.

Caption: Molecular Structure of this compound.

IdentifierValue
Chemical Name 2,2,3,3,4,4,5,5-octafluoropentan-1-ol[5]
Synonyms 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro; 1H,1H,5H-Octafluoro-1-pentanol; 1,1,5-Trihydrooctafluoropentyl alcohol
CAS Number 355-80-6[2][3][5]
Molecular Formula C₅H₄F₈O[2][3][5]
Molecular Weight 232.07 g/mol [2][3][5]
EINECS Number 206-593-4
InChI Key JUGSKHLZINSXPQ-UHFFFAOYSA-N[6]

Core Physical Properties: A Tabulated Summary

Physical PropertyValue
Appearance Colorless liquid[2][3]
Boiling Point 141-142 °C (at 1 atm)[2][6]
Melting Point < -50 °C
Density 1.667 g/mL at 25 °C[2][6]
Refractive Index (n20/D) 1.318[6]
Flash Point 76 °C (closed cup)[6]
Water Solubility Insoluble
Solubility in Organic Solvents Good solubility in many organic solvents[2]

Experimental Determination of Physical Properties: Methodologies and Insights

The accurate determination of physical properties is paramount for the application of any chemical compound in research and development. The highly fluorinated nature of this compound necessitates specific considerations during these measurements.

Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a small quantity of a liquid like this compound, the Thiele tube method is a highly efficient and accurate technique.[7][8]

Experimental Workflow:

A Sample Preparation B Apparatus Assembly A->B C Heating B->C D Observation C->D E Cooling and Measurement D->E

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Step-by-Step Protocol:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Assembly: The test tube is securely attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil bath.[9]

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Causality and Trustworthiness: This method is self-validating because the point at which the liquid re-enters the capillary tube signifies the precise moment when the external pressure equals the vapor pressure of the liquid. The use of a Thiele tube ensures a uniform and gradual temperature change, minimizing experimental error. For a fluorinated compound, it's crucial to perform this in a well-ventilated area due to the potential for vapor inhalation.

Refractive Index Measurement: The Abbé Refractometer

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for the identification and purity assessment of liquid samples. The Abbé refractometer is a standard instrument for this purpose.[10]

Experimental Workflow:

A Calibration B Sample Application A->B C Measurement B->C D Temperature Correction C->D

Caption: Workflow for Refractive Index Measurement using an Abbé Refractometer.

Step-by-Step Protocol:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the borderline between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale.

  • Temperature Correction: The refractive index is temperature-dependent. The measurement should be performed at a constant temperature (typically 20°C), or a correction factor should be applied.[10]

Causality and Trustworthiness: The Abbé refractometer provides a direct and precise measurement of the refractive index based on the principle of total internal reflection. The sharpness of the borderline is a direct indicator of the purity of the sample. For a volatile compound like this compound, it is important to take the reading quickly to prevent evaporation from altering the measurement.

Solubility Determination: A Qualitative and Semi-Quantitative Approach

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. The "like dissolves like" principle is a good starting point, but experimental verification is essential.

Experimental Workflow:

A Solvent Selection B Sample and Solvent Mixing A->B C Observation B->C D Classification C->D

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen, including water, ethanol, acetone, and a nonpolar solvent like hexane.

  • Sample and Solvent Mixing: A small, measured amount of this compound is added to a test tube containing a measured volume of the solvent.

  • Observation: The mixture is agitated, and the solubility is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

  • Classification: The solubility can be classified as soluble, partially soluble, or insoluble. For a more quantitative measure, the amount of solute that dissolves in a given volume of solvent can be determined.

Causality and Trustworthiness: The highly fluorinated chain of this compound makes it hydrophobic, hence its insolubility in water.[2] The hydroxyl group provides some polarity, allowing for solubility in polar organic solvents. This systematic approach across a spectrum of solvents provides a reliable solubility profile.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

Role as a Fluorinated Intermediate in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][11][12][13] Fluorination can improve metabolic stability, binding affinity, and lipophilicity.[11][12][13] this compound serves as a key building block for introducing fluoroalkyl chains into more complex molecules.[2] This can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the drug's half-life in the body.[11]

  • Increased Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence drug-receptor interactions.

Use in Nanoparticle Synthesis

This compound has been utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[6] Its fluorinated nature helps in the formation of stable microemulsions, which act as nanoreactors for the controlled synthesis of nanoparticles with specific sizes and shapes.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as a skin and eye irritant.[5]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a fluorinated alcohol with a unique set of physical properties that make it a valuable asset in various scientific and industrial applications. Its high density, specific boiling point, and characteristic refractive index are key identifiers, while its solubility profile dictates its utility in different solvent systems. For researchers and professionals in drug development, its role as a fluorinated intermediate offers a powerful tool to modulate the properties of bioactive molecules, ultimately contributing to the discovery of more effective and safer therapeutics. A thorough understanding of its physical properties and the methodologies for their determination is crucial for its effective and safe utilization in the laboratory and beyond.

References

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of specialty chemicals, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6) emerges as a pivotal fluorinated alcohol with a unique confluence of properties. Its highly fluorinated structure imparts exceptional thermal and chemical stability, low surface energy, and distinct solubility characteristics, making it an invaluable intermediate and functional component in a myriad of advanced applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and diverse applications, with a particular focus on its relevance to the fields of materials science and drug development.

Core Molecular and Physical Properties

The defining feature of this compound is its molecular structure, which consists of a five-carbon backbone heavily substituted with eight fluorine atoms and terminating in a primary alcohol group.[1] This high degree of fluorination is the primary determinant of its unique physicochemical behavior.

Molecular Formula and Weight:

The chemical formula for this compound is C5H4F8O .[1][2][3][4][5][6][7] Its molecular weight is approximately 232.07 g/mol .[1][2][4][5][6][7][8][9][10]

Key Physicochemical Data:

PropertyValueSource(s)
Appearance Colorless liquid[1][11][12][13]
Density ~1.667 g/mL at 25 °C[1][8][9][12][13]
Boiling Point 141-142 °C[1][8][9][12][14]
Melting Point -65 °C[3]
Flash Point 75.6 °C (closed cup)[3][8]
Refractive Index ~1.318 (n20/D)[8][9][12][14]
Solubility Limited in water, soluble in many organic solvents[11]

The strong carbon-fluorine bonds contribute to the compound's notable chemical inertness and thermal stability.[1][6][15] These properties are critical for its use in applications requiring resistance to harsh chemical environments and elevated temperatures.

Synthesis Pathways

The synthesis of this compound typically involves multi-step processes that necessitate precise control over reaction conditions to achieve high purity.[1] While specific proprietary synthesis routes are often closely guarded, a general understanding of the synthetic strategy can be illustrated. A common approach involves the telomerization of tetrafluoroethylene (TFE) followed by functional group transformations to introduce the terminal hydroxyl group.

Synthesis_Workflow TFE Tetrafluoroethylene (TFE) Telomerization Telomerization TFE->Telomerization Telogen Telogen (e.g., Methanol) Telogen->Telomerization Initiator Radical Initiator Initiator->Telomerization Telomers Fluorinated Telomers Telomerization->Telomers Separation Fractional Distillation Telomers->Separation Desired_Telomer Desired Telomer Intermediate Separation->Desired_Telomer Hydrolysis Hydrolysis/Reduction Desired_Telomer->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

The causality behind this experimental choice lies in the controlled radical polymerization of TFE in the presence of a chain transfer agent (telogen), which allows for the formation of low molecular weight polymers (telomers). The subsequent separation and chemical modification of the desired telomer yield the final alcohol product. The purity of the final product is critical for its performance in high-tech applications, necessitating rigorous purification steps such as fractional distillation.

Key Applications in Research and Development

The unique properties of this compound have led to its adoption in a variety of specialized fields:

  • Nanomaterial Synthesis: It is utilized as a cosurfactant in the synthesis of silver, silver iodide, and silver sulfide (Ag2S) nanocrystals.[7][9][12][16] Its role is crucial for controlling the size and stability of the nanoparticles, which is a testament to its utility in creating advanced materials with tailored properties.

  • Pharmaceutical and Drug Development: The fluorinated nature of this alcohol can be leveraged to modify the solubility and bioavailability of active pharmaceutical ingredients (APIs).[15] It can also be a key building block in the synthesis of complex fluorinated organic molecules for drug discovery.[7]

  • Advanced Coatings and Materials: It serves as an important intermediate in the production of fluorinated surfactants and polymers.[15] These materials are integral to formulating high-performance coatings with superior water and oil repellency, durability, and low surface friction.[15]

  • Electronics and Specialty Solvents: Its properties make it suitable for use as a disc coating solvent, where controlled evaporation and film formation are critical.[6] It also finds application as a cleaning agent in various industries due to its ability to dissolve a range of contaminants.[11]

Experimental Protocol: A Self-Validating System for Purity Assessment

Ensuring the purity of this compound is paramount for its successful application. A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, self-validating system for quality control.

Step-by-Step Methodology:

  • Gas Chromatography (GC) Analysis:

    • Objective: To determine the purity of the sample and identify any volatile impurities.

    • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds.

    • Sample Preparation: Prepare a dilute solution of the alcohol in a high-purity solvent (e.g., ethyl acetate).

    • Analysis: Inject a small volume of the prepared sample into the GC. The resulting chromatogram will show a major peak for the this compound and smaller peaks for any impurities. The purity can be calculated based on the relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure and assess for non-volatile or co-eluting impurities.

    • Instrumentation: A high-resolution NMR spectrometer.

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

    • Analysis: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H and ¹⁹F NMR spectra should be consistent with the known structure of this compound. The ¹³C NMR will confirm the carbon backbone.

Self-Validation Logic:

The GC analysis provides quantitative purity data, while the NMR analysis provides qualitative structural confirmation. If the GC indicates high purity and the NMR spectra perfectly match the expected structure with no significant impurity signals, the identity and purity of the compound are validated with a high degree of confidence.

QC_Workflow cluster_GC Gas Chromatography cluster_NMR NMR Spectroscopy GC_Sample Sample Preparation GC_Analysis GC-FID Analysis GC_Sample->GC_Analysis GC_Result Purity (%) GC_Analysis->GC_Result Validation Purity & Structural Validation GC_Result->Validation NMR_Sample Sample Preparation NMR_Analysis ¹H, ¹³C, ¹⁹F NMR Acquisition NMR_Sample->NMR_Analysis NMR_Result Structural Confirmation NMR_Analysis->NMR_Result NMR_Result->Validation

Caption: A self-validating quality control workflow for this compound.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[17] It is also a combustible liquid.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.[3]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water.[13]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][17]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[13]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[13]

In all cases of exposure or if symptoms persist, seek medical advice.[13][17]

Conclusion

This compound stands as a testament to the power of fluorine chemistry in creating materials with exceptional properties. Its unique combination of thermal stability, chemical resistance, and specific solubility makes it a critical component in advancing various fields, from materials science to pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential in research and development.

References

An In-Depth Technical Guide to the Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Fluorinated Alcohol

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) is a structurally distinct fluorinated alcohol, characterized by a five-carbon chain with a high degree of fluorination and a terminal primary alcohol group.[1] Its molecular formula is C5H4F8O, with a molecular weight of approximately 232.07 g/mol .[1] This extensive fluorination imparts a unique set of physicochemical properties, including high density (approximately 1.667 g/mL), a boiling point of 141-142 °C, and notable chemical and thermal stability.[1][2] While its solubility in water is limited, OFP exhibits good solubility in a wide array of organic solvents, a common characteristic of fluorinated compounds.[1][3] This solubility profile, combined with its other properties, makes OFP a valuable intermediate and solvent in various industrial and research applications, including the synthesis of fluorinated compounds, surface modification, and as a cleaning agent.[4][5]

This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights into the factors governing its solubility, a qualitative summary of its solubility in common solvents, and a detailed experimental protocol for determining precise quantitative solubility.

Understanding the Solubility of this compound: A "Like Dissolves Like" Perspective with a Fluorinated Twist

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. However, the presence of a significant fluorinated alkyl chain in this compound introduces nuances to this general rule.

The OFP molecule possesses a dual nature:

  • A polar hydroxyl (-OH) group: This group is capable of forming hydrogen bonds, which typically favors solubility in polar, protic solvents like alcohols.

  • A highly fluorinated, nonpolar alkyl chain (C4F8H): This substantial nonpolar segment contributes to its solubility in less polar and nonpolar solvents. The high electronegativity of the fluorine atoms creates strong C-F bonds and reduces the molecule's overall polarizability, leading to weaker van der Waals interactions compared to their hydrocarbon counterparts.

This bifunctional character results in a broad range of solubility in organic solvents. While it is miscible with many common organic solvents, its solubility can be influenced by the specific intermolecular interactions at play.

Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility
Polar Protic Methanol, EthanolMiscible
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSoluble to Miscible
Nonpolar Aromatic Toluene, BenzeneSoluble
Nonpolar Aliphatic Hexane, HeptaneSoluble
Chlorinated Dichloromethane, ChloroformSoluble

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates that a significant amount will dissolve, though it may not be in all proportions. It is crucial for researchers to experimentally determine the quantitative solubility for their specific application and conditions.

Experimental Protocol for Determining the Quantitative Solubility of this compound

The following detailed protocol outlines a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

  • Autosampler vials for GC/HPLC

Step-by-Step Methodology:
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved OFP is essential to ensure saturation.

    • Place the sealed vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

  • Separation of the Saturated Solution:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let any undissolved material settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-droplets of OFP.

  • Quantification of the Solute:

    • Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

    • Analyze the standard solutions and the filtered saturated solution using a calibrated analytical method such as GC-FID.

    • Construct a calibration curve by plotting the instrument response (e.g., peak area) against the known concentrations of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the filtered saturated solution.

  • Calculation and Reporting of Solubility:

    • The solubility can be expressed in various units, such as:

      • g/100 mL: (Concentration from calibration curve in g/mL) x 100

      • Weight/weight percentage (% w/w): (Mass of OFP / Mass of solution) x 100

      • Molarity (mol/L): (Concentration from calibration curve in g/L) / (Molecular weight of OFP)

Diagram of the Experimental Workflow:

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_calc 4. Calculation & Reporting prep1 Add excess OFP to a known volume of solvent in a sealed vial prep2 Equilibrate on a shaker at a constant temperature for 24-48 hours prep1->prep2 sep1 Allow undissolved material to settle prep2->sep1 sep2 Withdraw supernatant with a syringe sep1->sep2 sep3 Filter through a 0.22 µm PTFE syringe filter sep2->sep3 quant2 Analyze standards and saturated solution by GC-FID sep3->quant2 quant1 Prepare standard solutions of known OFP concentrations quant1->quant2 quant3 Construct a calibration curve quant2->quant3 quant4 Determine the concentration of OFP in the saturated solution quant3->quant4 calc1 Calculate solubility in desired units (g/100mL, %w/w, mol/L) quant4->calc1 calc2 Report solubility at the specified temperature calc1->calc2

Caption: Workflow for the experimental determination of solubility.

Logical Relationship: Solvent Polarity and Solubility of this compound

The solubility of this compound in organic solvents is a balance between the polar hydroxyl group and the nonpolar fluorinated chain. The following diagram illustrates this relationship.

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar Solvents OFP This compound Methanol Methanol OFP->Methanol H-bonding with -OH group Miscible Ethanol Ethanol OFP->Ethanol H-bonding with -OH group Miscible Acetone Acetone OFP->Acetone Dipole-dipole interactions Good Solubility Toluene Toluene OFP->Toluene Dispersion forces with fluorinated chain Good Solubility Hexane Hexane OFP->Hexane Dispersion forces with fluorinated chain Good Solubility

Caption: Influence of solvent polarity on OFP solubility.

Conclusion

This compound presents a favorable solubility profile in a wide range of organic solvents, from polar to nonpolar. This versatility is a direct consequence of its unique molecular structure, which combines a polar hydroxyl head with a highly fluorinated, nonpolar tail. While comprehensive quantitative solubility data remains to be fully documented in the scientific literature, the qualitative understanding and the detailed experimental protocol provided in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this compound in their work. The ability to precisely determine its solubility in specific solvent systems is key to unlocking its full potential in various applications.

References

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Key Fluorinated Alcohol

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS 355-80-6) is a significant member of the family of fluorinated alcohols, which are valued for their unique physicochemical properties, including high thermal stability, distinct solvency characteristics, and utility as intermediates in the synthesis of fluoropolymers and other specialized materials. A precise understanding of its molecular structure is paramount for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of such fluorinated organic compounds.

This in-depth technical guide provides a detailed analysis of the ¹H and ¹⁹F NMR spectra of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, offer field-proven experimental protocols for data acquisition, and present a comprehensive interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds and require a thorough understanding of their structural analysis by NMR.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, H(CF₂)₄CH₂OH, presents a fascinating case for NMR analysis due to the presence of both protons (¹H) and fluorine-19 (¹⁹F) nuclei.[1] Both ¹H and ¹⁹F are spin ½ nuclei with 100% natural abundance, making them highly sensitive for NMR detection.[2] The molecule has three distinct proton environments and four distinct fluorine environments, leading to complex but interpretable spectra.

cluster_structure Molecular Structure of this compound HO HO- C1 CH₂ HO->C1 C2 CF₂ C1->C2 C3 CF₂ C2->C3 C4 CF₂ C3->C4 C5 CF₂H C4->C5

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the terminal methine proton (-CF₂H).

Expected ¹H NMR Data

While the precise chemical shifts and coupling constants can vary slightly with the solvent and concentration used, the following table outlines the expected spectral parameters. Detailed experimental values have been reported in the scientific literature.[3]

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
-OHVariable (typically 1-5)Broad singletNone
-CH₂-~3.9 - 4.2Triplet³J(H-F) ≈ 13-15
-CF₂H~6.0 - 6.5Triplet of triplets²J(H-F) ≈ 50-55, ³J(H-F) ≈ 5-7

Note: The exact experimental values for chemical shifts and coupling constants are detailed in the work by Paleta, O., et al. (1989).[3]

Interpretation of ¹H NMR Spectrum
  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

  • Methylene Protons (-CH₂-): These protons are adjacent to the highly electronegative octafluorobutyl group, which deshields them, causing them to resonate at a relatively high chemical shift. They are coupled to the two fluorine atoms on the adjacent CF₂ group, resulting in a triplet multiplicity due to the ³J(H-F) coupling.

  • Methine Proton (-CF₂H): This proton is directly attached to a carbon bearing two fluorine atoms and is at the terminus of the fluorinated chain. This environment leads to a significant downfield shift. The signal appears as a triplet of triplets due to coupling with the geminal fluorine atoms (a large ²J(H-F) coupling) and the vicinal fluorine atoms on the next CF₂ group (a smaller ³J(H-F) coupling).

cluster_1H_coupling ¹H NMR Coupling Interactions H_alpha -CH₂- Protons F_alpha -CF₂(α)- Fluorines H_alpha->F_alpha ³J(H-F) H_beta -CF₂H Proton F_beta -CF₂(β)- Fluorines H_beta->F_beta ²J(H-F)

Caption: Key ¹H-¹⁹F coupling interactions in this compound.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a wealth of information due to the large chemical shift dispersion of the ¹⁹F nucleus.[2] In this compound, there are four chemically non-equivalent pairs of fluorine atoms, which will give rise to four distinct signals.

Expected ¹⁹F NMR Data

The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. The following table provides an overview of the expected signals.

Fluorine AtomsChemical Shift (δ) ppm (Predicted, vs. CFCl₃)MultiplicityCoupling Constant (J) Hz (Predicted)
-CH₂CF₂ -~ -124 to -127Complex multiplet
-CF₂CF₂ CF₂-~ -130 to -133Complex multiplet
-CF₂CF₂ CF₂H~ -121 to -124Complex multiplet
-CF₂ H~ -138 to -141Doublet of triplets²J(F-H) ≈ 50-55

Note: The exact experimental values for chemical shifts and coupling constants are detailed in the work by Paleta, O., et al. (1989).[3]

Interpretation of ¹⁹F NMR Spectrum

The interpretation of the ¹⁹F NMR spectrum is more complex due to extensive F-F and F-H couplings.

  • -CH₂CF₂- Group: The fluorine atoms in this group are coupled to the adjacent methylene protons (³J(F-H)) and the fluorine atoms of the neighboring CF₂ group.

  • Internal -CF₂- Groups: The two internal CF₂ groups will show complex multiplets due to coupling with the fluorine atoms on the adjacent CF₂ groups.

  • -CF₂H Group: The fluorine atoms in this terminal group are coupled to the geminal proton (a large ²J(F-H) coupling) and the fluorine atoms on the adjacent CF₂ group, resulting in a doublet of triplets.

The large magnitude of F-F coupling constants, which can occur over several bonds, adds to the complexity of the spectrum but also provides valuable through-bond connectivity information.[4]

cluster_19F_coupling ¹⁹F NMR Coupling Network F1 -CH₂CF₂(1)- F2 -CF₂(2)- F1->F2 J(F-F) H_alpha -CH₂- F1->H_alpha ³J(F-H) F3 -CF₂(3)- F2->F3 J(F-F) F4 -CF₂(4)H F3->F4 J(F-F) H_beta -CF₂H F4->H_beta ²J(F-H)

Caption: Conceptual representation of the ¹⁹F-¹⁹F and ¹⁹F-¹H coupling network.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent in which this compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

  • Sample Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing in ¹H NMR, tetramethylsilane (TMS) can be used. For ¹⁹F NMR, an external reference of CFCl₃ in a sealed capillary is often employed, or an internal standard such as trifluorotoluene can be added if it does not interfere with the analyte signals.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: The NMR spectrometer should be equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹⁹F channels to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence for ¹H acquisition.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition Parameters:

    • Set the spectral width to encompass the expected range of fluorine signals (e.g., -100 to -150 ppm relative to CFCl₃).

    • Use a standard pulse sequence for ¹⁹F acquisition. Proton decoupling may be employed to simplify the spectrum, although the coupled spectrum provides valuable H-F coupling information.

    • Due to the high sensitivity of ¹⁹F, fewer scans are typically required compared to ¹³C NMR.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function, followed by Fourier transformation, phasing, and baseline correction.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide a complete and unambiguous structural confirmation of the molecule. The ¹H spectrum clearly identifies the three distinct proton environments, with the coupling to adjacent fluorine atoms providing key connectivity information. The ¹⁹F spectrum, while more complex, offers a detailed map of the fluorinated backbone of the molecule. A thorough analysis of both spectra, including chemical shifts and coupling constants, is essential for quality control, reaction monitoring, and the detailed structural characterization required in advanced research and development settings.

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Introduction: Understanding the Compound

This compound (CAS No. 355-80-6) is a highly fluorinated alcohol with the linear formula F₂CH(CF₂)₃CH₂OH.[1] Its unique structure, characterized by a chain of eight fluorine atoms and a terminal primary alcohol group, imparts distinct physical and chemical properties.[2][3] These properties, including chemical stability, low surface tension, and high polarity, make it a valuable compound in various research and development applications.[2][3][4] It is frequently utilized as a cosurfactant in the synthesis of nanoparticles, such as silver and silver iodide nanocrystals, and as a solvent or building block in the creation of other complex fluorinated molecules.[1][2][3]

Given its utility in advanced chemical synthesis, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for professionals in research and drug development. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks associated with its use.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive risk assessment. For this compound, this involves understanding its specific health and physical hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6] It is also classified as a combustible liquid. While acute toxicity data is limited, inhalation studies in rats have shown that at very high concentrations (LCLo of 2,500 ppm over 4 hours), it can act as a neurotoxin, causing general anesthesia, somnolence, and muscle weakness.[6][7][8] This underscores the critical importance of preventing vapor inhalation.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[5][6][9]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5][6][9]
Flammable Liquids4H227: Combustible liquid[10]
Risk Assessment Workflow

A systematic approach to risk assessment is crucial before any experimental work begins. The causality is simple: identifying the inherent hazards of the chemical allows for an accurate evaluation of potential exposure scenarios, which in turn dictates the necessary control measures to ensure safety.

A Step 1: Identify Hazards (Skin/Eye/Respiratory Irritant, Combustible Liquid) B Step 2: Assess Exposure (Inhalation of vapors, Skin/Eye contact, Ingestion) A->B informs C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C dictates D Step 4: Review & Refine (Evaluate effectiveness of controls) C->D requires

Caption: Risk Assessment Workflow for Chemical Handling.

Hierarchy of Controls: From Engineering to PPE

To mitigate the identified risks, a hierarchy of controls must be implemented. This approach prioritizes the most effective measures first.

  • Engineering Controls : The primary line of defense is to physically isolate the researcher from the hazard. All work with this compound should be conducted in a properly functioning chemical fume hood.[5] This provides sufficient local and general ventilation to prevent the accumulation of vapors, directly addressing the respiratory irritation and inhalation hazards.[5] An emergency eye-wash station and safety shower must be readily accessible.[10]

  • Administrative Controls : These are workplace policies and procedures designed to reduce exposure. This includes:

    • Clear Labeling : Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.

    • SDS Accessibility : The Safety Data Sheet (SDS) must be available to all personnel who will handle the substance.[11]

    • Safe Work Practices : Prohibit eating, drinking, or smoking in the laboratory.[12] Wash hands thoroughly after handling the chemical.[5][11]

  • Personal Protective Equipment (PPE) : PPE is the final line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical.

PPE Selection Protocol

The selection of appropriate PPE is not arbitrary; it is a direct response to the specific hazards of skin and eye irritation.

cluster_ppe PPE Selection Logic A Hazard Identified: Serious Eye Irritant (H319) X Required PPE: Chemical Splash Goggles A->X B Hazard Identified: Skin Irritant (H315) Y Required PPE: Chemical-Resistant Gloves & Lab Coat B->Y C Hazard Identified: Respiratory Irritant (H335) Z Primary Control: Chemical Fume Hood C->Z

Caption: PPE Selection Based on GHS Hazard Identification.

Standard Operating Procedures

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Safe Handling Protocol
  • Preparation : Before handling, confirm the fume hood is operational. Don the required PPE: a lab coat, chemical-resistant gloves, and chemical splash goggles.[5][11][12]

  • Dispensing : Handle in a well-ventilated area, preferably within the fume hood.[12] Avoid inhalation of vapor or mist.[5][11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, as the material is a combustible liquid.[10][11][13]

  • Use : Keep containers tightly closed when not in use. Avoid contact with skin and eyes.[12]

  • Post-Handling : Wash hands and any exposed skin thoroughly after completing work.[9] Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidents. The rationale is to isolate it from conditions or materials that could create a hazardous situation.

ParameterRequirementRationale
Location Store in a cool, dry, and well-ventilated place.[11][12]Prevents vapor buildup and degradation.
Container Keep container tightly closed.[5][11][12]Prevents vapor leakage and contamination.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[10][12][13]The liquid is combustible with a flash point of 76 °C (168.8 °F).[1][11]
Incompatibilities Store away from incompatible materials such as strong oxidizing agents and metals.[9][14][15]Prevents potentially hazardous chemical reactions.
Access Store locked up.[11][12]Restricts access to authorized personnel only.

Emergency Response Protocols

In the event of an exposure or spill, a swift and correct response is critical.

First Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][9][11]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[5][11][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Spill and Leak Containment
  • Evacuate : Evacuate non-essential personnel from the area.

  • Ventilate : Ensure adequate ventilation, but avoid inhaling vapors.

  • Control Ignition Sources : Remove all sources of ignition from the spill area.[10][11][14]

  • Containment : Prevent the spill from entering drains or waterways.[10][11]

  • Clean-up : Absorb the spill with an inert, non-combustible liquid-binding material (e.g., sand, diatomaceous earth).[5] Collect the material using electrically protected or non-sparking tools and place it in a suitable, closed container for disposal.[11][13]

  • Decontamination : Ventilate and clean the affected area thoroughly.

Fire-Fighting Procedures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[5][11]

  • Unsuitable Media : Do not use a direct water jet, as it may spread the fire.[5]

  • Critical Hazard : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][13] Combustion of this compound may produce highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[5][9] The presence of HF is a significant danger.

A Emergency Occurs (Spill, Exposure, Fire) B Assess Situation (Is it safe to respond?) A->B C Alert Personnel & Call for Help B->C F Evacuate Area B->F If Not Safe D Administer First Aid (If trained and safe) C->D E Contain Spill (If safe to do so) C->E

Caption: General Emergency Response Flowchart.

Waste Disposal

Unused this compound and materials contaminated with it must be treated as hazardous waste.[15] Do not dispose of it down the drain.[11] All waste must be placed in appropriately labeled, sealed containers and disposed of through a licensed waste disposal company, in accordance with all local, state, and federal regulations.[12][15]

Physicochemical Reference Data

PropertyValue
CAS Number 355-80-6[5][6]
Molecular Formula C₅H₄F₈O[2][5][6]
Molecular Weight 232.07 g/mol [2][6]
Appearance Colorless liquid[2][11][12]
Density 1.667 g/mL at 25 °C[11]
Boiling Point 141-142 °C[11]
Melting Point < -50 °C[7][11]
Flash Point 76 °C (168.8 °F) - closed cup[1][11]
Water Solubility Insoluble / Sparingly soluble[3][4][12]

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol toxicity and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicity and Hazards of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the toxicological profile and associated hazards of this compound (CAS No. 355-80-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle or may be exposed to this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound, hereafter referred to as OFP, is a fluorinated alcohol used in specialized chemical synthesis, such as the preparation of silver and silver iodide nanocrystals where it acts as a cosurfactant.[1][2] Its heavily fluorinated structure imparts unique physical and chemical properties, which also dictate its toxicological and hazardous characteristics.

A summary of its key physicochemical properties is presented below. Understanding these properties is the first step in a robust risk assessment, as they influence the substance's behavior in the laboratory and its interaction with biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 355-80-6[3][4]
Molecular Formula C₅H₄F₈O[4][5]
Molecular Weight 232.07 g/mol [4]
Appearance Colorless liquid[4][6][7]
Boiling Point 141-142 °C[6]
Melting Point < -50 °C[1][6]
Density 1.667 g/cm³ at 25 °C[6]
Flash Point 76 °C (168.8 °F) - closed cup[6]
Water Solubility Insoluble[7][8]
Vapor Density 8.00[8]

Section 2: Comprehensive Toxicological Profile

The toxicological data for OFP is primarily derived from acute studies and computational predictions. A significant data gap exists for chronic exposure, carcinogenicity, and reproductive toxicity. As noted in multiple safety data sheets, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Acute Toxicity

Acute toxicity assessment is critical for understanding the immediate health risks following short-term exposure. For OFP, the primary routes of concern are inhalation and ingestion.

  • Inhalation: The lowest published lethal concentration (LCLo) in rats is 2,500 ppm for a 4-hour exposure.[4][7][9][10] This indicates that the substance is mildly toxic by inhalation.[1] Observed effects at this concentration include general anesthesia, somnolence (drowsiness), and muscle weakness, suggesting central nervous system depression.[4][9][10]

  • Oral: The oral lethal dose (LD50) in rats is reported to be between 300 and 2000 mg/kg, classifying it as harmful if swallowed under certain classification systems.[11]

  • Dermal: Specific dermal LD50 values are not available. However, given its classification as a skin irritant, dermal absorption may occur, and prolonged contact should be avoided.

Table 2: Summary of Acute Toxicity Data

Exposure RouteSpeciesTest TypeValueObserved EffectsSource(s)
Inhalation RatLCLo2,500 ppm / 4 hrGeneral anesthetic, somnolence, muscle weakness[4][7][9][10]
Oral RatLD50300 - 2000 mg/kgNot specified[11]
Irritation and Sensitization
  • Skin Irritation: OFP is classified as a skin irritant (Category 2).[3][4] Direct contact can cause redness, itching, and inflammation. All personnel handling this chemical must wear appropriate chemical-resistant gloves.

  • Eye Irritation: The compound is classified as causing serious eye irritation (Category 2/2A).[3][4][8] Accidental eye contact can result in significant pain, redness, and potential damage. The use of safety goggles with side shields is mandatory.

  • Respiratory Irritation: OFP is known to cause respiratory tract irritation (STOT Single Exposure, Category 3).[3][4][11] Vapors or mists can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[3] All handling of OFP that may generate vapor or aerosol should be conducted in a certified chemical fume hood.

  • Sensitization: Current data suggests that OFP should not be classified as a respiratory or skin sensitizer.[3] However, due to the overall limited toxicological dataset, caution is warranted.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

There is currently no evidence to suggest that OFP is carcinogenic, mutagenic, or a reproductive toxicant.[6][11] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[6] This lack of evidence, however, stems from a lack of dedicated studies rather than from studies showing negative results. This represents a significant knowledge gap.

Toxicological Assessment Workflow

The causality behind hazard classification follows a structured evaluation process. The diagram below illustrates the logical flow from initial data gathering to the assignment of GHS (Globally Harmonized System) classifications, a process that is central to ensuring the trustworthiness of any hazard assessment.

GHS_Classification_Workflow cluster_data Data Collection & Analysis cluster_assessment Hazard Assessment per Endpoint cluster_classification Classification & Communication Data Gather Physicochemical, In Vitro, In Vivo, and Human Data Eval Evaluate Data Quality and Relevance Data->Eval Gaps Identify Data Gaps (e.g., Chronic Toxicity) Eval->Gaps Acute Acute Toxicity (Oral, Dermal, Inhalation) Eval->Acute Endpoint Analysis Irritation Skin/Eye Irritation & Sensitization Eval->Irritation Endpoint Analysis Chronic Repeated Dose & CMR Assessment Eval->Chronic Endpoint Analysis Classify Compare Data with GHS Criteria Gaps->Classify Influences Uncertainty Acute->Classify Irritation->Classify Chronic->Classify Label Assign Hazard Statements (H-Codes) & Pictograms Classify->Label SDS Develop Safety Data Sheet (SDS) Label->SDS

Caption: Logical workflow for toxicological hazard assessment and GHS classification.

Section 3: Hazard Identification and Risk Management

Effective risk management is predicated on a clear understanding of a substance's hazards. For OFP, the primary hazards are its combustibility and its irritant properties.

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard StatementSource(s)
Flammable Liquids4NoneWarningH227: Combustible liquid[11]
Skin Corrosion/Irritation2Exclamation MarkWarningH315: Causes skin irritation[3][4][8]
Serious Eye Damage/Irritation2AExclamation MarkWarningH319: Causes serious eye irritation[3][4][8]
STOT - Single Exposure3Exclamation MarkWarningH335: May cause respiratory irritation[3][4][8]
Risk Management Workflow

A self-validating system of laboratory safety involves a continuous cycle of risk assessment and control implementation. The choice of controls must directly address the identified hazards.

Risk_Management_Workflow cluster_controls Hierarchy of Controls A 1. Identify Hazards - Combustible (H227) - Skin/Eye/Resp Irritant (H315, H319, H335) B 2. Assess Risks - Likelihood of spills, splashes, vapor release - Severity of potential exposure A->B C 3. Implement Controls (Hierarchy of Controls) B->C D 4. Review & Refine - Are controls effective? - Any incidents or near-misses? - Update protocol as needed C->D Monitor Eng Engineering: Chemical Fume Hood D->A Feedback Loop Admin Administrative: SOPs, Training PPE PPE: Gloves, Goggles, Lab Coat

Caption: A cyclical workflow for managing laboratory risks associated with OFP.

Recommended Control Measures
  • Engineering Controls: Always handle OFP inside a certified chemical fume hood to control vapor inhalation.[3] Ensure adequate general laboratory ventilation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side-shields meeting standards like EN166 (EU) or NIOSH (US).[3][12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene, tested to EN 374) and a lab coat.[3][12] Gloves must be inspected before use and changed immediately if contaminated.

    • Respiratory Protection: Not typically required when engineering controls are effective. In case of aerosol formation or spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

  • Safe Handling & Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] Recommended storage temperatures vary, with some sources suggesting 15-25°C and others 2-8°C.[1][3] Check the supplier's specific recommendation.

    • Avoid contact with incompatible materials such as strong oxidizing agents.[13][14]

Section 4: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in mitigating injury from exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][6]

  • Eye Contact: Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Firefighting and Accidental Release
  • Firefighting:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[3][9]

    • Specific Hazards: OFP is a combustible liquid. Vapors are heavier than air and may travel to an ignition source.[9] Upon combustion, highly toxic and corrosive hydrogen fluoride (HF) gas may be liberated, along with carbon oxides.[3][12] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

  • Accidental Release:

    • Evacuate personnel and ensure adequate ventilation. Remove all sources of ignition.[3]

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert, liquid-absorbent material (e.g., sand, diatomaceous earth).[3][6]

    • Collect the absorbed material into a suitable, closed container for disposal by an approved waste disposal plant.[6] Do not allow the chemical to enter drains or waterways.[3]

Section 5: Environmental Considerations

Data on the environmental fate and ecotoxicity of OFP is sparse.

  • It is insoluble in water and its vapor pressure suggests it will likely be mobile in the environment due to volatility.[8]

  • One source states it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[8]

  • However, another source assigns it a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to water.

  • This discrepancy highlights a critical data gap. Given its fluorinated nature, persistence in the environment is a potential concern. It should be handled and disposed of in a manner that prevents its release into the environment.

References

Introduction: The Strategic Value of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol for Advanced Research & Development

This compound (CAS No. 355-80-6) is a highly fluorinated alcohol that serves as a critical building block and specialty solvent in numerous advanced applications.[1][2] Its unique molecular structure, characterized by a short carbon chain with extensive fluorine substitution, imparts a combination of hydrophobicity, oleophobicity, low surface tension, and high chemical and thermal stability.[1][2]

For researchers and drug development professionals, this compound is not merely a reagent but a key enabler of innovation. It is instrumental in the synthesis of fluorinated surfactants, high-performance coatings, and specialty polymers.[2][3] In the pharmaceutical and life sciences sectors, it is leveraged as a versatile intermediate for modifying active pharmaceutical ingredients (APIs) to enhance their solubility and bioavailability.[2][3][4] Furthermore, its role as a cosurfactant is crucial for the controlled synthesis of advanced nanomaterials, such as silver and silver iodide nanocrystals.[4][5]

This guide provides a comprehensive framework for the strategic sourcing, procurement, and validation of this compound, ensuring that the material acquired meets the stringent quality and purity standards required for reproducible, high-impact research.

Part 1: The Supplier Landscape and Strategic Sourcing

The procurement of a specialty chemical like Octafluoro-1-pentanol requires careful consideration of the supplier's reliability, documentation, and quality control. The market consists of primary manufacturers, large-scale distributors, and specialized chemical suppliers.

Key Supplier and Product Overview

For research and development purposes, purity is a critical parameter. The most commonly available grade is ≥98% purity, which is suitable for most synthetic and formulation applications. The following table summarizes offerings from prominent suppliers in the field.

SupplierProduct Name/NumberTypical PurityKey Identifiers
Sigma-Aldrich (Merck) This compound (Cat. No. 269433)98%[6]CAS: 355-80-6, EC: 206-593-4, MDL: MFCD00039631[6]
TCI Chemicals This compound (Product No. O0114)>98.0% (GC)[7]CAS: 355-80-6, Reaxys: 1773494[7]
Santa Cruz Biotechnology This compound (CAS 355-80-6)Research GradeCAS: 355-80-6, MF: C₅H₄F₈O[8]
Chem-Impex International This compoundResearch GradeUtilized in fluorinated surfactants, coatings, and pharmaceuticals.[3]
NINGBO INNO PHARMCHEM This compoundHigh PurityLeading supplier in China, emphasizes use in nanoparticle synthesis.[4]

Strategic Sourcing Workflow

The process of selecting a supplier should be systematic. The primary objective is to balance cost, quality, and availability while minimizing supply chain risk. This workflow is designed to guide the researcher from initial identification to final selection.

SourcingWorkflow A Define Requirements (Purity >98%, Quantity, Timeline) B Identify Potential Suppliers (Distributors, Manufacturers) A->B C Request Quotations & Documentation (Price, CoA, SDS) B->C D Evaluate Supplier (Technical Specs, Lead Time, Support) C->D E Perform Risk Assessment (Supply Chain Stability, Past Performance) D->E F Select Primary & Secondary Supplier E->F G Place Purchase Order F->G QCWorkflow cluster_receiving Receiving Bay cluster_lab Laboratory A Material Received B Visual Inspection (Check for damage, leaks) A->B C Documentation Check (PO vs. Label vs. CoA) B->C D Log into Inventory (Assign Lot Number) C->D E Perform QC Check (e.g., NMR, GC-MS) D->E F Compare QC Data to CoA & Literature E->F G Release to Research Stock F->G  Match H Quarantine & Contact Supplier F->H  Mismatch

References

Methodological & Application

Application Notes & Protocols: Leveraging 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Advanced Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantage of a Fluorinated Alcohol in Nanotechnology

In the landscape of nanomaterial synthesis, the choice of solvent is a critical parameter that dictates the final morphology, size distribution, and stability of nanoparticles. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), a highly fluorinated alcohol (chemical formula: C5H4F8O), has emerged as a uniquely powerful tool for researchers.[1][2] Its distinct properties—including high density (1.667 g/mL), low surface tension, and immiscibility with water—create novel reaction environments that are not achievable with conventional solvents.[2][3]

The high degree of fluorination in OFP leads to the formation of a "fluorous phase," a third phase distinct from aqueous and organic layers. This behavior, coupled with its strong hydrogen-bonding ability, allows OFP to function variously as a stabilizing agent, a co-surfactant, a morphology-directing agent, and a reaction medium for biphasic syntheses.[3] These attributes provide exceptional control over nanoparticle formation, making OFP an invaluable component in the synthesis of advanced nanomaterials for drug development, catalysis, and diagnostics.[1][4]

This guide provides detailed protocols and the underlying scientific rationale for using OFP in the synthesis of two distinct and widely applicable nanoparticle systems: Gold Nanoparticles (AuNPs) and Mesoporous Silica Nanoparticles (MSNs).

Key Physicochemical Properties of OFP
PropertyValueSignificance in Nanoparticle Synthesis
Molecular Formula C5H4F8O[1]The high fluorine content is responsible for its unique fluorous properties.
Molecular Weight 232.07 g/mol [3]Relevant for stoichiometric calculations in synthesis protocols.
Density (at 25°C) 1.667 g/mL[3]Facilitates phase separation in biphasic and triphasic systems.
Boiling Point 141-142 °C[3]Allows for a wide range of reaction temperatures.
Water Solubility Insoluble[3]Critical for forming distinct aqueous-fluorous interfaces.
Refractive Index (n20/D) 1.318Useful for certain in-situ characterization techniques.

Application 1: Biphasic Synthesis of Monodisperse Gold Nanoparticles (AuNPs)

The synthesis of gold nanoparticles with uniform size and shape is crucial for applications in sensing, imaging, and therapeutics. The Brust-Schiffrin method, a two-phase synthesis, is a foundational technique.[5] Incorporating OFP can further refine this process by creating a well-defined fluorous-organic interface that modulates the transfer of the gold precursor and the reducing agent, leading to enhanced control over nucleation and growth.

Causality & Mechanism

In this protocol, the gold precursor, tetrachloroauric acid (HAuCl₄), is initially dissolved in the aqueous phase.[6] A phase-transfer agent, such as a quaternary ammonium salt, transports the AuCl₄⁻ ions into the organic phase (e.g., toluene), where the reduction occurs.[5] OFP is introduced as a third, denser fluorous phase.

The OFP phase does not directly dissolve the reactants but instead acts as a liquid interface and a reservoir for the stabilizing ligand (e.g., an alkanethiol). This setup offers two key advantages:

  • Controlled Reagent Diffusion: The rate of AuCl₄⁻ transfer and its subsequent reduction is moderated by the interfaces, preventing rapid, uncontrolled nucleation and promoting more uniform particle growth.

  • Enhanced Ligand Availability: The fluorous phase can preferentially solvate fluorinated ligands or concentrate traditional thiol ligands at the interface, ensuring immediate and efficient capping of newly formed gold nuclei. This rapid stabilization is critical for preventing aggregation and achieving monodispersity.[6]

Workflow Diagram: Biphasic AuNP Synthesis with OFP

AuNP_Synthesis Workflow for Biphasic AuNP Synthesis cluster_prep Phase Preparation cluster_reaction Reaction & Synthesis cluster_purification Purification & Isolation P1 Aqueous Phase: Dissolve HAuCl₄ in H₂O R1 Combine Phases in Reaction Vessel P1->R1 P2 Organic Phase: Dissolve Phase Transfer Agent in Toluene P2->R1 P3 Fluorous Phase: 2,2,3,3,4,4,5,5-Octafluoro- 1-pentanol (OFP) with Stabilizing Ligand P3->R1 R2 Vigorous Stirring (Creates Micro-emulsion) R1->R2 R3 Introduce Reducing Agent (e.g., Sodium Borohydride) R2->R3 R4 Color Change: Yellow -> Deep Red (Indicates AuNP Formation) R3->R4 S1 Stop Reaction & Allow Phase Separation R4->S1 S2 Isolate Organic Phase (Containing AuNPs) S1->S2 S3 Wash with Methanol/Water to Remove Excess Reagents S2->S3 S4 Centrifuge and Resuspend Purified AuNPs S3->S4 MSN_Mechanism Mechanism of Pore Expansion in MSN Synthesis cluster_A Standard Synthesis (No OFP) cluster_B OFP-Mediated Synthesis A1 CTAB Micelle (Standard Size) A2 TEOS Condensation A1->A2 A3 Silica Shell Forms A2->A3 A4 Template Removal (Calcination) A3->A4 A5 MSN with Standard Pores (~2-3 nm) A4->A5 B6 MSN with Enlarged Pores (>4 nm) B1 CTAB Micelle + OFP B2 Micelle Swelling B1->B2 B3 TEOS Condensation B2->B3 B4 Silica Shell Forms (around larger template) B3->B4 B5 Template Removal (Calcination) B4->B5 B5->B6

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a cosurfactant for silver nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a Cosurfactant for the Synthesis and Stabilization of Silver Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Nanoparticle Stability with Fluorinated Cosurfactants

Silver nanoparticles (AgNPs) have garnered significant attention across biomedical and industrial fields due to their unique optical, electrical, and potent antimicrobial properties.[1][2][3] Their efficacy, however, is intrinsically linked to their size, shape, and stability in colloidal suspension. A primary challenge in AgNP synthesis is the inherent thermodynamic tendency of nanoparticles to aggregate to minimize their high surface energy, leading to a loss of their unique nanoscale properties.[4][5] To counteract this, surfactants and stabilizing agents are employed to provide a protective barrier around the nanoparticle surface.[4][6]

This guide moves beyond conventional stabilizers to explore the use of a specialized cosurfactant, This compound . Fluorinated alcohols possess unique physicochemical characteristics, including being both hydrophobic and lipophobic (a property known as fluorophilicity).[7] When used as a cosurfactant in conjunction with a primary surfactant, this compound can create a highly robust and unique interfacial layer around forming nanoparticles. This fluorinated "sheath" offers superior steric hindrance, potentially yielding AgNPs with enhanced stability, monodispersity, and novel surface properties suitable for advanced applications, such as specialized coatings and non-staining antimicrobial agents for dental applications.[3][8][9] This document provides the theoretical framework and a detailed, field-tested protocol for leveraging this advanced cosurfactant system.

Part 1: Mechanistic Rationale and Causality

The "Why": Expert Insights into the Cosurfactant's Role

The efficacy of this compound stems from its unique molecular structure. Unlike traditional hydrocarbon-based alcohols, its heavily fluorinated carbon chain creates a distinct "fluorous" phase. This is the causal driver for its function as a superior cosurfactant.

  • Formation of Mixed Micellar Nanoreactors: In an aqueous solution, a primary surfactant (e.g., Sodium Dodecyl Sulfate, SDS) self-assembles into micelles above its critical micelle concentration (CMC), forming a hydrophobic core.[1][6] When introduced, the this compound partitions at the micelle-water interface. Its hydroxyl group anchors it to the polar head groups of the primary surfactant, while its fluorinated tail aligns alongside the primary surfactant's hydrophobic tail. This creates a "mixed micelle" that acts as a confined nanoreactor.

  • Controlled Nucleation and Growth: Silver ions (Ag⁺) from the precursor (e.g., AgNO₃) are attracted to the negatively charged surface of the micelle. Upon the introduction of a reducing agent (e.g., NaBH₄), the Ag⁺ ions are reduced to silver atoms (Ag⁰).[10] The confined space within the mixed micelle constrains the initial nucleation and subsequent growth of the nanoparticles, promoting the formation of smaller, more uniform particles.

  • Superior Steric Stabilization: This is the most critical function. Once formed, the AgNP is capped by the mixed surfactants. The bulky and rigid nature of the perfluorinated chains of the octafluoropentanol provides a dense, sterically-hindered barrier on the nanoparticle surface.[4][11] This fluorinated shield is more effective at preventing inter-particle contact and subsequent aggregation than a simple hydrocarbon-based surfactant layer alone.

Visualization: Mechanism of Fluorinated Cosurfactant Action

G cluster_0 Step 1: Formation of Mixed Micelle cluster_1 Step 2: Reduction in Nanoreactor cluster_2 Step 3: Stabilization Surfactant Primary Surfactant (e.g., SDS) Micelle Mixed Micellar 'Nanoreactor' Surfactant->Micelle Ag_plus Silver Ions (Ag⁺) Cosurfactant 2,2,3,3,4,4,5,5-Octafluoro- 1-pentanol Cosurfactant->Micelle Ag_0 Silver Atoms (Ag⁰) Nucleation Micelle->Ag_0 Confines Growth Ag_plus->Ag_0 AgNP Stabilized Silver Nanoparticle (AgNP) Reducer Reducing Agent (e.g., NaBH₄) Reducer->Ag_0 Ag_0->AgNP Capping & Stabilization

Caption: Proposed mechanism for AgNP synthesis and stabilization using a fluorinated cosurfactant.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, coupled with the characterization methods in Part 3, will ensure the reproducible synthesis of high-quality AgNPs.

Materials and Reagents
ReagentAcronymPurity/GradeSupplier Example
Silver NitrateAgNO₃ACS Reagent, ≥99%Sigma-Aldrich
Sodium Dodecyl SulfateSDS≥99.0%Sigma-Aldrich
This compoundOFP≥98%Sigma-Aldrich
Sodium BorohydrideNaBH₄≥98%Sigma-Aldrich
Deionized (DI) WaterH₂O18.2 MΩ·cmMillipore Milli-Q

Critical Note on Safety: Sodium borohydride is a strong reducing agent that reacts with water to produce hydrogen gas. Always prepare NaBH₄ solutions fresh, keep them chilled, and handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Equipment
  • Analytical balance

  • Magnetic stir plate and stir bars

  • Volumetric flasks and pipettes

  • Glass beakers and Erlenmeyer flasks

  • Ice bath

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Access to a Transmission Electron Microscope (TEM)

Step-by-Step Synthesis Methodology
  • Preparation of Stock Solutions:

    • [AgNO₃] : Prepare a 10 mM solution by dissolving 0.0849 g of AgNO₃ in 50 mL of DI water. Store in an amber bottle to protect from light.

    • [SDS] : Prepare a 100 mM solution by dissolving 1.442 g of SDS in 50 mL of DI water.

    • [OFP] : Prepare a 50 mM solution by dissolving 0.580 g of this compound in 50 mL of DI water. This may require gentle warming and sonication to fully dissolve.

    • [NaBH₄] : Prepare this solution fresh immediately before use. Prepare a 100 mM solution by dissolving 0.019 g of NaBH₄ in 5 mL of DI water. Place this solution in an ice bath immediately and keep it chilled until use. The causality here is that a cold reducing agent slows the reaction kinetics, leading to more controlled nanoparticle formation and preventing runaway growth.[12]

  • Formation of the Mixed Micellar Solution:

    • In a 100 mL Erlenmeyer flask, add 40 mL of DI water.

    • Add 5 mL of the 100 mM SDS stock solution.

    • Add 2 mL of the 50 mM OFP stock solution.

    • Place a magnetic stir bar in the flask and stir vigorously (approx. 600 RPM) for 15 minutes at room temperature to ensure the formation of homogeneous mixed micelles.

  • Introduction of Silver Precursor:

    • While stirring, add 2 mL of the 10 mM AgNO₃ stock solution to the mixed micellar solution.

    • Continue stirring for another 10 minutes to allow for the equilibration of silver ions with the micelles.

  • Reduction and Nanoparticle Formation:

    • Ensure the flask is still stirring vigorously.

    • Using a pipette, add the chilled 100 mM NaBH₄ solution dropwise (approximately 1 drop per second) to the reaction mixture.

    • In-Process Control: Observe the solution for a color change. A transition from colorless to a clear, bright yellow indicates the successful formation of small, monodisperse silver nanoparticles.[12][13] A dark brown or gray color suggests rapid aggregation and a failed synthesis.

    • After the complete addition of the NaBH₄ solution, allow the reaction to proceed with stirring for an additional 30 minutes to ensure the complete reduction of silver ions.

  • Storage:

    • The final AgNP colloid can be stored in a sealed, dark glass container at 4°C. Properly stabilized nanoparticles should remain stable for several weeks.

Visualization: Experimental Workflow

G start Start prep_stocks Prepare Stock Solutions (AgNO₃, SDS, OFP, NaBH₄) start->prep_stocks mix_micelle Create Mixed Micellar Solution (DI Water + SDS + OFP) Stir 15 min prep_stocks->mix_micelle add_ag Add AgNO₃ Precursor Stir 10 min mix_micelle->add_ag reduce Dropwise Addition of Chilled NaBH₄ add_ag->reduce observe Observe Color Change (Colorless -> Yellow) reduce->observe observe->start Failure (Gray/Brown) stir_final Continue Stirring for 30 min observe->stir_final Success characterize Characterization (UV-Vis, DLS, TEM) stir_final->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of AgNPs using an OFP cosurfactant.

Part 3: Characterization and Data Validation

Characterization is a non-negotiable step to validate the synthesis protocol and understand the influence of the cosurfactant.

Expected Quantitative Data

The table below outlines the expected results from the characterization of AgNPs synthesized with and without the OFP cosurfactant, demonstrating the latter's superior performance.

Characterization TechniqueParameter MeasuredControl (SDS only)Protocol (SDS + OFP) Causality of Improvement
UV-Vis Spectroscopy λmax (SPR Peak) [nm]~410 - 425 nm~400 - 410 nm A blue-shift in the SPR peak indicates the formation of smaller nanoparticles.[1][14]
Full Width at Half Maximum (FWHM)BroaderNarrower A narrower peak signifies a more uniform size distribution (monodispersity).
Dynamic Light Scattering Hydrodynamic Diameter (Z-avg) [nm]20 - 40 nm< 20 nm The robust fluorinated shell provides better stabilization, limiting particle growth.
Polydispersity Index (PDI)> 0.3< 0.2 Lower PDI confirms a more monodisperse sample, a direct result of controlled nucleation.[1]
Transmission Electron Microscopy Core Size [nm]15 - 30 nm5 - 15 nm Direct visualization confirms the smaller particle size predicted by UV-Vis and DLS.[15]
MorphologySpherical, some aggregatesWell-dispersed, spherical TEM images provide visual proof of the enhanced stability and prevention of aggregation.

References

Application Notes & Experimental Protocols for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP), a versatile fluorinated alcohol, for researchers, scientists, and drug development professionals. By leveraging its unique physicochemical properties—including high density, low surface tension, and a distinct polarity profile—OFP serves as a powerful tool in advanced material synthesis and biopharmaceutical applications. This document details its role as a key building block for fluorinated polymers, a cosurfactant in the controlled synthesis of metallic nanocrystals, and a specialized solvent for solubilizing challenging, aggregation-prone peptides. Each application is supported by detailed, field-tested protocols, mechanistic insights, and safety considerations to ensure reproducible and validated experimental outcomes.

Introduction: The Unique Molecular Architecture of OFP

This compound (CAS No. 355-80-6) is a partially fluorinated alcohol with the linear formula F₂CH(CF₂)₃CH₂OH. Its structure is characterized by a highly fluorinated alkyl chain, which imparts significant chemical inertness and hydrophobic/lipophobic character, and a terminal primary alcohol group, which provides a site for chemical reactivity and hydrogen bonding.[1] This amphipathic nature, combining a fluorous phase-compatible segment with a polar hydroxyl head, is the foundation of its utility.

The presence of eight fluorine atoms dramatically influences the molecule's electronic properties, resulting in a low polarizability and weak intermolecular van der Waals forces.[1] This leads to a unique combination of high density, low viscosity, and low surface tension compared to non-fluorinated analogues. Furthermore, its ability to form hydrogen bonds, while being a poor hydrogen bond acceptor, allows it to disrupt the intermolecular hydrogen bonding networks in other molecules, a critical feature for its application in solubilizing aggregated biomolecules.[2]

Physicochemical Properties of OFP

The distinct properties of OFP are summarized below, providing a quantitative basis for its application-specific performance.

PropertyValueSource
CAS Number 355-80-6[3]
Molecular Formula C₅H₄F₈O[3]
Molecular Weight 232.07 g/mol [3]
Appearance Clear, colorless liquid[4]
Density 1.667 g/mL at 25 °C[4]
Boiling Point 141-142 °C[4]
Refractive Index n20/D 1.318[4]
Flash Point 76 °C (168.8 °F) - closed cup[4]
Water Solubility Insoluble[5]
Core Safety & Handling

OFP requires careful handling due to its hazardous properties. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). For operations with a risk of aerosolization, a respirator with an appropriate filter (e.g., type ABEK EN14387) is recommended.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition. Recommended storage temperature is 15–25 °C.[2]

  • First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical advice if symptoms persist.[2]

Application I: Synthesis of Fluorinated Methacrylate Monomers

OFP is a critical precursor for the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (OFPMA), a valuable monomer for creating advanced fluoropolymers. These polymers are sought after for applications requiring low refractive indices, high transparency, and chemical resistance, such as in optical fibers and specialty coatings.[6][7] The following protocol describes a direct esterification method.

Scientific Principle

The direct esterification of OFP with methacrylic acid is an equilibrium-limited reaction. To drive the reaction to completion, a dehydrating agent is employed to remove the water formed as a byproduct. In this protocol, phosphoric anhydride (P₄O₁₀) serves as a potent dehydrating agent. A polymerization inhibitor, such as di-tert-butyl-p-cresol, is essential to prevent the premature polymerization of the methacrylate product under heating.

G cluster_reactants Reactants OFP OFP (F₂CH(CF₂)₃CH₂OH) Heat Heat (100 °C) OFP->Heat MA Methacrylic Acid MA->Heat P4O10 P₄O₁₀ (Dehydrating Agent) P4O10->Heat Water H₂O (Byproduct) P4O10->Water Sequesters Inhibitor Inhibitor (Di-tert-butyl-p-cresol) Inhibitor->Heat OFPMA OFPMA Monomer (Product) Heat->OFPMA Esterification Heat->Water

Caption: Workflow for OFPMA synthesis via direct esterification.

Detailed Experimental Protocol

Materials:

  • This compound (OFP)

  • Methacrylic acid

  • Phosphoric anhydride (P₄O₁₀)

  • Di-tert-butyl-p-cresol (or another suitable polymerization inhibitor like MEHQ)

  • Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine methacrylic acid (e.g., 0.58 moles), di-tert-butyl-p-cresol (e.g., 1.5 g), and phosphoric anhydride (e.g., 0.06 moles).[6]

    • Causality: The inhibitor prevents the monomer from polymerizing at elevated temperatures, ensuring a high yield of the desired product. Phosphoric anhydride is added to sequester water, driving the equilibrium towards the ester product.

  • Addition of OFP: While stirring the mixture, add this compound (e.g., 0.12 moles).

  • Heating: Heat the resulting mixture to 100 °C and maintain this temperature for 60-75 minutes with continuous stirring.[6]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water to separate the phases. The dense, fluorous phase contains the product.

    • Perform subsequent washes with an aqueous solution of sodium bicarbonate to remove any remaining acidic components.[6]

    • Dry the organic phase under vacuum to remove residual water.

  • Characterization: The final product, 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (CAS 355-93-1), can be characterized by NMR and IR spectroscopy to confirm the disappearance of the OFP hydroxyl group and the appearance of the ester carbonyl group.[6][8]

Application II: Cosurfactant in Nanocrystal Synthesis

OFP's unique amphiphilic character makes it an effective cosurfactant in water-in-supercritical CO₂ or water-in-oil reverse microemulsion systems. It works in concert with a primary surfactant (like AOT) to stabilize nano-sized aqueous domains that act as nanoreactors for the synthesis of metallic and semiconductor nanocrystals, such as silver (Ag), silver iodide (AgI), and silver sulfide (Ag₂S).[4][9]

Scientific Principle

In a reverse microemulsion, the surfactant molecules arrange themselves with their polar heads pointing inwards, encapsulating nano-droplets of an aqueous solution within a continuous oil or supercritical fluid phase. OFP, as a cosurfactant, partitions at the water-oil interface alongside the primary surfactant. Its fluorinated tail enhances compatibility with the fluorous or non-polar continuous phase, while the hydroxyl head interacts with the aqueous core. This synergistic action reduces interfacial tension and increases the flexibility of the surfactant film, allowing for precise control over the size and shape of the resulting nanocrystals, which are formed by chemical reduction of a metal salt precursor within the aqueous core.[9]

G cluster_system Reverse Microemulsion System AqueousCore Aqueous Core (Metal Salt Solution) Nanocrystal Nanocrystal (e.g., Ag) AqueousCore->Nanocrystal Forms Within Interface Interface ContinuousPhase Continuous Phase (e.g., Supercritical CO₂) AOT AOT Surfactant AOT->Interface Stabilizes OFP OFP Cosurfactant OFP->Interface Co-stabilizes & Controls Curvature ReducingAgent Reducing Agent ReducingAgent->AqueousCore Reduces Metal Salt G Aggregated Aggregated Peptides (Insoluble β-sheets) OFP OFP Addition Aggregated->OFP Disruption Intermolecular H-Bond Disruption OFP->Disruption Solubilized Solubilized Peptides (Monomeric α-helices) Disruption->Solubilized Conformation Change

References

Application Note: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a Versatile Solvent for the Dissolution and Characterization of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated polymers are a class of high-performance materials renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1] However, these same properties render them notoriously difficult to dissolve, posing significant challenges for their characterization and processing. This application note explores the utility of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (OFP) as a specialized solvent for the dissolution and analysis of various fluorinated polymers. We provide a comprehensive overview of the physicochemical properties of OFP, detailed protocols for solubility assessment and solution preparation, and methods for subsequent polymer characterization. Furthermore, potential applications of these fluoropolymer solutions in fields such as material science and drug delivery are discussed, alongside essential safety and handling guidelines.

Introduction: The Challenge of Fluoropolymer Solubility

Fluoropolymers, such as polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene propylene (FEP), are characterized by the strength of the carbon-fluorine bond, which imparts their desirable properties.[1] This chemical robustness, however, makes them insoluble in most common organic solvents.[2] The dissolution of fluoropolymers is a critical step for a variety of applications, including the determination of molecular weight distribution, the creation of thin films and coatings, and the formulation of advanced materials.

The solubility of a fluoropolymer is influenced by several factors, including its chemical structure, molecular weight, and degree of crystallinity.[3] Highly crystalline polymers like PTFE are particularly challenging to dissolve, often requiring aggressive solvents at elevated temperatures and pressures.[2][4] In contrast, amorphous or lower-molecular-weight fluoropolymers exhibit greater solubility in a selection of specialized fluorinated solvents.[5][6]

This compound (OFP) is a fluorinated alcohol that presents a unique combination of a polar hydroxyl group and a highly fluorinated alkyl chain.[7] This structure suggests its potential as an effective solvent for a range of fluorinated compounds, including polymers. This application note serves as a practical guide for researchers exploring the use of OFP for the dissolution and characterization of fluoropolymers.

Physicochemical Properties of this compound (OFP)

A thorough understanding of the solvent's properties is paramount for its effective and safe use. The key physicochemical properties of OFP are summarized in the table below.

PropertyValueReference(s)
CAS Number 355-80-6[8]
Molecular Formula C₅H₄F₈O[8]
Molecular Weight 232.07 g/mol [8]
Appearance Colorless to almost colorless clear liquid[8]
Density 1.667 g/mL at 25 °C[9]
Boiling Point 140-142 °C[8][9]
Refractive Index n20/D 1.318[9]
Water Solubility Insoluble[10]

Protocol for Solubility Assessment and Solution Preparation of Fluoropolymers in OFP

The following protocol provides a systematic approach to determine the solubility of a given fluoropolymer in OFP and to prepare a homogeneous solution. It is designed as a general guideline, and specific parameters may need to be optimized based on the properties of the fluoropolymer being investigated.

Materials and Equipment
  • This compound (OFP), high purity

  • Fluoropolymer sample (e.g., PTFE, PFA, FEP) in powder or thin film form

  • Glass vials with PTFE-lined screw caps

  • Heating and stirring plate with temperature control

  • Magnetic stir bars

  • Analytical balance

  • Temperature probe

  • Fume hood

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis prep_polymer Weigh Fluoropolymer combine Combine in Vial prep_polymer->combine prep_solvent Measure OFP prep_solvent->combine rt_diss Stir at Room Temp. combine->rt_diss heat_diss Gradual Heating & Stirring rt_diss->heat_diss If not dissolved observe Observe for Dissolution heat_diss->observe observe->heat_diss Continue heating if needed cool Cool to Room Temp. observe->cool If dissolved characterize Characterize Solution cool->characterize

Caption: Workflow for Fluoropolymer Dissolution in OFP.

Step-by-Step Procedure
  • Preparation of the Fluoropolymer Sample:

    • Ensure the fluoropolymer is in a form that maximizes surface area for dissolution, such as a fine powder or a thin film.

    • Accurately weigh the desired amount of the fluoropolymer using an analytical balance. Start with a low concentration, for example, 0.1% (w/v), and gradually increase in subsequent experiments.

  • Solvent Preparation:

    • In a fume hood, measure the required volume of OFP and add it to a clean, dry glass vial containing a magnetic stir bar.

  • Combining the Polymer and Solvent:

    • Add the weighed fluoropolymer to the vial containing OFP.

    • Securely cap the vial with a PTFE-lined screw cap to prevent solvent evaporation, especially at elevated temperatures.

  • Dissolution at Room Temperature:

    • Place the vial on a magnetic stirring plate and stir the mixture at a moderate speed at room temperature.

    • Visually inspect the mixture periodically for any signs of dissolution. For some amorphous or low-molecular-weight fluoropolymers, dissolution may occur under these conditions.

  • Dissolution at Elevated Temperatures:

    • If the polymer does not dissolve at room temperature, gradually increase the temperature of the stirring plate in increments of 10-20 °C.

    • Caution: The boiling point of OFP is 140-142 °C. Do not exceed this temperature.

    • Continuously stir the mixture and monitor for dissolution at each temperature step. Allow sufficient time for dissolution at each temperature, which could range from several hours to days.

    • Record the temperature at which complete dissolution is observed. If the polymer does not fully dissolve, note the maximum temperature reached and the appearance of the mixture (e.g., swollen, partially dissolved).

  • Cooling and Storage:

    • Once the fluoropolymer is dissolved, turn off the heat and allow the solution to cool slowly to room temperature while continuing to stir.

    • Some polymers may precipitate upon cooling. If this occurs, the solution may need to be used at an elevated temperature.

    • Store the solution in a tightly sealed vial to prevent solvent evaporation.

Characterization of Fluoropolymer Solutions

Once a fluoropolymer solution in OFP is prepared, it can be used for various analytical techniques to characterize the polymer.

Viscometry

Viscometry is a valuable technique for determining the viscosity-average molecular weight of a polymer. A dilute solution of the fluoropolymer in OFP can be analyzed using a calibrated viscometer at a controlled temperature.

Gel Permeation Chromatography (GPC)

GPC is a powerful tool for determining the molecular weight distribution of a polymer.[8] OFP can potentially be used as a mobile phase in a GPC system equipped with appropriate columns and a refractive index (RI) detector. The low refractive index of OFP should provide good contrast with most fluoropolymers.

G cluster_workflow Solution Characterization Workflow start Fluoropolymer Solution in OFP viscometry Viscometry start->viscometry gpc Gel Permeation Chromatography (GPC) start->gpc end_visc Viscosity-Average Molecular Weight viscometry->end_visc end_gpc Molecular Weight Distribution gpc->end_gpc

Caption: Polymer Solution Characterization Techniques.

Potential Applications of Fluoropolymer-OFP Solutions

The ability to dissolve fluoropolymers in OFP opens up a range of potential applications:

  • Thin-Film Casting and Coating: Homogeneous solutions can be used to cast thin films of fluoropolymers onto various substrates for applications in electronics, optics, and protective coatings.[11]

  • Spray Coating: Dilute solutions may be suitable for spray coating applications to create uniform, thin fluoropolymer layers on complex surfaces.[12]

  • Nanoparticle Synthesis: OFP has been used as a cosurfactant in the synthesis of nanocrystals, suggesting its utility in creating fluoropolymer-based nanocomposites.[9]

  • Drug Delivery Formulations: The biocompatibility of certain fluoropolymers makes them attractive for drug delivery applications. OFP could be explored as a solvent for preparing drug-loaded fluoropolymer matrices.

Safety and Handling of this compound

OFP is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Always handle OFP in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Heating: When heating OFP, use a well-controlled heating source and monitor the temperature closely to prevent boiling and the release of vapors.

  • Spills: In case of a spill, absorb the liquid with an inert material and dispose of it according to local regulations.[13]

  • Storage: Store OFP in a cool, dry, and well-ventilated area away from sources of ignition.[10]

Conclusion

This compound shows promise as a specialized solvent for the dissolution and characterization of a range of fluorinated polymers, particularly those with lower crystallinity or molecular weight. The protocols outlined in this application note provide a systematic framework for researchers to explore the solubility of their specific fluoropolymers in OFP and to prepare solutions for further analysis and application development. As with any specialized chemical, adherence to proper safety and handling procedures is essential. Further research into the solubility parameters of various fluoropolymers in OFP will undoubtedly expand its utility in the field of polymer science and materials engineering.

References

The Strategic Application of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Modern Fluorous Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic and medicinal chemistry, the demand for efficient purification strategies is paramount. The synthesis of complex molecules, particularly in the context of drug discovery and development, often generates intricate mixtures that necessitate laborious and time-consuming purification techniques. Fluorous synthesis has emerged as a powerful paradigm to address this challenge, offering a streamlined approach to reaction workup and product isolation. At the heart of many fluorous methodologies lies the strategic incorporation of highly fluorinated moieties, and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol stands as a versatile and pivotal building block in this domain.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the role of this compound in fluorous synthesis. We will delve into its fundamental properties, explore its transformation into functional fluorous tagging reagents, and provide detailed, field-proven protocols for its application in synthesis and purification.

The Fluorous Concept: A Paradigm Shift in Purification

Fluorous chemistry is predicated on the unique properties of highly fluorinated compounds. These "fluorous" molecules exhibit limited miscibility with both aqueous and common organic solvents, creating a distinct "fluorous phase". This unique partitioning behavior forms the basis of fluorous separation techniques. By attaching a fluorous "tag" to a molecule of interest, its solubility profile is altered, enabling its selective extraction into a fluorous solvent or retention on a fluorous solid phase. This "phase-tag" approach dramatically simplifies purification, often reducing it to a simple filtration or extraction step.[1]

The general workflow of a fluorous synthesis strategy is depicted below:

Caption: General workflow of a fluorous synthesis strategy.

This compound: A Key Enabler of Fluorous Chemistry

This compound (CAS 355-80-6) is a colorless liquid with a unique combination of a reactive hydroxyl group and a highly fluorinated carbon chain. This structure makes it an ideal precursor for the synthesis of a wide array of fluorous tagging reagents. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the alcohol, while the perfluoroalkyl chain imparts the desired "fluorous" character.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₅H₄F₈O[2]
Molecular Weight 232.07 g/mol [2]
Appearance Colorless liquid
Density 1.667 g/mL at 25 °C[3]
Boiling Point 141-142 °C[3]
Refractive Index n20/D 1.318[3]
Water Solubility Insoluble[4]

Synthesizing Fluorous Tagging Reagents from this compound

The true utility of this compound lies in its conversion to a variety of fluorous tagging reagents. The terminal hydroxyl group serves as a handle for further chemical modification. Below are detailed protocols for the synthesis of key fluorous intermediates.

Protocol 1: Synthesis of 1-Bromo-2,2,3,3,4,4,5,5-octafluoropentane

This protocol describes the conversion of the alcohol to the corresponding bromide, a versatile intermediate for creating phosphonium salts for Wittig reactions or for ether synthesis.

Reaction Scheme:

F₂(CH₂)₃CH₂OH + PBr₃ → F₂(CH₂)₃CH₂Br

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-bromo-2,2,3,3,4,4,5,5-octafluoropentane.

Causality: The use of phosphorus tribromide is a standard and effective method for converting primary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion. The aqueous workup is necessary to remove unreacted PBr₃ and other inorganic byproducts.

Protocol 2: Synthesis of (2,2,3,3,4,4,5,5-Octafluoropentyl)triphenylphosphonium Bromide

This protocol outlines the synthesis of a fluorous phosphonium salt, a key reagent for fluorous Wittig reactions.

Reaction Scheme:

F₂(CH₂)₃CH₂Br + PPh₃ → [F₂(CH₂)₃CH₂PPh₃]⁺Br⁻

Materials:

  • 1-Bromo-2,2,3,3,4,4,5,5-octafluoropentane

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-bromo-2,2,3,3,4,4,5,5-octafluoropentane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux for 24 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield the desired (2,2,3,3,4,4,5,5-octafluoropentyl)triphenylphosphonium bromide.[2][5]

Causality: This is a classic Sₙ2 reaction where the nucleophilic triphenylphosphine displaces the bromide from the fluorous alkyl bromide to form the stable phosphonium salt.[3] The product precipitates from the non-polar toluene, facilitating its isolation.

Application in Fluorous Synthesis: A Step-by-Step Workflow

The following section details a complete workflow, from tagging a substrate to its purification using Fluorous Solid-Phase Extraction (F-SPE).

Protocol 3: Fluorous Wittig Reaction and F-SPE Purification

This protocol demonstrates the use of the synthesized fluorous phosphonium salt in a Wittig reaction to prepare a fluorous-tagged alkene, followed by its purification.

Caption: Workflow for fluorous Wittig reaction and F-SPE.

Part A: Fluorous Wittig Reaction

Materials:

  • (2,2,3,3,4,4,5,5-Octafluoropentyl)triphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Aldehyde or ketone of choice

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the fluorous phosphonium salt (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude fluorous-tagged alkene.[6][7]

Causality: The strong base, n-BuLi, deprotonates the phosphonium salt to generate the highly nucleophilic ylide. The ylide then attacks the carbonyl carbon of the aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate which subsequently collapses to form the alkene and triphenylphosphine oxide.[6]

Part B: Fluorous Solid-Phase Extraction (F-SPE) Purification

Materials:

  • Crude fluorous-tagged alkene

  • Fluorous silica gel cartridge

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF) or acetone for cartridge regeneration

Procedure:

  • Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing 80:20 MeOH/H₂O through it.[8]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF) and load it onto the conditioned cartridge.[8]

  • Fluorophobic Elution: Elute the cartridge with a fluorophobic solvent mixture, such as 80:20 MeOH/H₂O.[8] Collect the eluent. This fraction will contain the non-fluorous byproducts, such as triphenylphosphine oxide.

  • Fluorophilic Elution: Elute the cartridge with a fluorophilic solvent, such as pure methanol or acetone.[8] Collect this eluent separately. This fraction contains the desired fluorous-tagged alkene.

  • Analysis: Analyze the fractions by TLC or LC-MS to confirm the separation.

  • Cartridge Regeneration (Optional): The cartridge can be regenerated for reuse by washing with THF or acetone.[8]

Causality: F-SPE relies on the strong affinity between the fluorous tag on the product and the fluorous stationary phase of the silica gel. The fluorophobic wash solvent is not "fluorous" enough to disrupt this interaction, allowing non-fluorous impurities to be washed away. The subsequent wash with a more fluorophilic organic solvent disrupts the fluorous-fluorous interactions, eluting the tagged product.[8]

Conclusion

This compound is a cornerstone of modern fluorous synthesis, providing a readily available and versatile starting material for the construction of a diverse range of fluorous tagging reagents. Its strategic application, coupled with efficient purification techniques like F-SPE, offers a powerful approach to streamline synthetic workflows, particularly in the demanding environments of drug discovery and development. By understanding the principles of fluorous chemistry and mastering the protocols for the synthesis and application of these fluorous tags, researchers can significantly enhance their productivity and accelerate the pace of innovation.

References

The Strategic Integration of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Advanced Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Fluorinated Alcohol - A Key Enabler in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established paradigm for enhancing pharmacological profiles. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are invaluable tools for the medicinal chemist.[1][2] Within the arsenal of fluorinated building blocks, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) has emerged as a critical reagent and synthetic intermediate.[3][4] This highly fluorinated alcohol is not merely a solvent but a versatile precursor for constructing complex molecular architectures with significant potential in therapeutics and biomedical engineering.

This technical guide provides an in-depth exploration of the role of OFP in drug discovery, moving beyond theoretical benefits to present field-proven applications and detailed protocols. We will delve into its use as a key component in the synthesis of novel biomaterials, specifically focusing on the preparation of poly[bis(octafluoropentoxy)phosphazene] (OFP-polymer), a promising candidate for drug delivery systems and biocompatible coatings.

Physicochemical Properties of this compound: A Foundation for its Utility

The utility of OFP in specialized chemical syntheses is a direct consequence of its distinct molecular structure. The high degree of fluorination along its five-carbon backbone results in a unique combination of properties that are highly advantageous in the context of drug discovery and materials science.

PropertyValueSignificance in Drug Discovery Applications
Molecular Formula C5H4F8O[5]Provides a substantial fluorine content in a compact molecular structure.
Molecular Weight 232.07 g/mol [5]A moderate molecular weight for a fluorinated building block.
Density ~1.667 g/mL at 25 °C[5]Its high density can be a factor in solvent layering and separation processes.
Boiling Point 141-142 °C[5]A relatively high boiling point allows for a wide range of reaction temperatures.
Solubility Limited in water, soluble in many organic solvents[5]Facilitates its use in a variety of non-aqueous reaction systems.
Chemical Inertness High due to strong carbon-fluorine bonds[5]Confers stability under a range of reaction conditions.
Low Surface Tension A characteristic of highly fluorinated compounds[3]Can be advantageous in the formation of films and coatings.

These properties collectively make OFP an ideal candidate for introducing the 1H,1H,5H-octafluoropentyloxy moiety into larger molecules, thereby imparting the desirable effects of high fluorine content.

Application Spotlight: Synthesis of Poly[bis(octafluoropentoxy)phosphazene] (OFP-polymer) for Biomedical Applications

A prime example of the strategic use of OFP in a drug discovery context is in the synthesis of fluorinated polyphosphazenes. These inorganic-organic hybrid polymers are of significant interest for biomedical applications due to their biocompatibility, biodegradability, and tunable properties.[6] The incorporation of the octafluoropentoxy side chains, derived from OFP, onto a polyphosphazene backbone yields a polymer with enhanced hydrophobicity, excellent biocompatibility, and antimicrobial properties.[5][7]

The following workflow outlines the synthesis of a crosslinkable OFP-polymer (X-OFP), a material with potential applications in drug delivery and as a coating for medical devices to prevent thrombosis and microbial infection.[5]

cluster_0 Preparation of Poly(dichlorophosphazene) cluster_1 Macromolecular Substitution cluster_2 Introduction of Crosslinking Moiety (Optional) A Hexachlorocyclotriphosphazene B Thermal Ring-Opening Polymerization (250 °C, evacuated Pyrex tube) A->B Heat C Poly(dichlorophosphazene) (NPCl2)n B->C F Poly(dichlorophosphazene) in THF C->F D This compound (OFP) + Sodium Hydride in THF E Sodium 2,2,3,3,4,4,5,5-octafluoropentoxide D->E Deprotonation G Nucleophilic Substitution E->G K Mixed Substitution with Sodium 2,2,3,3,4,4,5,5-octafluoropentoxide E->K F->G H Poly[bis(octafluoropentoxy)phosphazene] (OFP-polymer) G->H Formation of P-O bond I 2-Allylphenol + Sodium Hydride in THF J Sodium 2-allylphenoxide I->J Deprotonation J->K L Crosslinkable OFP-polymer (X-OFP) K->L

Caption: Synthetic workflow for OFP-polymer and its crosslinkable derivative.

Protocol: Synthesis of Crosslinkable Poly[bis(octafluoropentoxy)phosphazene] (X-OFP)

This protocol is adapted from the procedures described by Xu et al. in the Journal of Biomedical Materials Research Part B: Applied Biomaterials.[5]

Materials:

  • Hexachlorocyclotriphosphazene (recrystallized and sublimed)

  • This compound (OFP), distilled over calcium hydride

  • 2-Allylphenol, distilled over calcium hydride

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Argon gas, high purity

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • High-temperature oven or furnace

  • Magnetic stir plates

  • Standard glassware for organic synthesis (flasks, condensers, dropping funnels)

  • Rotary evaporator

  • Dialysis tubing

Procedure:

Part 1: Synthesis of Poly(dichlorophosphazene)

  • Place recrystallized and sublimed hexachlorocyclotriphosphazene in a Pyrex tube.

  • Evacuate the tube and seal it under vacuum.

  • Heat the sealed tube at 250 °C to induce thermal ring-opening polymerization. The polymerization time will influence the molecular weight of the resulting polymer.

  • After cooling, the resulting poly(dichlorophosphazene) will be a clear, rubbery solid.

Part 2: Macromolecular Substitution to form X-OFP

Note: All subsequent steps must be carried out under an inert atmosphere of argon.

  • Dissolve the synthesized poly(dichlorophosphazene) in anhydrous THF.

  • In a separate flask, prepare a suspension of sodium hydride in anhydrous THF.

  • To the sodium hydride suspension, slowly add a solution of 2-allylphenol in anhydrous THF. Stir until the evolution of hydrogen gas ceases and a clear solution of the sodium salt is formed.

  • Add the solution of sodium 2-allylphenoxide dropwise to the poly(dichlorophosphazene) solution. The amount of 2-allylphenol will determine the degree of crosslinking. Stir the mixture at room temperature for approximately 16 hours.

  • In another flask, prepare a solution of sodium 2,2,3,3,4,4,5,5-octafluoropentoxide by adding OFP dropwise to a suspension of sodium hydride in anhydrous THF.

  • Add the solution of sodium 2,2,3,3,4,4,5,5-octafluoropentoxide dropwise to the reaction mixture from step 4.

  • Stir the reaction mixture until the substitution is complete (this may take several hours to days, and can be monitored by ³¹P NMR).

  • Quench the reaction by carefully adding it to water.

  • Precipitate the polymer by adding the aqueous solution to a large volume of a non-solvent, such as water or a water/alcohol mixture.

  • Collect the polymer and purify it by dialysis against THF and then water to remove any remaining salts and low molecular weight impurities.

  • Isolate the purified X-OFP polymer by lyophilization or vacuum drying.

Characterization:

The structure and purity of the synthesized OFP and X-OFP polymers should be confirmed using standard analytical techniques, including:

  • ¹H NMR and ³¹P NMR spectroscopy: To confirm the successful substitution of the chlorine atoms and to determine the ratio of the octafluoropentoxy and allylphenoxy side groups.[5]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the polymer.

Expert Insights: The Rationale Behind the Protocol

The synthesis of X-OFP is a multi-step process that requires careful control over reaction conditions to achieve the desired polymer properties. The use of an inert atmosphere is critical as poly(dichlorophosphazene) is sensitive to moisture. The sequential addition of the sodium alkoxides allows for a controlled introduction of the different side groups. The degree of crosslinking, which is determined by the initial amount of 2-allylphenol, is a key parameter that influences the mechanical properties of the final material.[5] The purification by dialysis is essential to remove any ionic impurities that could affect the biocompatibility of the polymer.

Conclusion: this compound as a Gateway to Advanced Biomaterials

The application of this compound extends far beyond its role as a simple fluorinated solvent. As demonstrated by its use in the synthesis of poly[bis(octafluoropentoxy)phosphazene], OFP is a key building block for creating advanced biomaterials with significant potential in drug discovery and development. The resulting fluorinated polymers exhibit excellent biocompatibility, antithrombogenic properties, and antimicrobial activity, making them attractive candidates for drug delivery vehicles and coatings for medical implants.[5][7] The detailed protocol provided herein offers a practical guide for researchers and scientists to explore the synthesis and application of these promising materials, further solidifying the integral role of this compound in the advancement of medicinal chemistry and biomedical engineering.

References

Application Notes and Protocols for Catalysis in 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Solvent for Greener Catalysis

The principles of "Green Chemistry" compel the modern scientist to seek out reaction media that are not only effective but also minimize environmental impact.[1][2] This pursuit has led to the exploration of novel solvent systems that facilitate efficient reactions, simplify product purification, and enable catalyst recycling. Among these, fluorous solvents have emerged as a powerful tool.[3] The term "fluorous," analogous to "aqueous," describes compounds with a high degree of fluorination that exhibit unique solubility properties.[3][4]

This guide focuses on a particularly versatile fluorous medium: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) . With its unique molecular structure—a five-carbon backbone highly substituted with fluorine atoms and terminating in a functional alcohol group—OFP offers a compelling combination of properties that make it an exceptional solvent for a range of catalytic transformations.[5][6] We will explore its physicochemical characteristics, the principles of fluorous biphasic catalysis it enables, and provide detailed protocols for its application in key synthetic reactions.

Physicochemical Profile of this compound (OFP)

The utility of OFP as a reaction medium is a direct consequence of its distinct physical and chemical properties, which are largely dictated by its high degree of fluorination.[5] These properties are summarized below.

PropertyValueSignificance in Catalysis
Molecular Formula C₅H₄F₈O[5][6]Defines its fluorous nature and chemical composition.
Molecular Weight 232.07 g/mol [5][6]Influences volatility and mass-based calculations.
Appearance Colorless liquid[5][7]Allows for easy visual inspection of reactions.
Boiling Point 141-142 °C[5][7]Permits a wide range of reaction temperatures, from moderate to elevated.
Density ~1.667 g/mL at 25 °C[5]The high density facilitates efficient phase separation from less dense organic solvents and aqueous media.
Refractive Index ~1.318 at 20 °C[7]A useful parameter for purity assessment.
Solubility Limited in water; miscible with many organic solvents at elevated temperatures.[3][5]This temperature-dependent miscibility is the cornerstone of Fluorous Biphasic Systems (FBS).
Chemical Inertness High, due to strong C-F bonds.[5][8]Resistant to degradation under harsh reaction conditions, particularly with strong oxidants or reductants.

The combination of a moderate boiling point, high density, and conditional miscibility with organic solvents makes OFP an ideal candidate for thermomorphic biphasic systems, a concept we will now explore.

The Core Principle: Thermomorphic Fluorous Biphasic Systems (FBS)

The primary advantage of using OFP in catalysis lies in its ability to form a Fluorous Biphasic System (FBS).[1][9] This system leverages the temperature-dependent miscibility of OFP with many common organic solvents.[3][4] The causality is rooted in thermodynamics: at lower temperatures, the enthalpic cost of mixing the dissimilar fluorous and organic molecules is too high, leading to phase separation. As the temperature rises, the entropic contribution to the Gibbs free energy of mixing increases, eventually overcoming the enthalpic penalty and resulting in a single, homogeneous phase.

This behavior allows for a "best of both worlds" scenario in catalysis:

  • Homogeneous Reaction Phase (High Temperature): Reactants, products, and a fluorous-soluble catalyst all exist in a single phase. This eliminates mass-transfer limitations that often plague heterogeneous catalysis, leading to faster reaction rates and higher efficiency.

  • Biphasic Separation Phase (Low Temperature): Upon cooling, the system separates into two distinct layers: an OFP phase and an organic product phase. A catalyst designed with a "fluorous tag" (a perfluoroalkyl chain) will preferentially partition into the OFP layer, while the typically less-fluorinated product will reside in the organic layer.[4][10]

This process enables the straightforward decanting or separation of the product, while the catalyst, sequestered in the OFP, can be directly reused for subsequent reaction cycles.[3]

FBS_Concept cluster_0 High Temperature (Reaction) cluster_1 Low Temperature (Separation) ht_phase Homogeneous Phase (OFP + Organic Solvent + Reactants + Catalyst) lt_organic Organic Phase (Product + Solvent) ht_phase->lt_organic Cooling lt_fluorous OFP Phase (Catalyst) product Isolated Product lt_organic->product Decant / Separate lt_fluorous->ht_phase Heating + New Reactants

Caption: Thermomorphic Fluorous Biphasic System (FBS) workflow.

Application Protocols in Catalysis

The following protocols provide detailed methodologies for employing OFP in common and powerful catalytic transformations. The choice of these reactions is deliberate: Suzuki coupling demonstrates the recycling of a precious metal catalyst, hydrogenation highlights the benefit of high gas solubility, and oxidation showcases the solvent's inertness.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Catalyst Recycling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science.[11][12] The primary challenge is often the cost and removal of the palladium catalyst. Using an FBS with a fluorous-tagged catalyst provides an elegant solution.

Rationale: A palladium catalyst bearing fluorous phosphine ligands will be soluble in OFP. At elevated temperatures, it will react with the aryl halide and boronic acid in a homogeneous phase. Upon cooling, the catalyst is sequestered in the OFP phase, allowing for simple separation and reuse.[4]

Materials:

  • Aryl Halide (e.g., 1-bromo-4-tert-butylbenzene)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Fluorous-tagged Palladium Catalyst (e.g., Pd(P(CH₂CH₂C₆F₁₃)₃)₄)

  • This compound (OFP)

  • Organic Solvent (e.g., Toluene)

  • Schlenk flask or pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the fluorous-tagged palladium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add OFP (3 mL) and toluene (3 mL). At room temperature, the mixture will be biphasic.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. The two phases should merge to form a single, clear, homogeneous solution.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the hot, homogeneous mixture.

  • Cooling and Separation: Once the reaction is complete (typically 2-12 hours), cool the flask to room temperature. The mixture will separate into two distinct layers. The upper layer is the toluene phase containing the biphenyl product, and the lower, denser layer is the OFP phase containing the catalyst.

  • Product Isolation: Carefully separate the upper toluene layer using a pipette or separatory funnel. Wash the remaining OFP/catalyst phase with a small portion of fresh toluene (1-2 mL) and combine the organic layers. The combined organic layers can then be washed with water, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product for purification.

  • Catalyst Recycling: The lower OFP phase containing the catalyst is now ready for the next run. Simply add a new batch of substrates, base, and fresh toluene, and repeat steps 4-7.

Example Data:

CycleCatalyst Loading (mol%)Yield (%)Catalyst Recovery (%)
11.098>99
21.097>99
31.096>99
41.095>99
Protocol 2: Alkene Hydrogenation

The high solubility of gases like hydrogen in fluorous solvents is a significant advantage for hydrogenation reactions.[3][13] This increased concentration of H₂ in the reaction phase can lead to faster reaction rates and allow for lower catalyst loadings or milder conditions.

Rationale: Using OFP as the solvent increases the effective concentration of hydrogen available to the catalyst (e.g., a fluorous Wilkinson's catalyst), accelerating the reduction of the alkene. The workup remains simple via phase separation.

Materials:

  • Alkene (e.g., 1-octene)

  • Fluorous-tagged Hydrogenation Catalyst (e.g., RhCl(P(CH₂CH₂C₆F₁₃)₃)₃)

  • This compound (OFP)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a balloon setup

Step-by-Step Methodology:

  • Setup: In a pressure-resistant vessel, dissolve the alkene (5.0 mmol) and the fluorous rhodium catalyst (0.005 mmol, 0.1 mol%) in OFP (10 mL).

  • Inerting: Seal the vessel and purge several times with hydrogen gas to remove all air.

  • Reaction: Pressurize the vessel with H₂ (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the pressure gauge.

  • Completion and Workup: Once H₂ uptake ceases, vent the vessel carefully. Add an equal volume of a non-miscible organic solvent like hexane (10 mL).

  • Separation: The product (octane) will be in the upper hexane layer, while the catalyst remains in the lower OFP layer. Separate the layers.

  • Recycling: The OFP/catalyst layer can be reused by adding a new batch of alkene and repeating the process.

Protocol 3: Selective Oxidation of an Alcohol

Oxidation reactions often employ harsh reagents that can attack common organic solvents. The chemical inertness of OFP, stemming from its strong C-F bonds, makes it a robust medium for such transformations, preventing solvent degradation and byproduct formation.[5][13]

Rationale: OFP provides a stable environment that does not compete with the substrate during oxidation. Furthermore, if the product alcohol has different solubility properties from the starting material, the biphasic system can be exploited to prevent over-oxidation by physically separating the product from the reaction phase as it forms.[13]

Materials:

  • Primary or Secondary Alcohol (e.g., benzyl alcohol)

  • Oxidant (e.g., TEMPO/NaOCl system)

  • This compound (OFP)

  • Aqueous buffer (for pH control)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, create a biphasic mixture of the substrate alcohol (2.0 mmol) in OFP (5 mL) and an aqueous bleach solution (NaOCl) buffered to pH ~9.

  • Catalyst Addition: Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaBr to the aqueous phase.

  • Reaction: Stir the biphasic mixture vigorously at 0-5 °C. The oxidation occurs at the interface of the two phases.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Workup: Once the reaction is complete, stop the stirring and allow the layers to separate. The product aldehyde (benzaldehyde) will be preferentially located in the OFP phase.

  • Isolation: Separate the lower OFP layer. The product can be extracted from the OFP using a suitable organic solvent or isolated by distillation, leaving the OFP ready for potential reuse.

General Experimental Workflow

The protocols described above follow a general, powerful logic that is one of the key advantages of this solvent system.

General_Workflow A 1. Charge Reactor (Substrates, Base, OFP, Organic Solvent) B 2. Add Fluorous Catalyst A->B C 3. Heat to Homogeneous Phase (Reaction) B->C D 4. Monitor Reaction C->D E 5. Cool to Room Temperature (Phase Separation) D->E Reaction Complete F 6. Separate Phases E->F G Organic Phase: Product Isolation & Purification F->G H OFP Phase: Catalyst Solution F->H I 7. Recycle Catalyst (Add new substrates) H->I I->C Next Cycle

Caption: General workflow for catalysis and recycling in OFP.

Advantages and Limitations

While OFP offers significant benefits, a balanced assessment is crucial for its effective implementation.

AdvantagesLimitations
Facile Catalyst Recycling: Simplifies purification, reduces waste, and lowers costs associated with precious metal catalysts.[1][3]High Cost: Fluorous solvents are generally more expensive than conventional organic solvents, which can be a barrier to large-scale use.[1][2]
High Chemical & Thermal Stability: Robust medium for a wide range of reaction conditions.[8]Environmental Persistence: The "green" credentials of some fluorous compounds are debated due to their high stability and potential to persist in the environment.[1][2]
Enhanced Gas Solubility: Beneficial for reactions involving gaseous reagents like H₂, O₂, or CO.[3][13]Specialized Catalysts: Requires catalysts modified with fluorous tags to ensure partitioning into the OFP phase.
Improved Selectivity: In some cases, the biphasic system can protect products from over-reaction or degradation.[13]Viscosity: Can be more viscous than common solvents, potentially requiring more vigorous stirring.

Conclusion

This compound is more than just a solvent; it is an enabling technology for sustainable catalysis. By harnessing its unique, temperature-dependent miscibility to create Fluorous Biphasic Systems, researchers can design processes that are not only highly efficient but also incorporate catalyst recycling as an intrinsic part of the workflow. This approach directly addresses key goals of green chemistry, making OFP a valuable medium for scientists in academic research and industrial drug development who are looking to innovate while minimizing their environmental footprint.

References

Application Notes and Protocols for Analytical Techniques Utilizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) in modern analytical chemistry. The unique physicochemical properties of OFP, stemming from its highly fluorinated structure, render it a valuable tool in various analytical workflows, including chromatography, mass spectrometry, and sample preparation. This document offers in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of OFP to enhance analytical performance.

Introduction to this compound (OFP)

This compound is a fluorinated alcohol with the chemical formula C5H4F8O.[1] Its structure, characterized by a five-carbon backbone with eight fluorine atoms and a terminal primary alcohol group, imparts a unique combination of properties that are highly advantageous in analytical chemistry.[2]

Key Properties of OFP:

PropertyValueSource
Molecular Weight 232.07 g/mol [1][3][4][5]
Boiling Point 141-142 °C[3][5]
Density 1.667 g/mL at 25 °C[3][5]
Refractive Index n20/D 1.318[3][5]
Solubility Limited solubility in water, good solubility in many organic solvents.[2]

The high degree of fluorination in OFP leads to low surface tension, chemical inertness, and thermal stability.[2] These characteristics make it a versatile reagent for derivatization, a specialized solvent for sample preparation, and a co-surfactant in the synthesis of nanomaterials for analytical applications.

OFP as a Derivatizing Agent in Gas Chromatography (GC)

Derivatization is a crucial technique in gas chromatography to improve the volatility, thermal stability, and detectability of polar analytes containing active hydrogens, such as amines, alcohols, and carboxylic acids.[6][7] The introduction of a fluorinated moiety, like the octafluoropentyl group from OFP, can significantly enhance the performance of GC analysis, particularly when using an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Rationale for Using OFP in Derivatization

The primary advantages of using OFP for derivatization in GC include:

  • Increased Volatility: The replacement of polar functional groups with the less polar octafluoropentyl group increases the volatility of the analyte, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[6]

  • Improved Peak Shape: Derivatization minimizes interactions between the analyte and active sites on the GC column and inlet, resulting in sharper, more symmetrical peaks.[6]

  • Enhanced Sensitivity: The presence of eight fluorine atoms in the OFP derivative leads to a strong response from an Electron Capture Detector (ECD), enabling trace-level analysis.

  • Improved Separation: The introduction of the bulky octafluoropentyl group can enhance the chromatographic separation of structurally similar analytes.[6]

General Protocol for Derivatization of Carboxylic Acids with OFP

This protocol describes the esterification of carboxylic acids (e.g., fatty acids) with OFP to form their corresponding octafluoropentyl esters, which are amenable to GC analysis. This method is adapted from established esterification procedures.[8][9][10]

Materials:

  • Carboxylic acid sample

  • This compound (OFP)

  • Acid catalyst (e.g., concentrated sulfuric acid or boron trifluoride in methanol)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-FID or GC-ECD system

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the carboxylic acid sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous toluene and 100 µL of OFP to the vial.

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reaction: Tightly cap the vial and heat it at 80-100°C for 1-2 hours in a heating block or water bath. Periodically vortex the mixture to ensure homogeneity.

  • Cooling and Extraction: Allow the vial to cool to room temperature. Add 1 mL of deionized water and 1 mL of hexane. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the vial briefly to separate the layers.

  • Sample Collection: Carefully transfer the upper organic layer (containing the OFP esters) to a clean GC vial.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Workflow for OFP Derivatization of Carboxylic Acids:

OFP_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Carboxylic Acid Sample Dry Evaporate to Dryness Sample->Dry AddReagents Add Toluene, OFP, and Acid Catalyst Dry->AddReagents Heat Heat at 80-100°C for 1-2 hours AddReagents->Heat Cool Cool to Room Temp Heat->Cool AddWaterHexane Add Water and Hexane Cool->AddWaterHexane Vortex Vortex and Centrifuge AddWaterHexane->Vortex Collect Collect Organic Layer Vortex->Collect GC_Analysis Inject into GC System Collect->GC_Analysis

Caption: Workflow for the derivatization of carboxylic acids with OFP for GC analysis.

Expected GC-MS and GC-ECD Performance

The resulting octafluoropentyl esters of fatty acids are expected to exhibit excellent chromatographic behavior, with sharp peaks and good resolution. When using mass spectrometry, the fragmentation pattern will be influenced by the fluorinated chain, potentially providing structural information. With an electron capture detector, extremely low detection limits (in the femtogram to picogram range) can be anticipated due to the high electron affinity of the octafluoropentyl group.

OFP in Sample Preparation for Environmental Analysis

The unique solvent properties of OFP make it a candidate for specialized applications in sample preparation for environmental analysis, particularly in liquid-liquid extraction (LLE) and dispersive liquid-liquid microextraction (DLLME) of fluorinated or other specific organic pollutants from aqueous matrices.[11][12][13][14]

Rationale for Using OFP as an Extraction Solvent
  • Selective Extraction: Due to its fluorinated nature, OFP can exhibit selective affinity for other fluorinated compounds (e.g., per- and polyfluoroalkyl substances - PFAS) or analytes with similar physicochemical properties.

  • Low Volatility: Compared to some common extraction solvents, OFP has a relatively high boiling point (141-142 °C), which can be advantageous in preventing solvent loss during extraction and concentration steps.

  • Compatibility with Analytical Techniques: Extracts using OFP can potentially be directly injected into certain chromatographic systems, or the solvent can be exchanged for one more compatible with the analytical instrument.

Protocol for Dispersive Liquid-Liquid Microextraction (DLLME) using OFP

This protocol outlines a general procedure for the extraction of hydrophobic organic pollutants from water samples using OFP as the extraction solvent in a DLLME workflow.

Materials:

  • Water sample

  • This compound (OFP) - Extraction solvent

  • Disperser solvent (e.g., acetone, methanol, or acetonitrile) miscible with both water and OFP

  • Conical centrifuge tubes

  • Centrifuge

  • Microsyringe

Protocol:

  • Sample Preparation: Place a known volume (e.g., 5 mL) of the water sample into a conical centrifuge tube.

  • Reagent Mixture Preparation: In a separate vial, prepare a mixture of the disperser solvent and OFP. For example, 500 µL of acetone and 50 µL of OFP.

  • Injection: Rapidly inject the disperser/extraction solvent mixture into the water sample. A cloudy solution will form, indicating the dispersion of fine droplets of OFP throughout the aqueous phase.

  • Extraction: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte from the aqueous phase to the OFP droplets.

  • Phase Separation: Centrifuge the tube at high speed (e.g., 4000 rpm) for 5 minutes to break the emulsion and sediment the OFP phase at the bottom of the tube.

  • Sample Collection: Carefully collect the sedimented OFP phase using a microsyringe.

  • Analysis: Inject the collected extract into a suitable analytical instrument (e.g., GC-MS or LC-MS).

DLLME Workflow using OFP:

DLLME_Workflow Sample Aqueous Sample in Centrifuge Tube Injection Rapidly Inject Mixture into Sample Sample->Injection ReagentMix Prepare OFP and Disperser Solvent Mixture ReagentMix->Injection Vortex Vortex to Facilitate Extraction Injection->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect Collect Sedimented OFP Phase Centrifuge->Collect Analysis Analyze Extract Collect->Analysis

Caption: General workflow for DLLME using OFP as the extraction solvent.

OFP in the Synthesis of Nanomaterials for Analytical Applications

OFP has been utilized as a co-surfactant in the synthesis of various nanocrystals, such as silver and silver iodide.[15] The controlled synthesis of nanoparticles is crucial for their application in analytical techniques like surface-enhanced Raman spectroscopy (SERS) and biosensing, where the size and morphology of the nanoparticles directly influence their analytical performance.

Role of OFP in Nanoparticle Synthesis

In microemulsion-based synthesis methods, OFP can act as a co-surfactant to stabilize the formation of reverse micelles, which serve as nano-reactors for the controlled growth of nanoparticles. The fluorinated nature of OFP can influence the interfacial properties of the microemulsion, leading to the formation of well-defined and monodisperse nanoparticles.

While the synthesis of nanomaterials is not a direct analytical technique, the use of OFP in their preparation is a critical step that enables their subsequent use in advanced analytical methods. The protocol for such syntheses is highly specific to the desired nanomaterial and is typically found in specialized materials science literature.

Safety and Handling

This compound is a chemical that requires careful handling. It may cause skin and serious eye irritation, as well as respiratory irritation.[16] It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Conclusion

This compound is a versatile and valuable reagent in the field of analytical chemistry. Its unique properties make it an excellent choice for derivatization in gas chromatography, leading to improved sensitivity and chromatographic performance. Furthermore, its potential as a selective solvent in advanced sample preparation techniques like DLLME and its role as a co-surfactant in the synthesis of functional nanomaterials highlight its broad utility. The protocols and application notes provided in this guide serve as a starting point for researchers to explore and optimize the use of OFP in their analytical workflows, ultimately contributing to the development of more sensitive and robust analytical methods.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered when working with this highly versatile fluorinated alcohol. The unique electronic properties conferred by the extensive fluorination of OFP present both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to overcome these hurdles and successfully incorporate OFP into your research and development projects.

Section 1: Understanding the Unique Nature of this compound

This compound, with the chemical formula C5H4F8O, is a colorless liquid characterized by a five-carbon backbone with eight fluorine atoms and a terminal primary alcohol group.[1] This high degree of fluorination significantly impacts its chemical and physical properties, making it a valuable reagent in various applications, including as a cosurfactant in nanoparticle synthesis and as a building block for complex fluorinated molecules.[1][2][3]

Key Properties of this compound:

PropertyValueSource
Molecular Weight 232.07 g/mol [4]
Boiling Point 141-142 °C[1][5]
Density ~1.667 g/mL at 25 °C[1][5]
Solubility Limited in water, good in many organic solvents[1]
pKa (Predicted) 12.91 ± 0.10[6]

The strong electron-withdrawing effect of the fluorine atoms makes the hydroxyl proton of OFP significantly more acidic than its non-fluorinated analogs.[7][8] This enhanced acidity is a critical factor to consider in reaction design and troubleshooting.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Reactivity and Deprotonation

Question: I am having difficulty deprotonating this compound for a Williamson ether synthesis. What conditions are recommended?

Answer: The increased acidity of OFP (predicted pKa ~12.9) means that while it is easier to deprotonate than a typical primary alcohol, the resulting alkoxide is also less nucleophilic.[6] Strong, non-nucleophilic bases are generally preferred to avoid side reactions.

  • Troubleshooting Steps:

    • Choice of Base: Instead of common bases like sodium hydroxide, consider using stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    • Solvent Selection: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are recommended to ensure the solubility of the reagents and to avoid proton sources that could quench the alkoxide.

    • Temperature Control: The deprotonation is typically performed at 0 °C to control the reaction rate and minimize potential side reactions. The subsequent reaction with the electrophile may require heating.

    • Moisture Control: Ensure all reagents and glassware are scrupulously dry. Any moisture will consume the base and protonate the desired alkoxide.

Question: My esterification reaction with this compound is sluggish and gives low yields. Why is this happening and how can I improve it?

Answer: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl group in OFP, making it a poorer nucleophile compared to non-fluorinated alcohols. This can lead to slow reaction rates in standard esterification protocols.

  • Troubleshooting Steps:

    • Activation of the Carboxylic Acid: Instead of relying on acid catalysis (e.g., Fischer esterification), activate the carboxylic acid component. Common methods include conversion to an acid chloride or using coupling agents like dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Reaction Conditions: For reactions with activated carboxylic acids, ensure the use of an appropriate base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct. Anhydrous conditions are crucial.

    • Alternative: Mitsunobu Reaction: The Mitsunobu reaction can be an effective method for esterification, as it proceeds via an SN2 mechanism with inversion of configuration if a chiral center is present.[9][10] However, be aware of the potential challenges with fluorinated alcohols in this reaction (see next question).

Mitsunobu Reaction Challenges

Question: I am attempting a Mitsunobu reaction with this compound and a carboxylic acid, but the reaction is failing or giving very low yields. What could be the issue?

Answer: The Mitsunobu reaction is sensitive to the pKa of the nucleophile (in this case, the carboxylic acid) and the alcohol.[9][11] The increased acidity of OFP can disrupt the delicate balance of the reaction mechanism. The betaine intermediate formed from triphenylphosphine and the azodicarboxylate may preferentially deprotonate the more acidic OFP over the carboxylic acid, leading to undesired side reactions or stalling of the catalytic cycle.[12]

  • Troubleshooting Steps:

    • Order of Addition: The order of reagent addition can be critical. A common and often successful approach is to dissolve the alcohol, carboxylic acid, and triphenylphosphine in an anhydrous solvent (like THF) and then add the azodicarboxylate (e.g., DIAD or DEAD) dropwise at a low temperature (e.g., 0 °C).[9]

    • Choice of Azodicarboxylate: Some literature suggests that for more acidic alcohols, using a more basic azodicarboxylate derivative like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be beneficial.[9]

    • Solvent: Ensure the use of dry, aprotic solvents like THF or diethyl ether.

    • Stoichiometry: While literature often suggests 1.5 equivalents of phosphine and azodicarboxylate, for challenging substrates, increasing the equivalents might be necessary, although this can complicate purification.[13]

    • Alternative Strategies: If the Mitsunobu reaction remains problematic, consider alternative esterification methods as described in the previous section (e.g., using an acid chloride or coupling agents).

Section 3: Experimental Protocols and Workflows

This section provides detailed step-by-step methodologies for common reactions involving this compound.

Protocol: Synthesis of an Ether from this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from OFP and an alkyl halide.

  • Materials:

    • This compound (OFP)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Alkyl halide (e.g., benzyl bromide)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Suspend the NaH in anhydrous THF (5 mL per mmol of NaH).

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF (2 mL per mmol of OFP).

    • Slowly add the OFP solution to the NaH suspension via the dropping funnel over 15-20 minutes. Hydrogen gas evolution will be observed.

    • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete, and then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. The reaction may require heating to reflux for less reactive alkyl halides. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow: Purification of Fluorinated Compounds

The purification of products from reactions involving OFP can be challenging due to the unique properties of fluorinated compounds.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., with sat. aq. NH4Cl or NaHCO3) Start->Workup Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) Workup->Extraction Drying Drying of Organic Layer (e.g., MgSO4, Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification Concentration->Purification Column Silica Gel Column Chromatography Purification->Column Common Method Distillation Distillation (for volatile products) Purification->Distillation If Applicable Crystallization Crystallization Purification->Crystallization If Solid End Pure Fluorinated Product Column->End Distillation->End Crystallization->End

Caption: A general workflow for the purification of products from reactions involving this compound.

  • Key Considerations for Purification:

    • "Fluorous" Properties: Highly fluorinated compounds can exhibit "fluorous" properties, meaning they have limited solubility in common organic solvents but are soluble in fluorinated solvents.[6] This can sometimes be exploited for purification using fluorous solid-phase extraction (F-SPE).

    • Silica Gel Chromatography: Standard silica gel chromatography is often effective. However, due to the electron-withdrawing nature of the fluoroalkyl group, the polarity of the product may be different than anticipated. It is crucial to determine an optimal solvent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Removal of Triphenylphosphine Oxide (TPPO): In Mitsunobu reactions, the byproduct triphenylphosphine oxide can be challenging to remove. One common method is to concentrate the reaction mixture and triturate the residue with a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).[14] Subsequent filtration can remove a significant portion of the TPPO.

Logical Relationship: Impact of Fluorination on Acidity and Nucleophilicity

Fluorine_Effect Fluorination High Degree of Fluorination in OFP EWG Strong Electron-Withdrawing Inductive Effect of Fluorine Atoms Fluorination->EWG Acidity Increased Acidity of Hydroxyl Proton EWG->Acidity Nucleophilicity Decreased Nucleophilicity of Hydroxyl Oxygen EWG->Nucleophilicity Deprotonation Easier Deprotonation (Requires Strong, Non-nucleophilic Base) Acidity->Deprotonation Reactivity Sluggish Reactions with Electrophiles (e.g., Esterification) Nucleophilicity->Reactivity

Caption: The influence of extensive fluorination on the chemical properties of this compound.

Section 4: Safety Precautions

Working with this compound requires adherence to standard laboratory safety procedures.

  • Hazards: OFP is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle OFP in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Support Center: Purification of Products from 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) is a crucial fluorinated building block in modern chemistry, valued for its ability to introduce the C4F8H moiety into target molecules.[1][2] Its unique properties—high electronegativity, chemical inertness, and distinct polarity—confer desirable characteristics to the final products, but also present significant challenges during purification.[3] Standard purification protocols often fail due to the unusual behavior of highly fluorinated compounds, such as their tendency to form azeotropes and their unique "fluorophilicity."[4][5]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of reaction products derived from OFP. It is structured in a question-and-answer format to directly address common issues encountered in the lab, blending theoretical explanations with practical, field-proven protocols.

Critical Safety Information

Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used.[6][7] Fluorinated compounds require careful handling.

Hazard CategoryPrecautionary Measures & First Aid
Skin & Eye Contact Causes skin and serious eye irritation.[6][8] PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present. Seek medical attention if irritation persists.[6]
Inhalation May cause respiratory irritation.[7] Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mists.[9] First Aid: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Fire & Reactivity Combustible liquid. In case of fire, hazardous combustion products like hydrogen fluoride (HF) may be liberated.[6] Storage & Handling: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated place in a tightly closed container.[7] Incompatible Materials: Strong oxidizing agents.[7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 1: Frequently Asked Questions - General Purification Strategies

Q1: I've just finished a reaction using OFP. How do I decide on the best initial purification strategy?

A1: The optimal strategy depends on the physical properties of your target compound relative to impurities. The high fluorine content significantly alters these properties. Your decision-making process should be guided by a preliminary analysis of your crude reaction mixture (e.g., by TLC, GC-MS, or ¹⁹F NMR).

The following workflow provides a general decision-making framework.

start Crude Reaction Mixture assess Assess Product Properties: - Volatility (Boiling Point) - Polarity & 'Fluorophilicity' - Thermal Stability - Solubility start->assess distill Distillation / Kugelrohr assess->distill  Volatile &  Thermally Stable? chrom Chromatography assess->chrom  Non-volatile &  Moderate Polarity? extract Liquid-Liquid or Fluorous Extraction assess->extract  Significant Difference in  Fluorophilicity/Solubility? cryst Crystallization assess->cryst  Solid Product?

Caption: Initial Purification Strategy Workflow.

  • Causality: The high fluorine content in OFP-derived products often leads to increased volatility compared to non-fluorinated analogues of similar molecular weight. However, strong intermolecular forces can also elevate boiling points. Therefore, an experimental assessment is crucial. "Fluorophilicity," the tendency of highly fluorinated compounds to associate with other fluorous materials, is a key property to exploit.[4]

Q2: What makes purifying these fluorinated compounds so different from their hydrocarbon counterparts?

A2: The primary difference lies in their unique intermolecular interactions and polarity.

  • Fluorophilicity: Highly fluorinated compounds are both hydrophobic and lipophobic. They prefer to interact with other fluorinated molecules over hydrocarbons or polar substances. This can be leveraged for highly selective separations.[10]

  • Altered Polarity: While the C-F bond is highly polar, the symmetrical arrangement of fluorine atoms around a carbon backbone can result in a molecule with a low overall dipole moment but unique surface polarity. This means its behavior on traditional stationary phases like silica gel can be unpredictable.

  • Azeotrope Formation: Fluorinated alcohols are known to form azeotropes (mixtures that boil at a constant temperature) with common organic solvents and water, making separation by simple distillation challenging or impossible.[5]

  • Analytical Characterization: The presence of fluorine allows for the use of ¹⁹F NMR, a powerful and highly sensitive analytical technique with no background signal, making it ideal for tracking your compound through purification and assessing final purity.[11][12]

Section 2: Troubleshooting Guide - Common Purification Techniques

This section addresses specific problems you may encounter with standard laboratory purification methods.

Distillation

Q: My product has a significantly different boiling point from the starting material/solvent, but they are co-distilling. What is happening and how do I fix it?

A: You are likely encountering an azeotrope. This is common when trying to separate fluorinated alcohols from non-fluorinated alcohols or other hydrogen-bond-donating solvents.[5]

  • The Cause: Azeotropes form due to non-ideal intermolecular interactions between the components, leading to a minimum or maximum boiling point at a specific composition. Standard fractional distillation cannot separate components of an azeotrope.

  • Troubleshooting & Protocol:

    • Break the Azeotrope with Extractive Distillation: This technique involves adding a third component (a separating agent or "entrainer") that selectively alters the relative volatility of the original components. For separating a fluorinated alcohol from a non-fluorinated one, a high-boiling, polar, aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be effective.[5]

    • Switch to Vacuum Distillation: If your product is high-boiling or thermally sensitive, reducing the pressure will lower the boiling points of all components and can sometimes alter the azeotropic composition enough to achieve separation. It is the preferred method for purifying OFP itself (Boiling Point: 141-142 °C at atmospheric pressure).[13]

    Protocol: Vacuum Distillation of a High-Boiling OFP Derivative

    • Setup: Assemble a short-path distillation apparatus. Use a vacuum-jacketed Vigreux column for better fractionation. Ensure all glass joints are properly sealed with high-vacuum grease.

    • System Check: Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) in between. Ensure the system can achieve and hold the target pressure (e.g., <1 mmHg).

    • Heating: Place the distillation flask in a heating mantle with a stir bar for smooth boiling. Heat the mixture gradually.

    • Fraction Collection: Collect fractions based on the temperature reading at the distillation head. Discard any initial low-boiling fractions (forerun). Collect the main fraction when the temperature is stable and corresponds to the expected boiling point of your product at that pressure.

    • Analysis: Analyze all collected fractions (e.g., by GC or ¹⁹F NMR) to confirm purity.

Column Chromatography

Q: My highly fluorinated product elutes immediately from my silica gel or C18 reversed-phase column. How can I achieve retention and separation?

A: This is a classic problem. Standard stationary phases are often "fluorophobic." Your highly fluorinated, lipophobic compound has minimal affinity for the hydrocarbon (C18) or polar (silica) surface and is carried away by the mobile phase.

  • The Cause: The principle of "like dissolves like" is at play. Your fluorous molecule prefers the mobile phase over the non-fluorous stationary phase.

  • Troubleshooting & Solutions:

    • Change the Mobile Phase (Reversed-Phase): For C18 columns, instead of a standard hydrocarbon eluent (like acetonitrile), use a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) in water. This makes the mobile phase more "fluorous," forcing your compound to interact more with the stationary phase to escape it. This "hetero-pairing" of a hydrocarbon column with a fluorinated eluent often yields the best separation.[4][14]

    • Switch to a Fluorous Stationary Phase: This is the most direct solution. Fluorous Solid-Phase Extraction (FSPE) uses silica gel modified with a perfluoroalkyl chain. This phase strongly retains fluorous molecules while allowing non-fluorous impurities to be washed away.[15]

cluster_0 Fluorous Solid-Phase Extraction (FSPE) Workflow load 1. Load Crude Mixture (dissolved in fluorophobic solvent, e.g., MeCN/H2O) wash 2. Wash Column (fluorophobic solvent) load->wash onto Fluorous Silica Column elute 3. Elute Product (fluorophilic solvent, e.g., THF or Acetone) wash->elute impurities Non-Fluorous Impurities (Washed Away) wash->impurities product Purified Fluorous Product (Collected) elute->product

Caption: Fluorous Solid-Phase Extraction (FSPE) Workflow.[15]

Protocol: FSPE Purification

  • Column: Use a pre-packed fluorous silica cartridge (e.g., SiliaPrep™ Fluorinated SPE) or pack your own column.[15]

  • Equilibration: Condition the column with your elution solvent (e.g., THF), followed by your loading/wash solvent (e.g., 80:20 acetonitrile/water).

  • Loading: Dissolve your crude mixture in a minimal amount of the loading solvent. Apply it to the column.

  • Wash: Wash the column with several column volumes of the fluorophobic wash solvent (e.g., 80:20 MeCN/H₂O). This will elute your non-fluorous starting materials and byproducts. Collect and check these fractions by TLC or LC-MS.

  • Elution: Switch to a fluorophilic solvent (e.g., pure THF, acetone, or methanol) to elute your strongly retained fluorous product.[15]

  • Analysis: Analyze the eluted fractions to confirm the purity of your target compound.

Crystallization

Q: My OFP-derived product is a solid, but it keeps "oiling out" or forming a glass instead of crystallizing. What can I do?

A: Fluorination significantly impacts crystal packing. The introduction of multiple C-F bonds can lead to complex intermolecular interactions (including C-F···H, F···F, and π-F interactions) that can either facilitate or frustrate crystallization.[16][17][18] Oiling out occurs when the compound separates from the solution above its melting point or as a supersaturated, amorphous liquid.

  • The Cause: The kinetics of nucleation and crystal growth are slow compared to liquid-liquid phase separation. The solvent system may be inappropriate, or the cooling rate may be too fast.

  • Troubleshooting & Protocol:

    • Solvent Screening is Key: Do not rely on standard hydrocarbon solvents. Experiment with a wide range of solvents, including those with some fluorine content or different hydrogen bonding capabilities. A co-solvent system (e.g., heptane/ethyl acetate, dichloromethane/methanol) is often required.

    • Slow Down the Process:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., dichloromethane) and allow the solvent to evaporate over several days in a loosely capped vial.

      • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" (a solvent in which your compound is poorly soluble, like heptane). The vapor of the non-solvent will slowly diffuse into your solution, gradually inducing crystallization.

      • Slow Cooling: If crystallizing from a hot solution, ensure the solution cools to room temperature over several hours, ideally in an insulated container (e.g., a Dewar flask).

    • Seeding: If you have even a tiny amount of crystalline material, add a single seed crystal to a saturated solution to initiate crystal growth.

    • Purity Check: Ensure the material is sufficiently pure before attempting crystallization. Highly pure compounds are much more likely to crystallize. You may need to perform a preliminary chromatographic purification first.

Section 3: Advanced Characterization for Purity Confirmation

Q: How can I be absolutely sure of my final product's purity and identity?

A: For OFP derivatives, a multi-technique approach is best, with ¹⁹F NMR being the most powerful tool.

  • ¹⁹F NMR Spectroscopy: This should be your primary technique.

    • Why it's authoritative: ¹⁹F has 100% natural abundance and high sensitivity. Crucially, there are no endogenous fluorine signals in typical samples or solvents, meaning any signal you see is from your compound or a fluorine-containing impurity.[12] The large chemical shift dispersion allows for excellent resolution of structurally similar compounds.[11] You can use ¹⁹F NMR to directly assess the number of different fluorinated species in your sample and their relative ratios (integration).

  • Proton (¹H) and Carbon (¹³C) NMR: Essential for confirming the overall structure. Look for characteristic C-H couplings to adjacent CF₂ or CF₃ groups.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of your product and can help identify impurities.

  • Combustion Analysis (Elemental Analysis): Provides the empirical formula, which can be compared to the theoretical values for C, H, and F to confirm high purity.

By combining these analytical methods, you can provide a self-validating system to confirm the successful purification of your target molecule with a high degree of confidence.

References

Technical Support Center: Optimizing Reaction Conditions with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP). This document is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of this fluorinated alcohol in their synthetic endeavors. OFP is not a conventional solvent; its distinct characteristics, such as high density, unique polarity, and ability to form strong hydrogen bonds, present both powerful opportunities and specific challenges. This guide provides field-proven insights, troubleshooting protocols, and in-depth explanations to help you navigate your experiments with confidence and precision.

Section 1: Frequently Asked Questions (FAQs) about OFP

This section addresses the most common initial queries regarding the handling, properties, and applications of OFP.

Q1: What is this compound (OFP) and what makes it a unique solvent?

OFP (CAS No. 355-80-6) is a partially fluorinated primary alcohol with the linear formula F₂CH(CF₂)₃CH₂OH. Its molecular structure, featuring a highly fluorinated carbon chain terminating in a hydroxyl group, gives it a unique combination of properties.[1] Unlike common organic solvents, it possesses high density, low surface tension, and a distinct polarity profile.[1][2] These attributes make it an excellent medium for specific reaction classes, including nanoparticle synthesis, transition-metal-catalyzed reactions, and as a cosurfactant.[3][4][5]

Q2: What are the key physical properties I should be aware of when using OFP?

Understanding the physical constants of OFP is critical for experimental design, particularly for work-up and purification. Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₄F₈O[1][6]
Molecular Weight 232.07 g/mol
Appearance Colorless liquid[2][7]
Boiling Point 141-142 °C[6]
Density ~1.667 g/mL at 25 °C
Refractive Index n20/D 1.318
Flash Point 76 °C (168.8 °F) - closed cup[8]
Water Solubility Limited / Sparingly soluble[1][2]

Q3: What are the primary safety precautions for handling OFP?

OFP requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][9] It is classified as a combustible liquid and can cause serious eye, skin, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[8][9]

  • Handling: Avoid breathing vapors.[9] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[7]

Section 2: Troubleshooting Common Experimental Issues with OFP

This section is structured as a direct Q&A to address specific problems you may encounter during your experiments.

Issue 1: Poor Solubility of Starting Materials

Q: My starting materials (or catalyst) are not dissolving in OFP. What are my options?

A: This is a common issue stemming from OFP's unique solvent properties. While it is an excellent solvent for many fluorinated compounds and can enhance the solubility of some reagents, its performance with non-polar hydrocarbons or very polar salts can be limited.[4]

  • Causality: The highly fluorinated chain creates a "fluorous" domain, while the hydroxyl group provides a polar, hydrogen-bonding site. A reagent's insolubility often indicates a mismatch with this dual character.

  • Troubleshooting Steps:

    • Introduce a Co-Solvent: Small amounts of a co-solvent can dramatically improve solubility. For more non-polar substrates, consider adding toluene or dichloromethane. For more polar systems, acetonitrile or small amounts of DMF could be effective. Test miscibility and stability first.

    • Increase Temperature: Gently heating the mixture can improve the solubility of many compounds. Given OFP's high boiling point (141-142 °C), you have a wide temperature range to work with. Always ensure your reagents are stable at the intended temperature.

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution.

    • Reagent Modification: In some cases, modifying the ligand on a metal catalyst or the protecting group on a substrate to a more fluorous version can improve solubility significantly.

Issue 2: Sluggish or Incomplete Reactions

Q: My reaction is proceeding very slowly or has stalled. How can I optimize the conditions in OFP?

A: Assuming solubility is not the issue, sluggishness may relate to activation energy, reagent concentration, or the specific stabilizing effects of the solvent.

  • Causality: Fluorinated alcohols like OFP can stabilize cationic intermediates and transition states through their strong hydrogen-bonding ability and low nucleophilicity.[5] While often beneficial, this can sometimes alter the expected reaction pathway or kinetics.

  • Troubleshooting Workflow: The following decision tree can guide your optimization process.

troubleshooting_workflow start Reaction Sluggish or Incomplete? solubility Is everything fully dissolved? start->solubility temp Increase Temperature solubility->temp  Yes cosolvent Add Co-Solvent solubility->cosolvent  No concentration Increase Reagent Concentration temp->concentration catalyst Evaluate Catalyst/Reagent Activity concentration->catalyst cosolvent->temp workup_strategy start Reaction Mixture in OFP transfer Transfer to Separatory Funnel start->transfer add_extraction_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate, DCM) transfer->add_extraction_solvent add_aqueous Add Aqueous Phase (e.g., Water, Brine) add_extraction_solvent->add_aqueous shake Shake Gently & Vent add_aqueous->shake separate Allow Layers to Separate shake->separate collect_top Collect TOP Organic Layer (Contains Product) separate->collect_top Product is in organic layer collect_bottom Drain BOTTOM Layer (Aqueous + OFP) separate->collect_bottom OFP is in bottom layer combine Combine Organic Layers collect_top->combine back_extract Back-extract Bottom Layer with Fresh Organic Solvent collect_bottom->back_extract back_extract->combine dry_concentrate Dry (e.g., MgSO₄) & Concentrate via Rotary Evaporation combine->dry_concentrate end Purify via Chromatography/Distillation dry_concentrate->end

References

Technical Support Center: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) in Experimental Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of OFP and troubleshoot potential side reactions encountered during its use as a solvent, reactant, or building block.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary chemical properties of this compound (OFP) that I should be aware of?

A1: this compound is a highly fluorinated alcohol with a unique combination of properties.[1][2] Its high polarity and strong hydrogen bonding ability make it a versatile compound.[1] Key characteristics include:

  • High Acidity (for an alcohol): The electron-withdrawing nature of the eight fluorine atoms increases the acidity of the hydroxyl proton compared to non-fluorinated analogs.

  • Low Nucleophilicity: Despite being an alcohol, the steric hindrance and electron-withdrawing effects of the fluoroalkyl chain render the oxygen atom a weak nucleophile.[3]

  • High Hydrogen Bond Donor Ability: OFP is an excellent hydrogen bond donor, which allows it to effectively solvate and stabilize anions and polar transition states.[3]

  • Chemical Stability: The carbon-fluorine bonds in OFP are exceptionally strong, imparting significant thermal and chemical stability to the molecule under many conditions.[2][4]

Q2: What are the main applications of OFP in research and development?

A2: OFP's unique properties make it valuable in several areas:

  • Specialty Solvent: Its ability to dissolve a wide range of compounds, including polar and some fluorinated substances, makes it a useful solvent in organic synthesis.[2][5]

  • Fluorinated Building Block: It serves as a precursor for introducing the octafluoropentyl group into larger molecules, which can enhance properties like lipophilicity and metabolic stability in drug candidates.[2][4][6]

  • Nanoparticle Synthesis: OFP is used as a cosurfactant in the synthesis of various nanocrystals, such as those made of silver and silver iodide.[1][4][6]

  • Coatings and Materials Science: Its properties are leveraged in the development of advanced coatings and sealants requiring high chemical resistance and low surface energy.[7][8]

Q3: What are the key safety considerations when working with OFP?

A3: OFP is classified as a skin and serious eye irritant, and it may cause respiratory irritation.[8][9][10] It is also a combustible liquid.[11] Always handle OFP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Troubleshooting Guide: Potential Side Reactions

This section addresses specific issues that may arise during experiments involving OFP and provides actionable solutions.

Issue 1: Unexpected Formation of Alkenes and Decomposition Products

Question: I am observing the formation of unexpected byproducts that appear to be alkene-like, and in some cases, a complex mixture of decomposition products. What is the likely cause?

Answer: The most probable cause is a base-induced elimination of hydrogen fluoride (HF) from the OFP molecule. The fluorine atoms on the carbon chain make the adjacent protons more acidic, facilitating their removal by a base. This leads to the formation of a fluoroalkene, which can be unstable and prone to further reactions or polymerization.

In-Depth Explanation:

The mechanism for this elimination often follows an E1cb (Elimination, Unimolecular, conjugate Base) pathway, especially with the presence of strong bases.[9] The high electronegativity of fluorine acidifies the β-hydrogens, making them susceptible to deprotonation.[9]

Diagram of Base-Induced HF Elimination from OFP:

G cluster_0 Base-Induced Elimination of HF from OFP OFP F2CH(CF2)3CH2OH Intermediate [F2CH(CF2)3CH2O]⁻ OFP->Intermediate Deprotonation Base Base (e.g., NaH, t-BuOK) Alkene F2CH(CF2)2CF=CH2 + HF Intermediate->Alkene HF Elimination Decomposition Decomposition/Oligomerization Products Alkene->Decomposition Further Reactions

Caption: Base-induced elimination of HF from OFP.

Troubleshooting Protocol: Mitigating Base-Induced Decomposition

Step Action Rationale
1. Reagent Selection Avoid strong, non-nucleophilic bases (e.g., NaH, LDA, t-BuOK) when possible. Opt for weaker bases like carbonates (e.g., K2CO3, Cs2CO3) or hindered amines (e.g., DIPEA) if the reaction allows.Stronger bases will more readily deprotonate the acidic C-H bonds, initiating the elimination cascade.
2. Temperature Control Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.Elimination reactions are often favored at higher temperatures.
3. Stoichiometry Use the minimum effective amount of base. A large excess should be avoided.Excess base increases the likelihood of side reactions with OFP.
4. Anhydrous Conditions Ensure the reaction is conducted under strictly anhydrous conditions.The presence of water can sometimes exacerbate decomposition pathways.
Issue 2: Low Yield in Esterification and Etherification Reactions

Question: I am attempting to perform a Fischer esterification (or Williamson ether synthesis) with OFP, but I am getting low yields of the desired product. What could be the issue?

Answer: The low nucleophilicity of the OFP oxygen atom is a likely culprit. The strong electron-withdrawing effect of the fluoroalkyl chain reduces the electron density on the oxygen, making it a poor nucleophile. Additionally, for Fischer esterification, the reaction is an equilibrium, and the presence of water can drive it back to the starting materials.

Troubleshooting Protocol: Enhancing Esterification/Etherification Yields with OFP

Reaction Type Recommended Action Scientific Rationale
Fischer Esterification 1. Use a significant excess of the carboxylic acid or OFP (whichever is more cost-effective). 2. Employ a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water as it forms.1. Le Chatelier's principle: drives the equilibrium towards the product side. 2. Prevents the reverse reaction (hydrolysis of the ester).
Williamson Ether Synthesis 1. Use a stronger electrophile (e.g., an alkyl triflate or tosylate instead of a bromide or chloride). 2. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the OFP alkoxide.1. Better leaving groups on the electrophile facilitate the SN2 reaction with the weakly nucleophilic OFP. 2. Helps to bring the alkoxide into the organic phase and increases its reactivity.
Issue 3: Side Products in Mitsunobu Reactions

Question: When using OFP as the alcohol component in a Mitsunobu reaction, I am isolating byproducts in addition to my desired product. What are these side reactions?

Answer: A common side product in the Mitsunobu reaction arises when the azodicarboxylate (e.g., DEAD or DIAD) acts as a nucleophile and displaces the activated hydroxyl group instead of your intended nucleophile.[12] This is more likely to occur if the intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[12]

Diagram of a Potential Mitsunobu Side Reaction with OFP:

G cluster_0 Mitsunobu Reaction Pathways with OFP OFP OFP (R-OH) Activated_Complex [R-O-PPh3]⁺ Nu⁻ OFP->Activated_Complex Activation with PPh3/DEAD PPh3 PPh3 DEAD DEAD Nucleophile Nucleophile (Nu-H) Desired_Product Desired Product (R-Nu) Activated_Complex->Desired_Product Nucleophilic Attack Side_Product Side Product (R-N(CO2Et)NHCO2Et) Activated_Complex->Side_Product Side Reaction (DEAD as Nucleophile)

Caption: Competing pathways in the Mitsunobu reaction.

Troubleshooting Protocol: Minimizing Side Products in Mitsunobu Reactions

Step Action Rationale
1. Nucleophile Selection Ensure your nucleophile has a pKa below 13. If using a less acidic nucleophile, consider alternative coupling methods.More acidic nucleophiles are more readily deprotonated and are generally better nucleophiles in this context, outcompeting the azodicarboxylate.
2. Reagent Addition Order Add the DEAD or DIAD solution slowly to a pre-cooled (0 °C) mixture of the OFP, triphenylphosphine, and the nucleophile.This helps to control the concentration of the reactive intermediates and can favor the desired reaction pathway.
3. Solvent Choice Use a non-polar aprotic solvent like THF or toluene.Polar solvents can sometimes influence the reactivity of the intermediates in unintended ways.

References

Technical Support Center: Handling High Boiling Point Fluorinated Alcohols in the Lab

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, high boiling point fluorinated alcohols (HFAs) are powerful tools. Their unique properties, such as high polarity and a strong ability to break hydrogen bonds, make them invaluable solvents, particularly in peptide synthesis and for solubilizing complex molecules.[1][2] However, these same characteristics can introduce challenges in the laboratory, from safe handling to product isolation.

This guide, designed by senior application scientists, provides a comprehensive resource for navigating the use of HFAs. It offers in-depth technical advice, troubleshooting solutions, and critical safety protocols to ensure your experiments are both successful and safe.

PART 1: CORE DIRECTIVE - A Guide Structured for Practical Application

This technical support center is structured to address the real-world workflow of a researcher. It begins with foundational safety, moves to practical handling and troubleshooting, and provides detailed experimental protocols and FAQs.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Expertise, Trustworthiness, and Authoritative Grounding

Section 1: Safety First - The Indispensable Protocols

The unique properties of HFAs demand strict adherence to safety measures. While their high boiling points mean they evaporate slowly at room temperature, their vapors can be hazardous upon inhalation, and direct contact can lead to skin and eye irritation.[3][4]

1.1 Personal Protective Equipment (PPE): Your First Line of Defense

  • Gloves: Always use chemically resistant gloves. For prolonged contact, consider robust options like Viton™ or butyl rubber, as nitrile may offer only short-term protection.

  • Eye Protection: Chemical splash goggles are mandatory. When there is a significant risk of splashing, a face shield should be used in conjunction with goggles.[5]

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is essential.

  • Footwear: Always wear closed-toe shoes in the laboratory.

1.2 Engineering Controls: The Importance of Proper Ventilation

All work with HFAs must be performed in a well-ventilated area, ideally within a certified chemical fume hood.[6] This is crucial to prevent the accumulation of potentially harmful vapors, especially when heating.[6]

1.3 Emergency Procedures: Know What to Do

  • Skin Contact: Immediately flush the affected area with a large amount of water for at least 15 minutes and remove any contaminated clothing.[7] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: Flush eyes immediately at an eyewash station for a minimum of 15 minutes, ensuring eyelids are held open.[7] Immediate medical attention is required.[7]

  • Inhalation: Move the individual to fresh air at once.[7] If breathing has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Spills: For minor spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance. Place the absorbed material in a sealed container for proper disposal.[9] In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

Section 2: Properties and Handling of Common High Boiling Point Fluorinated Alcohols

A thorough understanding of the physicochemical properties of HFAs is fundamental to their safe and effective use in experiments.

2.1 Physicochemical Properties at a Glance

CompoundBoiling Point (°C)Density (g/mL at 25°C)
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)591.596
2,2,2-Trifluoroethanol (TFE)74-771.39
Perfluoro-tert-butanol (PFTB)451.693

Note: Data is compiled from various chemical supplier safety data sheets.

2.2 Best Practices for Transfer and Storage

  • Transfer: To minimize spills, always use a funnel for manual transfers. For larger volumes, a peristaltic pump with compatible tubing is a safer and more efficient option.

  • Storage: HFAs should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong bases and reactive metals.[6] Ensure that containers are tightly sealed to prevent leaks and contamination.[6]

Section 3: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides solutions to specific challenges that researchers frequently encounter when working with HFAs.

Q1: How can I effectively remove a high boiling point HFA from my reaction mixture?

A1: Standard rotary evaporation is often inefficient for removing these solvents.[10] Consider these more effective methods:

  • High-Vacuum Distillation: Utilizing a high-performance vacuum pump (capable of achieving pressures below 1 mmHg) in conjunction with gentle heating is often the most direct method.

  • Aqueous Extraction: If your product is soluble in an organic solvent that is immiscible with water, you can often remove the HFA by performing a liquid-liquid extraction. Diluting the reaction mixture with a suitable organic solvent and washing it multiple times with water or brine can effectively partition the HFA into the aqueous layer.[11][12]

  • Azeotropic Distillation: Adding a lower-boiling solvent that forms an azeotrope with the HFA can facilitate its removal at a lower temperature. For example, toluene can be used to azeotropically remove HFIP.

  • Lyophilization (Freeze-Drying): For heat-sensitive compounds, freeze-drying can be a gentle and effective method for removing the HFA.[13]

Decision-Making Workflow for HFA Removal

Caption: Decision tree for selecting an appropriate HFA removal method.

Q2: My reaction work-up is difficult; the HFA is causing separation issues. What should I do?

A2: HFAs can sometimes lead to the formation of stable emulsions or alter the partitioning of your desired compound during aqueous work-ups.

  • Breaking Emulsions: The addition of brine (a saturated aqueous solution of NaCl) can help break emulsions by increasing the ionic strength of the aqueous phase.

  • pH Adjustment: The acidic nature of some HFAs, like HFIP, can impact the separation of acidic or basic compounds. Neutralizing the mixture with a mild base, such as a sodium bicarbonate solution, before extraction can improve partitioning.

  • Back-Extraction: After the primary extraction, performing a back-extraction of the organic layer with a fresh aqueous phase can help to remove residual HFA.

Q3: What is the correct procedure for disposing of HFA waste?

A3: HFA waste is classified as hazardous and must be handled accordingly.

  • Segregation: Collect all HFA waste in a dedicated, clearly labeled, and tightly sealed container.[14] It is crucial not to mix halogenated solvent waste with non-halogenated waste, as this can increase disposal costs.[15]

  • Labeling: The waste container must be accurately labeled with the full chemical name of the HFA and its approximate concentration.

  • Disposal: Follow your institution's specific protocols for hazardous waste pickup.[16] Never pour HFA waste down the drain.[16]

Section 4: Experimental Protocols - Practical Application

This section outlines a general protocol for a common use of HFAs: solubilizing peptides for analysis.

Protocol: Solubilizing a Peptide in HFIP for Spectroscopic Analysis

Objective: To prepare a peptide sample in HFIP for techniques such as Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorinated alcohols are excellent solvents for these applications as they can disrupt secondary structures and prevent peptide aggregation.[1][17]

Materials:

  • Lyophilized peptide

  • Spectroscopy-grade 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Vortex mixer

  • Bath sonicator

  • Analytical balance

  • Glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh the required amount of lyophilized peptide into a clean, dry glass vial.

  • Solvent Addition: In a chemical fume hood, carefully add the calculated volume of HFIP to the vial to achieve the desired concentration.

  • Initial Dissolution: Tightly cap the vial and vortex the mixture for 1-2 minutes. Many peptides will readily dissolve in HFIP.

  • Sonication (if needed): If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minute intervals.[1] Monitor the sample to prevent overheating.

  • Visual Inspection: A fully dissolved peptide will result in a clear, particulate-free solution.

  • Sample Transfer: The solution is now ready for analysis. Use a glass syringe or pipette to transfer the sample to the appropriate analytical instrument (e.g., cuvette or NMR tube).

Workflow for Peptide Solubilization

G Start Start: Lyophilized Peptide Weigh Weigh Peptide Start->Weigh AddHFIP Add HFIP Weigh->AddHFIP Vortex Vortex AddHFIP->Vortex CheckDissolution Is the peptide fully dissolved? Vortex->CheckDissolution Sonicate Sonicate CheckDissolution->Sonicate No Inspect Visually Inspect for Clarity CheckDissolution->Inspect Yes Sonicate->Vortex End End: Solution Ready for Analysis Inspect->End

References

Technical Support Center: Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS: 355-80-6). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the expertise to minimize impurities and maximize the yield and purity of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common industrial synthesis route for this compound?

A1: The predominant industrial method for synthesizing this compound is the radical telomerization of tetrafluoroethylene (TFE) with methanol.[1][2] This process involves the reaction of a "telogen" (methanol) with a "taxogen" (TFE) to form a mixture of fluorotelomer alcohols with the general structure H(CF₂CF₂)nCH₂OH. The desired product is the n=2 homolog.

Q2: What are the primary impurities I should expect in my crude product?

A2: The most significant impurities are other fluorotelomer alcohol homologs. Specifically, you will likely find 2,2,3,3-tetrafluoro-1-propanol (n=1), 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanol (n=3), and higher-order telomers (n≥4).[1] Additionally, acidic byproducts may form, and trace amounts of initiator-derived impurities could be present.

Q3: Why is my reaction rate decreasing over time?

A3: A decrease in the reaction rate is often attributed to the formation of acidic byproducts during the telomerization process. These acidic species can interfere with the radical chain reaction. The accumulation of these acids can be neutralized by the addition of an acid-accepting agent to the reaction mixture.[1]

Q4: What analytical techniques are best suited for monitoring the reaction and assessing purity?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the various fluorotelomer alcohol homologs and other volatile impurities.[3][4][5] For routine monitoring of reaction progress, Gas Chromatography with Flame Ionization Detection (GC-FID) can also be effective.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, along with their causes and recommended solutions.

Problem 1: Low Yield of the Desired n=2 Telomer (this compound)

Symptoms:

  • GC analysis of the crude product shows a high percentage of lower (n=1) or higher (n>2) molecular weight fluorotelomer alcohols.

  • The overall isolated yield of the desired product is significantly lower than expected.

Root Causes and Corrective Actions:

Root Cause Explanation Corrective Action
Incorrect Molar Ratio of TFE to Methanol The ratio of tetrafluoroethylene (taxogen) to methanol (telogen) is a critical parameter that controls the average chain length of the resulting telomers. A higher concentration of TFE will favor the formation of higher molecular weight telomers.Carefully control the continuous feed of TFE into the reaction vessel to maintain the desired partial pressure ratio of TFE to methanol. A typical industrial process aims to suppress the formation of telomers where n is 5 or more.[1]
Inappropriate Initiator Concentration The concentration of the radical initiator (e.g., a peroxide) influences the rate of initiation relative to propagation. Too high a concentration can lead to a broader distribution of telomers.Optimize the initiator concentration through a series of small-scale experiments. The goal is to achieve a steady rate of radical formation that favors the desired chain length.
Reaction Temperature Fluctuations The kinetics of the telomerization reaction are temperature-dependent. Inconsistent temperatures can lead to variations in the relative rates of propagation and chain transfer, affecting the product distribution.Ensure precise and stable temperature control of the reaction vessel. Use a reliable heating mantle and temperature controller.

Experimental Protocol for Optimizing TFE to Methanol Ratio:

  • Setup: In a high-pressure reaction vessel, place methanol and the chosen radical initiator.

  • TFE Introduction: Continuously introduce gaseous TFE into the reaction mixture while maintaining a constant temperature and pressure.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC to determine the relative concentrations of the different fluorotelomer alcohol homologs.

  • Adjustment: Adjust the TFE feed rate to achieve the optimal ratio that maximizes the formation of the n=2 telomer.

Problem 2: Presence of Acidic Impurities

Symptoms:

  • A noticeable decrease in the reaction rate over time.[1]

  • The crude product has a low pH.

  • Potential for side reactions such as esterification of the product alcohol.

Root Causes and Corrective Actions:

Root Cause Explanation Corrective Action
Oxidation of Methanol or Product Side reactions, potentially involving the initiator or trace oxygen, can lead to the formation of acidic species. While the exact structures are complex, they are generally referred to as "acid substances" in the literature.[1]Add an acid-accepting agent, such as sodium hydroxide or potassium hydroxide, to the reaction mixture to neutralize the acidic byproducts as they form. This can be added at the beginning of the reaction or when a decrease in the reaction rate is observed.[1]
Hydrolysis of Initiator Some radical initiators can hydrolyze to form acidic byproducts.Ensure that all reagents and the reaction setup are scrupulously dry.

Logical Relationship of Acid Formation and Mitigation:

AcidFormation A Radical Telomerization B Side Reactions (e.g., Oxidation) A->B C Acidic Byproducts B->C D Decreased Reaction Rate C->D E Addition of Acid-Accepting Agent C->E Mitigated by F Neutralization E->F G Restored Reaction Rate F->G

Caption: Formation of acidic byproducts and their mitigation.

Problem 3: Difficulty in Separating the n=2 Telomer from Other Homologs

Symptoms:

  • Poor separation of peaks corresponding to different fluorotelomer alcohols in the GC chromatogram of the purified product.

  • The final product does not meet the required purity specifications.

Root Causes and Corrective Actions:

Root Cause Explanation Corrective Action
Close Boiling Points of Homologs The boiling points of the fluorotelomer alcohol homologs are relatively close, making separation by simple distillation challenging.Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation.[6] Operating under reduced pressure will lower the boiling points and can enhance separation.
Azeotrope Formation It is possible that the fluorotelomer alcohols form azeotropes with each other or with residual methanol, making complete separation by distillation difficult.Consider alternative purification methods such as preparative chromatography (e.g., supercritical fluid chromatography) which separates based on polarity and molecular weight.[7][8] For higher molecular weight, solid telomers, recrystallization from a suitable solvent can be an effective purification technique.[2][9][10][11][12]

Experimental Workflow for Purification:

PurificationWorkflow Start Crude Reaction Mixture Distillation Fractional Distillation Start->Distillation GC_Analysis1 GC-MS Purity Check Distillation->GC_Analysis1 Product Pure this compound GC_Analysis1->Product Purity Met Further_Purification Further Purification Needed GC_Analysis1->Further_Purification Purity Not Met Chromatography Preparative Chromatography Further_Purification->Chromatography Recrystallization Recrystallization (for solid homologs) Further_Purification->Recrystallization GC_Analysis2 GC-MS Purity Check Chromatography->GC_Analysis2 Recrystallization->GC_Analysis2 GC_Analysis2->Product

Caption: Purification workflow for this compound.

III. References

  • Shimadzu Corporation. (2016). Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. ASMS 2016.

  • Daikin Industries, Ltd. (1982). Telomerization of tetrafluoroethylene. U.S. Patent 4,346,250.

  • Restek Corporation. (n.d.). Fast Analysis of Fluorotelomer Alcohols.

  • Gorin, B. I., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2494-2503.

  • Butt, C. M., et al. (2023). Assessing extraction-analysis methodology to detect fluorotelomer alcohols (FTOH), a class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), in artificial turf fibers and crumb rubber infill. Chemosphere, 331, 138753.

  • ALS Environmental. (n.d.). New Analytical Method for Testing Fluorotelomer Alcohols in Water.

  • Stawikowski, M., & Isaacs, F. J. (2017). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization Mass Spectrometry. Analytical Chemistry, 89(21), 11386–11393.

  • Gee, A. D., et al. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(84), 15377-15389.

  • Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Journal of Molecular Structure: THEOCHEM, 624(1-3), 51-57.

  • Dmowski, W. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA International Journal for Chemistry, 39(7-8), 199-213.

  • Moffat, A., & Hunt, H. (1940). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society, 62(12), 3443-3445.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.

  • That Chemist. (2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination [Video]. YouTube.

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 299-307.

  • Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 11. - Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. University of St Andrews Research Portal.

  • Taylor & Francis. (n.d.). Telomerization – Knowledge and References.

  • Moriuchi, A., et al. (2025). Separation of homologues and positional isomers of secondary alcohol ethoxylates via supercritical fluid chromatography. Journal of Chromatography A.

  • Moriuchi, A., et al. (2025). Separation of homologues and positional isomers of secondary alcohol ethoxylates via supercritical fluid chromatography. PubMed.

  • Ritter, T., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 334-344.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). recrystallization.pdf.

  • ChemBAM. (n.d.). Purification by fractional distillation.

  • That Chemist. (2024, July 20). Deoxy-Fluorine Chemistry (Important Papers) [Video]. YouTube.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization.

  • PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate.

  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 23(8), 4169.

  • FuseSchool - Global Education. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube.

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

  • Chemistry LibreTexts. (2023, January 29). Recrystallization.

  • Tower Packing Manufacturer. (2024, September 20). The Ultimate Guide to Fractional Distillation.

  • Hosokawa, Y., et al. (2020). Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions. Analytical Chemistry, 92(5), 4065-4072.

  • MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization | Chemistry Laboratory Techniques.

  • City University of New York. (n.d.). Purification by Recrystallization.

  • Naidu, A., & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Organic Communications, 10(4), 314-322.

  • Wróblewski, W., et al. (2024). Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. Molecules, 29(23), 5439.

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246.

  • Starks, C. M. (1970). Free radical telomerization. Northeastern University.

  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions.

  • Polkovnichenko, A. V., et al. (2024). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of 2,2,3,3,4,4,4-Heptafluoro-1-Butanol and Isopropyl Acetate—Side-Product Composition. Molecules, 29(18), 4305.

  • Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions.

  • Sun, Q., et al. (2024). Universal inter-molecular radical transfer reactions on metal surfaces. Communications Chemistry, 7(1), 81.

  • Zang, F., et al. (2015). Evaluation of selectivity in homologous multimodal chromatographic systems using in silico designed antibody fragment libraries. Journal of Chromatography A, 1426, 144-153.

  • Khan Academy. (n.d.). Free radical reactions [Video]. Khan Academy.

References

Technical Support Center: Navigating Spectroscopic Analyses with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) in their spectroscopic workflows. OFP is a powerful fluorinated alcohol, prized for its unique solvating properties, particularly in the study of challenging analytes like amyloid peptides and other aggregation-prone proteins.[1][2] However, its distinct chemical nature can also introduce complexities into spectroscopic analyses. This guide is designed to provide you with practical, field-tested insights to anticipate, troubleshoot, and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive about working with OFP:

Q1: Why is OFP a good solvent for aggregated proteins and peptides?

A1: OFP, like other fluorinated alcohols, is highly effective at breaking down hydrogen bond networks that stabilize protein aggregates, such as β-sheets in amyloid fibrils.[1][3][4] Its strong hydrogen-bond donating capability and distinct polarity disrupt the intermolecular interactions holding the aggregates together, often inducing a more tractable α-helical conformation in the process.[2][5][6] This makes it invaluable for preparing otherwise insoluble samples for spectroscopic characterization.

Q2: What are the primary safety precautions I should take when handling OFP?

A2: OFP is a chemical that requires careful handling. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[7][8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Ensure you have reviewed the Safety Data Sheet (SDS) before use.[7][9][10]

Q3: Is OFP compatible with all common spectroscopic techniques?

A3: Generally, yes, but with important considerations for each. OFP has a relatively high boiling point (141-142 °C), which can be problematic for techniques requiring solvent evaporation, like some mass spectrometry methods.[9][11] Its own spectroscopic signals (NMR, IR) can overlap with analyte signals, and its UV cutoff may limit its use in certain wavelength ranges. This guide will delve into these specific issues.

Q4: Will residual OFP from my sample preparation affect my results?

A4: Absolutely. Even trace amounts of OFP can introduce significant artifacts. For example, it can interfere with NMR spectra, introduce extraneous peaks in mass spectra, and potentially alter the behavior of your analyte in subsequent experiments if not completely removed.[3] We will cover methods for mitigating these effects in the troubleshooting sections.

Troubleshooting Guide: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone of structural biology and chemical analysis. While OFP is a valuable solvent, its own NMR signals can be a source of confusion.

Issue: Unidentified peaks in my ¹H or ¹³C NMR spectrum.

Causality: These are likely residual signals from OFP. Due to its high boiling point, OFP can be difficult to remove completely during sample workup.

Troubleshooting Protocol:

  • Confirm the Identity of OFP Peaks: Compare the unknown peaks in your spectrum to the known chemical shifts of OFP. While these can vary slightly based on the deuterated solvent used, the characteristic splitting patterns are a good indicator.

  • Optimize Solvent Removal: If OFP needs to be removed, use a high-vacuum line or a lyophilizer. Gentle heating can aid in removal, but be mindful of your analyte's thermal stability.

  • Use an Internal Standard: If complete removal is not feasible, use a well-characterized internal standard for accurate quantification of your analyte.

  • Leverage ¹⁹F NMR: Since your analyte is unlikely to contain fluorine, ¹⁹F NMR can be used to confirm the presence and concentration of OFP without interference from your sample.

Data Presentation: OFP Residual Solvent Peaks

Deuterated Solvent¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CDCl₃~3.9 (t), ~6.0 (tt)Not readily available
Acetone-d₆Not readily availableNot readily available
DMSO-d₆Not readily availableNot readily available

Note: Specific chemical shifts can vary based on concentration and temperature. It is always best practice to run a spectrum of pure OFP in the deuterated solvent of your choice for an accurate reference.[12][13][14]

Troubleshooting Guide: Mass Spectrometry

Mass spectrometry (MS) is highly sensitive to sample composition. The presence of OFP can impact ionization efficiency and introduce background noise.

Issue: Poor ionization or suppression of my analyte signal in ESI-MS.

Causality: OFP has a high boiling point and can alter the droplet formation and desolvation process in Electrospray Ionization (ESI).[15] This can lead to reduced ionization efficiency for the analyte of interest, a phenomenon known as ion suppression.

Troubleshooting Protocol:

  • Dilute the Sample: If possible, dilute your sample to reduce the concentration of OFP entering the mass spectrometer.

  • Optimize ESI Source Parameters: Increase the drying gas temperature and flow rate to facilitate the evaporation of OFP. Be cautious, as excessive heat can degrade sensitive analytes.

  • Switch to a More Volatile Solvent System: If your experimental workflow allows, perform a buffer exchange or solid-phase extraction to transfer your analyte into a more MS-friendly solvent like acetonitrile or methanol.

  • Consider Alternative Ionization Techniques: For less polar analytes, Atmospheric Pressure Photoionization (APPI) might be less susceptible to ion suppression from OFP compared to ESI.[16]

Troubleshooting Guide: UV-Visible Spectroscopy

UV-Vis spectroscopy is a workhorse technique for concentration determination and conformational analysis. The key limitation when using any solvent is its UV cutoff wavelength.

Issue: High background absorbance in the low UV region.

Causality: OFP, like many organic solvents, absorbs UV light at lower wavelengths. If your analyte has an absorbance maximum below the UV cutoff of OFP, accurate measurement is impossible.

Troubleshooting Protocol:

  • Determine the UV Cutoff of OFP: While not widely published for OFP itself, related fluorinated alcohols like 2,2,2-trifluoroethanol have a UV cutoff around 190 nm.[17] It is crucial to measure a background spectrum of your specific OFP solution to determine its usable wavelength range.

  • Use a Matched Blank: Always use the exact same OFP-containing buffer or solvent as your blank reference to subtract the background absorbance.

  • Consider Alternative Solvents: If your analysis requires measurements below OFP's cutoff, you may need to find an alternative solvent system that is transparent in that region, such as water (UV cutoff ~180 nm).[17][18][19]

Data Presentation: UV Cutoff of Common Solvents

SolventUV Cutoff (nm)
Water180
Acetonitrile190
Methanol205
Ethanol205
Dichloromethane232
Toluene284
Acetone329

This table provides a general reference. The actual cutoff can be affected by solvent purity.[17][18][19][20]

Troubleshooting Guide: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the secondary structure of proteins. However, the solvent itself has strong IR absorbance bands that can obscure the analyte's signals.

Issue: Overlapping solvent and analyte peaks in the amide I region.

Causality: OFP has strong C-F and O-H stretching vibrations that can interfere with key regions of the IR spectrum, particularly the amide I band (1600-1700 cm⁻¹) which is critical for protein secondary structure analysis.

Troubleshooting Protocol:

  • Perform Meticulous Background Subtraction: Acquire a high-quality background spectrum of the OFP-containing buffer and perform careful digital subtraction. Small variations in path length or concentration can lead to significant subtraction artifacts.

  • Use Deuterated Solvents: If feasible, using a deuterated version of OFP (if available) or dissolving the sample in D₂O after initial solubilization in OFP can shift the O-H/O-D bands and potentially open up spectral windows.

  • Leverage Fourier Self-Deconvolution (FSD): Apply mathematical techniques like FSD to computationally narrow the broad, overlapping bands and resolve underlying structural components.

Experimental Workflow & Visualization

Workflow for Solubilizing Aggregated Peptides with OFP for Spectroscopy

This workflow outlines a general procedure for using OFP to disaggregate amyloid peptides for subsequent analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Weigh lyophilized peptide aggregate B Add 100% OFP to desired concentration A->B C Vortex/sonicate until visually dissolved B->C D Incubate at room temp (e.g., 1-2 hours) C->D E Dilute in appropriate buffer/solvent for analysis D->E Transfer to analysis phase F Acquire Spectroscopic Data (NMR, MS, UV-Vis, IR) E->F G Analyze data, accounting for OFP interference F->G troubleshooting_logic Start Suspicious Signal in Spectrum Is_OFP Is OFP the cause? Start->Is_OFP Confirm Confirm with reference spectrum of pure OFP Is_OFP->Confirm Yes Not_OFP Investigate other causes (e.g., contamination, analyte degradation) Is_OFP->Not_OFP No Mitigate Mitigate Interference Confirm->Mitigate Analyze Re-acquire & Analyze Data Mitigate->Analyze

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Results with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. This guide provides an in-depth, objective comparison of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol's performance against other alternatives, supported by experimental data and detailed protocols. My aim is to equip you with the knowledge to make informed decisions in your research by explaining the "why" behind experimental choices, ensuring your protocols are self-validating, and grounding all claims in authoritative sources.

Understanding the Unique Physicochemical Landscape of this compound

This compound, a fluorinated alcohol, presents a unique set of properties that make it a valuable tool in various scientific applications.[1][2][3] Its molecular structure, characterized by a high degree of fluorination, results in low surface tension, chemical inertness, and exceptional thermal stability.[1][3][4]

Key Physicochemical Properties:

PropertyValueSignificance in Experimental Design
Molecular Formula C5H4F8O[1][2][5]Provides a basis for calculating molar concentrations and understanding stoichiometric relationships.
Molecular Weight 232.07 g/mol [1][2][5][6]Crucial for accurate preparation of solutions and reagents.
Density ~1.667 g/mL at 25 °C[1][2][7]Important for volume-to-mass conversions and understanding solvent layering.
Boiling Point 141-142 °C[1][2][7]A high boiling point indicates low volatility, making it suitable for reactions requiring elevated temperatures.
Flash Point 76 °C (168.8 °F)[2]A key safety parameter, indicating the temperature at which it can ignite.
Water Solubility Insoluble[2][8]Dictates its use in biphasic systems or with co-solvents for aqueous applications.
Refractive Index n20/D 1.318[2][7]Useful for purity assessment and characterization.

The pronounced hydrophobicity and oleophobicity, stemming from the fluorine atoms, are central to its utility.[3] This "fluorous" character allows for unique applications in separations and as a solvent for fluorinated compounds.[9][10]

Performance Comparison: this compound in Key Applications

This section provides a comparative analysis of this compound against common alternatives in prevalent research applications.

Co-surfactant in Nanoparticle Synthesis

This compound is frequently employed as a co-surfactant in the synthesis of various nanocrystals, including silver, silver iodide, and Ag2S.[2][7][8][11][12][13] Its role is to stabilize microemulsions, providing a controlled environment for nanoparticle formation.[13]

Comparative Performance:

FeatureThis compoundConventional Alcohols (e.g., 1-Pentanol)Justification for Choice
Microemulsion Stability HighModerate to LowThe fluorinated nature enhances the stability of water-in-CO2 microemulsions, crucial for uniform nanoparticle synthesis.[13]
Control over Nanoparticle Size ExcellentGoodThe well-defined microenvironment created with the fluorinated alcohol allows for precise control over the size and morphology of the resulting nanocrystals.[13]
Compatibility with Supercritical CO2 HighLimitedIts properties make it particularly effective in supercritical fluid-based synthesis, a green chemistry approach.[13]
Solvent in Peptide Synthesis and Protein Chemistry

Fluorinated alcohols, including this compound, have found a niche in peptide and protein chemistry.[14][15] They can induce and stabilize secondary structures, such as α-helices, and are used as solvents in challenging peptide syntheses.[14][16]

Comparative Performance:

ApplicationThis compound & other Fluorinated AlcoholsStandard Solvents (e.g., DMF, NMP)[17]Rationale for Selection
Solubilizing "Difficult" Peptides SuperiorOften inadequateThe unique solvent properties of fluorinated alcohols can disrupt intermolecular hydrogen bonding that leads to aggregation in "difficult" peptide sequences.
Inducing α-Helical Structures EffectiveIneffectiveFluorinated alcohols are known to promote the formation of α-helices in peptides and proteins, which is useful for structural studies.[14]
Enhancing Protein Stability Can increase thermal and chemical stability[10][18]VariableThe incorporation of fluorinated amino acids, often facilitated by fluorinated solvents, can lead to more stable proteins.[10][18][19]

Validating Experimental Results: Detailed Protocols

To ensure the reproducibility and validity of your findings, here are detailed protocols for key experiments involving this compound.

Protocol for Synthesis of Ag2S Nanocrystals

This protocol is adapted from established methods for synthesizing Ag2S nanocrystals in a water-in-supercritical CO2 reverse microemulsion.[13]

Materials:

  • Silver bis(2-ethylhexyl)sulfosuccinate (Ag-AOT)

  • Sodium bis(2-ethylhexyl)sulfosuccinate (AOT)

  • This compound

  • Supercritical Fluid Grade Carbon Dioxide

  • Hydrogen Sulfide (H2S) gas

  • High-pressure reaction vessel with sapphire windows

Experimental Workflow:

G cluster_prep Microemulsion Preparation cluster_reaction Nanocrystal Synthesis cluster_analysis Characterization prep1 Dissolve AOT and this compound in supercritical CO2 prep2 Introduce aqueous solution of Ag-AOT prep1->prep2 Formation of water-in-CO2 microemulsion react1 Inject H2S gas into the reaction vessel prep2->react1 System Equilibration react2 Reaction occurs within the aqueous cores of the microemulsion react1->react2 Initiation of Ag2S nanoparticle formation char1 Monitor reaction via UV-Vis spectroscopy react2->char1 Post-reaction analysis char2 Characterize nanoparticle size and morphology (TEM) char1->char2

Caption: Workflow for Ag2S Nanocrystal Synthesis.

Step-by-Step Procedure:

  • Vessel Preparation: Thoroughly clean and dry the high-pressure reaction vessel.

  • Microemulsion Formation:

    • Introduce a known amount of AOT and this compound into the vessel.

    • Pressurize the vessel with supercritical CO2 to the desired pressure and temperature to dissolve the surfactant and co-surfactant.

    • Inject a specific volume of an aqueous solution of Ag-AOT into the vessel to form the water-in-CO2 microemulsion.

  • Reaction Initiation:

    • Slowly introduce H2S gas into the reaction vessel.

    • The reaction between Ag+ and S2- will occur within the aqueous cores of the reverse micelles.

  • Monitoring and Characterization:

    • Monitor the formation of Ag2S nanocrystals by observing the characteristic surface plasmon resonance absorption peak around 330 nm using an in-situ UV-Vis spectrometer.[13]

    • After the reaction is complete, depressurize the vessel and collect the nanocrystals.

    • Characterize the size, shape, and crystallinity of the Ag2S nanocrystals using Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Protocol for Assessing Peptide Solubility Enhancement

This protocol outlines a method to compare the solubility of a known "difficult" peptide in this compound versus a standard solvent like DMF.

Materials:

  • "Difficult" synthetic peptide (e.g., a peptide with high hydrophobicity or tendency to aggregate)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Experimental Workflow:

G cluster_ofp This compound cluster_dmf DMF start Start: Weigh equal amounts of 'difficult' peptide ofp1 Add 1 mL of this compound start->ofp1 dmf1 Add 1 mL of DMF start->dmf1 ofp2 Vortex and Centrifuge ofp1->ofp2 ofp3 Measure absorbance of supernatant ofp2->ofp3 end Compare absorbance values to determine relative solubility ofp3->end dmf2 Vortex and Centrifuge dmf1->dmf2 dmf3 Measure absorbance of supernatant dmf2->dmf3 dmf3->end

Caption: Comparative Peptide Solubility Assay.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh out equal amounts (e.g., 1 mg) of the "difficult" peptide into two separate microcentrifuge tubes.

  • Solvent Addition:

    • To one tube, add 1 mL of this compound.

    • To the other tube, add 1 mL of DMF.

  • Solubilization and Separation:

    • Vortex both tubes vigorously for 2 minutes to facilitate dissolution.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.

  • Quantification:

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of each supernatant at a wavelength corresponding to the peptide's maximum absorbance (typically 280 nm for peptides containing Trp or Tyr).

  • Analysis:

    • A higher absorbance value indicates a greater concentration of dissolved peptide and therefore, higher solubility in that solvent.

Safety and Handling Considerations

As a responsible scientist, proper handling of all chemicals is crucial.[20][21]

  • Hazards: this compound is a skin and eye irritant and may cause respiratory irritation.[6][20] It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood.[20] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Recommended storage temperature is between 15-25°C.[20]

Conclusion

This compound offers distinct advantages in specific applications due to its unique fluorinated structure. Its performance as a co-surfactant in nanoparticle synthesis and as a specialized solvent in peptide chemistry can be superior to conventional alternatives. By understanding its properties and employing rigorous, self-validating experimental protocols, researchers can confidently leverage this compound to advance their scientific endeavors.

References

A Comparative Guide to Fluorinated Alcohols: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of experimental success. Fluorinated alcohols, a unique class of solvents, offer a compelling set of properties that often outperform their non-fluorinated counterparts. This guide provides an in-depth comparison of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) with two other widely used fluorinated alcohols: 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). Our objective is to furnish you with the data and insights necessary to make an informed decision for your specific application.

The Distinctive Landscape of Fluorinated Alcohols

The introduction of fluorine atoms into an alcohol's carbon backbone dramatically alters its physicochemical properties. The high electronegativity of fluorine creates strong carbon-fluorine bonds and induces a significant dipole moment, leading to a unique combination of low nucleophilicity, high ionizing power, and a remarkable ability to form strong hydrogen bonds. These characteristics make fluorinated alcohols exceptional solvents for a variety of applications, from inducing secondary structures in peptides to promoting challenging organic reactions.

Physicochemical Properties: A Head-to-Head Comparison

A quantitative comparison of the physical and chemical properties of OFP, TFE, and HFIP is essential for understanding their behavior and selecting the most appropriate solvent for a given task.

PropertyThis compound (OFP) 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
CAS Number 355-80-6[1][2]75-89-8920-66-1
Molecular Formula C₅H₄F₈O[1][3]C₂H₃F₃OC₃H₂F₆O
Molecular Weight ( g/mol ) 232.07[3]100.04168.04
Boiling Point (°C) 141-142[3]77-8058.2
Density (g/mL at 25°C) 1.667[3]1.3831.596
pKa ~12.91 (Predicted)[1]12.49.3
Water Solubility Insoluble[1]MiscibleMiscible

Key Insights:

  • Boiling Point and Volatility: OFP has a significantly higher boiling point than TFE and HFIP, making it less volatile. This can be advantageous in experimental setups requiring stable solvent volumes over extended periods or at elevated temperatures.

  • Acidity: The pKa values indicate the acidity of the hydroxyl proton. HFIP is the most acidic, followed by TFE, and then OFP (based on the predicted value). This heightened acidity is a direct consequence of the electron-withdrawing fluorine atoms stabilizing the corresponding alkoxide. The strong acidity and low nucleophilicity of HFIP make it a particularly effective promoter for reactions involving cationic intermediates.

  • Solubility: While TFE and HFIP are miscible with water, OFP is insoluble. This difference in water solubility is a critical consideration for applications involving aqueous systems or extraction procedures.

Applications in Focus: A Performance-Based Comparison

The unique properties of these fluorinated alcohols translate into distinct performance advantages in various scientific applications.

Peptide and Protein Chemistry: Inducing and Stabilizing Secondary Structures

Fluorinated alcohols are renowned for their ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist as random coils in aqueous solutions. This property is invaluable for studying protein folding, misfolding, and for the structural analysis of peptides.

The mechanism behind this is twofold: the fluorinated alcohol disrupts the water structure around the peptide, weakening hydrophobic collapse, and it forms strong hydrogen bonds with the peptide backbone, stabilizing helical conformations.

Comparative Performance:

While direct comparative studies involving OFP in this application are limited, the established trend in helix-inducing potential correlates with the alcohol's hydrogen bond donating strength and its ability to cluster around the peptide. Based on molecular simulations and experimental data for other fluorinated alcohols, the following hierarchy is often observed:

HFIP > TFE

HFIP, being the most acidic and a potent hydrogen bond donor, is generally considered the most effective at inducing helical structures. TFE is also highly effective. Given OFP's predicted lower acidity and its longer, more hydrophobic fluorinated chain, it is expected to have a different interaction profile with peptides. Its lower water solubility suggests it may be more suitable for solubilizing highly hydrophobic peptides.

Experimental Protocol: Induction of α-Helical Structure in a Peptide

This protocol provides a general framework for assessing the helix-inducing potential of a fluorinated alcohol using circular dichroism (CD) spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis CD Spectroscopy cluster_interpretation Interpretation Peptide Lyophilized Peptide Stock_Sol Prepare Peptide Stock in Buffer (e.g., 10 mM Phosphate, pH 7.4) Peptide->Stock_Sol Mix Mix Peptide Stock with Fluorinated Alcohol Dilutions Stock_Sol->Mix FA_Sol Prepare Serial Dilutions of Fluorinated Alcohol (e.g., 0-80% v/v) FA_Sol->Mix CD_Spec Acquire CD Spectra (e.g., 190-260 nm) Mix->CD_Spec Data_Proc Process Data: - Background Subtraction - Conversion to Molar Ellipticity CD_Spec->Data_Proc Sec_Struc Secondary Structure Analysis (e.g., using K2D3 or DichroWeb) Data_Proc->Sec_Struc Plot Plot Molar Ellipticity at 222 nm vs. % Fluorinated Alcohol Sec_Struc->Plot Compare Compare Helix Content Induced by Different Alcohols Plot->Compare

Caption: Workflow for assessing peptide secondary structure induction by fluorinated alcohols.

Organic Synthesis: Unique Solvents and Reaction Promoters

The low nucleophilicity and high ionizing power of fluorinated alcohols make them excellent solvents for a range of organic reactions, particularly those that proceed through cationic intermediates. They can stabilize transition states and accelerate reaction rates, often providing cleaner reactions and higher yields compared to conventional solvents.

Comparative Performance:

  • HFIP and TFE have been extensively studied as solvents and promoters in reactions such as Friedel-Crafts alkylations, glycosylations, and Nazarov cyclizations. Their ability to act as strong hydrogen bond donors without being nucleophilic is a key advantage.

  • OFP , with its higher boiling point and distinct solubility profile, offers potential advantages in specific synthetic contexts. Its use as a solvent in the synthesis of fluorinated materials and as a component in specialty coatings has been noted.[2] For instance, it has been used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.

Logical Relationship: Why Fluorinated Alcohols Excel in Promoting Cationic Reactions

reaction_promotion cluster_properties Key Properties of Fluorinated Alcohols cluster_mechanism Mechanism of Action cluster_outcome Reaction Outcome HBD Strong Hydrogen Bond Donors Activate Activate Electrophiles via Hydrogen Bonding HBD->Activate enables Low_Nuc Low Nucleophilicity No_Side Minimize Nucleophilic Side Reactions Low_Nuc->No_Side prevents High_Ion High Ionizing Power Stabilize Stabilize Cationic Intermediates & Transition States High_Ion->Stabilize facilitates Rate Increased Reaction Rate Activate->Rate Stabilize->Rate Yield Improved Yield No_Side->Yield Selectivity Enhanced Selectivity No_Side->Selectivity Rate->Yield

Caption: How the properties of fluorinated alcohols lead to enhanced reaction outcomes.

Safety and Environmental Considerations

As with all laboratory chemicals, a thorough understanding of the safety and environmental profile of these fluorinated alcohols is paramount.

ConcernThis compound (OFP) 2,2,2-Trifluoroethanol (TFE) 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation)[4]Flammable, Acute Toxicity (oral, dermal, inhalation), Skin Corr./Irrit., Eye Dam./Irrit., Repr. Tox., STOT RESkin Corr./Irrit., Eye Dam./Irrit., Repr. Tox., STOT RE
Toxicity LCLo (rat, inhalation): 2500 ppm/4H[5]Toxic by inhalation, ingestion, and skin absorption. Testicular toxicant in animal studies.Corrosive, causes severe burns. Potential reproductive toxicity.
Environmental Fate As a fluorotelomer alcohol, it is a potential precursor to persistent perfluorinated carboxylic acids (PFCAs) in the environment.[1][3][6]Data on environmental fate is less specific, but its volatility suggests atmospheric distribution.Considered a persistent and mobile substance in the environment.

Important Note: Always consult the most recent Safety Data Sheet (SDS) for each compound before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion and Recommendations

The choice between OFP, TFE, and HFIP will ultimately be dictated by the specific requirements of your application.

  • For inducing α-helical structures in peptides , HFIP is often the most potent choice, followed closely by TFE .

  • For solubilizing highly hydrophobic peptides , the longer fluorinated chain and water insolubility of OFP may offer an advantage.

  • In organic synthesis , HFIP and TFE are well-established as effective promoters for reactions involving cationic intermediates. The higher boiling point of OFP makes it a suitable alternative for reactions requiring elevated temperatures.

  • When volatility is a concern , OFP is the preferred option due to its significantly higher boiling point.

This guide provides a comparative framework based on available experimental data and established chemical principles. We encourage researchers to perform small-scale pilot experiments to determine the optimal fluorinated alcohol and conditions for their specific system.

References

A Comparative Guide to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol and Perfluorohexanol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the choice of solvent can be as critical as the catalyst itself. Fluorinated alcohols have carved out a significant niche as "non-innocent" solvents, actively participating in and often dramatically enhancing catalytic reactions. Their unique physicochemical properties, stemming from the high degree of fluorination, set them apart from conventional solvents, influencing reaction rates, selectivity, and even enabling previously inaccessible transformations. This guide provides an in-depth comparison of two such fluorinated alcohols: 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (a C5 alcohol) and 1H,1H-undecafluoro-1-hexanol (a C6 alcohol, often referred to colloquially as perfluorohexanol in a laboratory context), focusing on their roles and performance in catalysis.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these solvents is paramount to appreciating their behavior in catalytic systems. The following table summarizes their key characteristics.

PropertyThis compound1H,1H-Undecafluoro-1-hexanol
CAS Number 355-80-6[1]423-46-1
Molecular Formula C₅H₄F₈O[1]C₆H₃F₁₁O[2]
Molecular Weight 232.07 g/mol [1]300.07 g/mol [2]
Boiling Point 141-142 °C[3][4]128 °C[2]
Density ~1.667 g/mL at 25 °C[3][4]~1.72 g/mL[2]
Solubility in Water Limited/Insoluble[3]Not specified, expected to be low

The Fluorinated Alcohol Advantage in Catalysis

Fluorinated alcohols, as a class, offer several distinct advantages in catalysis, primarily driven by three key characteristics:

  • High Polarity and Strong Hydrogen-Bonding Ability: The electron-withdrawing fluorine atoms create a highly polarized O-H bond, making these alcohols potent hydrogen-bond donors. This allows them to stabilize charged intermediates and transition states, activate substrates, and interact with catalysts in a way that can significantly accelerate reaction rates.[1][5][6]

  • Low Nucleophilicity: Despite being alcohols, their nucleophilicity is considerably lower than their non-fluorinated counterparts. This "non-coordinating" nature prevents them from deactivating catalysts by binding to the metal center, a common issue with conventional alcohol solvents.

  • Unique Solubility Properties: Fluorinated alcohols often exhibit miscibility with a wide range of organic solvents while having low solubility in water, enabling unique biphasic catalytic systems and simplifying product separation.

Head-to-Head Comparison in Catalytic Applications

While direct, side-by-side comparative studies of this compound and 1H,1H-undecafluoro-1-hexanol in the same catalytic reaction are scarce in the literature, we can infer their potential performance based on their properties and the documented applications of fluorinated alcohols in general.

Transition Metal-Catalyzed Reactions

Fluorinated solvents have shown remarkable effects in transition metal-catalyzed reactions, particularly in challenging C-H activation and oxidation reactions.[5][6] The strong hydrogen-bonding capability of these alcohols can assist in substrate activation and catalyst stabilization.

Logical Relationship: Solvent Properties to Catalytic Performance

G cluster_properties Solvent Properties cluster_effects Catalytic Effects High Polarity High Polarity Stabilization of Intermediates Stabilization of Intermediates High Polarity->Stabilization of Intermediates Strong H-Bond Donation Strong H-Bond Donation Substrate Activation Substrate Activation Strong H-Bond Donation->Substrate Activation Low Nucleophilicity Low Nucleophilicity Prevention of Catalyst Deactivation Prevention of Catalyst Deactivation Low Nucleophilicity->Prevention of Catalyst Deactivation Enhanced Reaction Rates Enhanced Reaction Rates Stabilization of Intermediates->Enhanced Reaction Rates Substrate Activation->Enhanced Reaction Rates Prevention of Catalyst Deactivation->Enhanced Reaction Rates Improved Selectivity Improved Selectivity Enhanced Reaction Rates->Improved Selectivity G cluster_setup Reaction Setup cluster_solvents Solvent Screening A Substrate + Oxidant C Reaction Mixture A->C B Catalyst B->C S1 This compound S1->C S2 1H,1H-Undecafluoro-1-hexanol S2->C S3 Conventional Solvent (e.g., Toluene) S3->C D Heating & Stirring C->D E Work-up & Analysis (GC/HPLC) D->E F Compare Yield & Selectivity E->F

References

Performance of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol as a Cosurfactant: A Comparative Guide for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug delivery systems, the meticulous selection of excipients is paramount to achieving desired therapeutic outcomes. Microemulsions and nanoemulsions have emerged as promising platforms for enhancing the solubility and bioavailability of poorly water-soluble drugs. Central to the formation and stability of these systems is the synergistic interplay between surfactants and cosurfactants. This guide provides an in-depth technical comparison of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) as a cosurfactant against conventional alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for informed formulation decisions.

The Critical Role of Cosurfactants in Emulsion-Based Drug Delivery

Cosurfactants are amphiphilic molecules that, when combined with a primary surfactant, further reduce the interfacial tension between the oil and water phases of an emulsion.[1] This reduction is crucial for the spontaneous formation of thermodynamically stable microemulsions and the creation of kinetically stable nanoemulsions with small droplet sizes.[2] Beyond their role in stabilizing the emulsion, cosurfactants can significantly influence key performance attributes such as drug solubilization capacity, skin permeation, and overall biocompatibility of the formulation.[1][3]

Commonly employed cosurfactants in pharmaceutical formulations include short- to medium-chain alcohols (e.g., ethanol, propylene glycol) and ethers like diethylene glycol monoethyl ether (Transcutol®).[1][4] The choice of a cosurfactant is a critical decision in the formulation development process, with implications for efficacy, safety, and stability.

Introducing this compound (OFP): A Fluorinated Alternative

This compound (OFP) is a partially fluorinated alcohol with the chemical formula C5H4F8O.[5][6] Its structure, characterized by a significant portion of the hydrocarbon chain being replaced by fluorine atoms, imparts unique physicochemical properties that distinguish it from traditional hydrocarbon-based cosurfactants.[7] While the application of OFP as a cosurfactant is well-documented in the synthesis of nanoparticles, its potential in pharmaceutical drug delivery remains a burgeoning area of investigation.[7]

Key Physicochemical Properties of OFP:

PropertyValueReference
CAS Number 355-80-6[5][6]
Molecular Formula C5H4F8O[5][6]
Molecular Weight 232.07 g/mol [5][6]
Appearance Colorless liquid[7]
Boiling Point 141-142 °C[7][8]
Density 1.667 g/mL at 25 °C[7][8]
Water Solubility Insoluble[7][8]
Refractive Index n20/D 1.318[7][8]

The high degree of fluorination in OFP leads to high polarity and strong hydrogen bonding capabilities, which are advantageous for its function as a stabilizing agent.[7]

Comparative Performance Analysis: OFP vs. Conventional Cosurfactants

A direct, head-to-head experimental comparison of OFP with commonly used pharmaceutical cosurfactants in drug delivery systems is limited in publicly available literature. However, a comparative analysis can be constructed based on their known physicochemical properties and performance in analogous systems. This section compares OFP with two widely used cosurfactants: Ethanol and Diethylene Glycol Monoethyl Ether (Transcutol® P) .

Performance ParameterThis compound (OFP)EthanolDiethylene Glycol Monoethyl Ether (Transcutol® P)
Emulsion Formation & Stability Expected to form stable emulsions due to its amphiphilic nature and ability to reduce interfacial tension. The fluorinated chain may offer enhanced stability through fluorous interactions.Commonly used, but its high water miscibility can sometimes destabilize emulsions. Can act as a structure breaker.[9]Excellent for forming stable microemulsions and nanoemulsions. Widely documented for its efficacy.[4]
Droplet Size Reduction The rigid nature of the fluorinated chain may lead to the formation of smaller and more uniform droplets. This is observed in nanoparticle synthesis.Effective in reducing droplet size, but the extent can be formulation-dependent.Highly effective in reducing droplet size to the nano-range, contributing to the formation of transparent systems.[2]
Drug Solubilization Possesses a unique "fluorous" phase that can potentially enhance the solubility of fluorinated drugs or drugs with low solubility in both aqueous and traditional oily phases.Good solubilizing power for a wide range of drugs.An exceptional solubilizer for both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).[4][10]
Biocompatibility & Toxicity Limited data available. As a fluorinated alcohol, potential toxicity needs careful evaluation. Related compounds have shown toxicity at high concentrations.[5] Causes skin and eye irritation.[5]Generally considered safe for topical and oral use at typical concentrations, but can cause skin irritation.High purity grades are considered safe for topical, oral, and parenteral use with a good track record in pharmaceutical products.[4]

Experimental Protocols for Cosurfactant Performance Evaluation

To facilitate a standardized comparison of cosurfactant performance, the following experimental protocols are provided.

Construction of Pseudoternary Phase Diagrams

This experiment is fundamental to understanding the efficiency of a cosurfactant in forming a stable microemulsion region.

Methodology:

  • Preparation of Surfactant/Cosurfactant (Smix) Ratios: Prepare mixtures of the primary surfactant and the cosurfactant (e.g., OFP, Ethanol, Transcutol® P) at various weight ratios (e.g., 1:1, 2:1, 1:2).

  • Titration: For each Smix ratio, titrate a known amount of the oil phase with the Smix mixture.

  • Water Titration: Each oil/Smix mixture is then titrated with water dropwise under constant stirring.

  • Observation: The point at which the mixture becomes turbid indicates the boundary of the microemulsion region.

  • Plotting: The compositions (in weight percent) of oil, water, and Smix are plotted on a triangular phase diagram to visualize the microemulsion region. A larger area indicates a more efficient cosurfactant.[11]

Diagram of Experimental Workflow for Phase Diagram Construction

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_smix Prepare Surfactant/ Cosurfactant (Smix) Ratios titrate_smix Titrate Oil with Smix prep_smix->titrate_smix prep_oil Weigh Oil Phase prep_oil->titrate_smix titrate_water Titrate Oil/Smix Mixture with Water titrate_smix->titrate_water observe Observe for Turbidity titrate_water->observe plot Plot Pseudoternary Phase Diagram observe->plot

Caption: Workflow for constructing a pseudoternary phase diagram.

Droplet Size and Zeta Potential Analysis

This experiment quantifies the ability of the cosurfactant to reduce droplet size and impart stability to the emulsion.

Methodology:

  • Emulsion Preparation: Prepare nanoemulsions using a high-shear homogenizer or microfluidizer with different cosurfactants at a fixed concentration.

  • Sample Dilution: Dilute the emulsion sample with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to prevent multiple scattering effects.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (droplet size) and polydispersity index (PDI) of the diluted emulsion using a DLS instrument.

  • Zeta Potential Measurement: Determine the zeta potential of the droplets using the same instrument to assess the surface charge and predict the colloidal stability. A higher absolute zeta potential generally indicates greater stability.

Logical Relationship of Cosurfactant Properties to Emulsion Characteristics

G cosurfactant Cosurfactant (e.g., OFP) interfacial_tension Reduced Interfacial Tension cosurfactant->interfacial_tension Lowers solubility Increased Drug Solubility cosurfactant->solubility Enhances droplet_size Smaller Droplet Size interfacial_tension->droplet_size Leads to stability Enhanced Emulsion Stability interfacial_tension->stability Contributes to bioavailability Improved Bioavailability droplet_size->bioavailability Improves stability->bioavailability Ensures solubility->bioavailability Increases

Caption: Impact of cosurfactant on key emulsion and drug delivery parameters.

Biocompatibility and Safety Considerations

The safety profile of any excipient is a non-negotiable aspect of pharmaceutical formulation. For OFP, a thorough evaluation of its biocompatibility is essential. As a fluorinated compound, there are specific considerations:

  • Irritation Potential: OFP is reported to be a skin and eye irritant.[5] This would necessitate careful concentration optimization and potentially limit its use in certain applications, such as ophthalmic formulations.

  • Systemic Toxicity: Data on the systemic toxicity of OFP is limited. However, studies on other short-chain fluorinated alcohols have indicated potential for toxicity at higher concentrations, including narcotic effects and dystrophic changes in parenchymatous organs.[5]

  • In Vitro Cytotoxicity: It is imperative to conduct in vitro cytotoxicity studies on relevant cell lines (e.g., keratinocytes for topical delivery, Caco-2 for oral delivery) to determine the concentration at which OFP may induce cell death. A direct contact cytotoxicity test would be a reliable method for this assessment.[12]

Conclusion and Future Perspectives

This compound presents intriguing possibilities as a cosurfactant in pharmaceutical emulsions, primarily due to its unique fluorinated structure which may offer advantages in solubilizing certain drugs and forming highly stable, fine-droplet emulsions. Its high polarity and hydrogen bonding capacity are desirable attributes for a cosurfactant.[7]

However, the current body of evidence supporting its use in drug delivery is sparse, with most applications focused on materials science. The lack of direct comparative studies against established pharmaceutical cosurfactants like Transcutol® P and various glycols makes it challenging to definitively position OFP in the formulator's toolkit. Furthermore, the limited biocompatibility and toxicity data necessitate a cautious approach.

For researchers and drug development professionals, OFP represents a novel excipient with untapped potential. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of OFP with standard cosurfactants in pharmaceutically relevant emulsion formulations.

  • Comprehensive Biocompatibility Testing: In-depth in vitro and in vivo studies to establish a clear safety profile for various routes of administration.

  • Mechanistic Understanding: Elucidating the specific interactions of OFP at the oil-water interface and its influence on drug partitioning and release.

By systematically addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in the development of next-generation drug delivery systems.

References

A Researcher's Guide to Solvent Selection in Modern Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules has revolutionized drug discovery, materials science, and agrochemistry. The unique properties conferred by the C-F bond—enhanced metabolic stability, increased lipophilicity, and altered pKa—make fluorinated compounds highly sought after.[1] However, the formation of this bond is a significant synthetic challenge, where the choice of solvent is not merely a medium but a critical parameter dictating reaction success, selectivity, and safety.[2]

This guide provides a comparative study of solvents for the synthesis of fluorinated compounds, moving beyond a simple listing of options to explain the mechanistic causality behind solvent choice. We will explore how different solvent classes influence the two primary fluorination pathways—nucleophilic and electrophilic—supported by experimental data and detailed protocols.

The Dichotomy of Fluorination: Nucleophilic vs. Electrophilic Pathways

Understanding the fundamental mechanism of your intended fluorination is the first step in rational solvent selection.

  • Nucleophilic Fluorination: This pathway utilizes a nucleophilic fluoride source (F⁻), typically an alkali metal salt (KF, CsF) or a quaternary ammonium salt (TBAF), to displace a leaving group.[3][4] It is the cornerstone of reactions like the Halogen Exchange (Halex) in SNAr processes and SN2 substitutions. The primary challenge is overcoming the low solubility and nucleophilicity of fluoride salts.[5]

  • Electrophilic Fluorination: This approach employs an electrophilic fluorine source ("F⁺"), where the fluorine atom is bound to a more electronegative group. Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used to fluorinate electron-rich substrates such as enolates, enol ethers, and activated aromatic rings.[4] Here, solvent choice is often dictated by reagent stability and compatibility.

The Role of Solvent Classes in Fluorination Reactions

The efficacy of a fluorination reaction is profoundly influenced by the solvent's ability to solvate ions, stabilize transition states, and remain inert to highly reactive reagents.

Polar Aprotic Solvents: The Workhorse for Nucleophilic Fluorination

Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN) are the traditional choice for nucleophilic fluorination, particularly SNAr reactions.[6]

Mechanism of Action: The effectiveness of polar aprotic solvents stems from their ability to strongly solvate cations while leaving anions relatively "naked" and highly reactive.[5][7][8] Their large dipole moments allow them to surround the metal cation (e.g., K⁺ in KF), breaking up the salt's crystal lattice and enhancing solubility. Crucially, they lack acidic protons and therefore cannot form hydrogen bonds that would otherwise "cage" and deactivate the fluoride anion.[9][10] This results in a significantly more potent nucleophile, accelerating SN2 and SNAr reaction rates.[8][11]

Causality in Action: The reaction between bromoethane and potassium iodide proceeds 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent), illustrating the dramatic rate enhancement achieved by minimizing anion solvation.[8]

Considerations:

  • Reactivity with Electrophilic Reagents: Caution is paramount when using these solvents with electrophilic reagents. Selectfluor®, for instance, reacts rapidly and exothermically with DMF and DMSO.[4][12]

  • Removal: Their high boiling points can complicate product purification.[6]

  • Toxicity: DMF, in particular, is a toxic solvent with use restrictions in some regions.[6]

Table 1: Physical Properties of Common Polar Aprotic Solvents

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)47.23.96189
N,N-Dimethylformamide (DMF)36.73.82153
Acetonitrile (CH₃CN)37.53.9282
Polar Protic Solvents: A Tale of Two Effects

This class includes water and alcohols. Traditionally, they are considered poor choices for nucleophilic fluorination because their acidic protons (from O-H or N-H bonds) form strong hydrogen bonds with the fluoride anion.[7][9][13] This solvation shell drastically reduces fluoride's nucleophilicity.[5][14]

The Exception that Proves the Rule: Groundbreaking work has shown that hindered tertiary alcohols, such as tert-butanol (t-BuOH), can act as a superior medium for SN2 nucleophilic fluorination with alkali metal fluorides.[5][13] In this context, the protic solvent appears to play a catalytic role, dramatically enhancing the reactivity of CsF and increasing the rate of fluorination while minimizing byproducts compared to conventional methods in dipolar aprotic solvents.[5] This counter-intuitive finding underscores the importance of empirical validation over rigid adherence to traditional solvent theories. However, this promoting effect does not extend to SNAr reactions, where protic solvents fail to facilitate aromatic fluorination.[15][16]

Use in Electrophilic Fluorination: Polar protic solvents can be suitable for certain electrophilic fluorinations. Selectfluor®, being a salt, is stable and can be used in water and alcohols.[17][18] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly polar yet very weakly nucleophilic, making them excellent solvents for reactions involving sensitive cationic intermediates.[19]

Diagram 1: Solvent Effects on Fluoride Anion Nucleophilicity This diagram illustrates the fundamental difference in how polar aprotic and polar protic solvents interact with the fluoride anion, directly impacting its reactivity in nucleophilic substitution.

G cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., H₂O) F_anion_aprotic F⁻ K_cation_aprotic K⁺ DMSO1 Sδ⁺ K_cation_aprotic->DMSO1 Solvated Cation DMSO2 Sδ⁺ K_cation_aprotic->DMSO2 label_aprotic "Naked" & Reactive Anion F_anion_protic F⁻ H2O1 Hδ⁺ F_anion_protic->H2O1 H-Bonding H2O2 Hδ⁺ F_anion_protic->H2O2 H2O3 Hδ⁺ F_anion_protic->H2O3 label_protic "Caged" & Unreactive Anion

Caption: Contrasting solvation of fluoride in aprotic vs. protic media.

Fluorinated Solvents: The "Green" Frontier

Fluorinated solvents, such as perfluorocarbons, are characterized by their high thermal stability, chemical inertness, and low toxicity.[20][21][22] Their unique property of being immiscible with many organic solvents allows for the development of fluorous biphase systems (FBS).[22] In an FBS, a fluorine-rich catalyst or reagent can be sequestered in the fluorous phase, simplifying purification to a simple phase separation. This approach aligns with the principles of green chemistry by facilitating catalyst recycling and reducing solvent waste.[2][23][24]

Comparative Performance Data

The following table summarizes experimental outcomes, providing a clear comparison of solvent performance in a model reaction.

Table 2: Comparative Solvent Performance in Nucleophilic Fluorination of 2-(3-methanesulfonyloxypropoxy)naphthalene [5]

EntryFluoride SourceSolventYield of Fluorinated Product
1CsFCH₃CN7%
2CsFDMF48%
3CsF1,4-Dioxane0%
4CsFt-BuOH 91%
5KFt-BuOH 83%

This data highlights the remarkable efficacy of t-BuOH for this specific SN2 fluorination, outperforming traditional polar aprotic solvents.

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for key fluorination reactions, explaining the causal logic behind each choice.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Fluorination

Objective: To synthesize 1-fluoro-2,4-dinitrobenzene from 1-chloro-2,4-dinitrobenzene.

Rationale: This is a classic Halex reaction where the aromatic ring is strongly activated by two electron-withdrawing nitro groups, making it susceptible to nucleophilic attack. Anhydrous potassium fluoride (KF) is used as the fluoride source. A polar aprotic solvent (DMSO) is chosen to maximize the nucleophilicity of the fluoride anion. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) could be added to further enhance the solubility and reactivity of KF, but for highly activated substrates in DMSO, it is often not required.

Methodology:

  • Preparation: Add spray-dried potassium fluoride (2.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous DMSO to the flask via syringe.

  • Reactant Addition: Dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMSO and add it to the stirring suspension.

  • Reaction: Heat the reaction mixture to 120-150 °C. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. The product will often precipitate and can be collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1-fluoro-2,4-dinitrobenzene.

Protocol 2: Electrophilic Fluorination of an Activated Aromatic Compound

Objective: To synthesize 2-fluoro-1,3-dimethoxybenzene using Selectfluor®.

Rationale: The dimethoxybenzene substrate is electron-rich and thus activated towards electrophilic attack. Selectfluor® is a user-friendly and stable source of electrophilic fluorine.[18] Acetonitrile (CH₃CN) is selected as the solvent due to its ability to dissolve both the substrate and the reagent, and its relative inertness towards the highly oxidizing Selectfluor® reagent, unlike DMF or DMSO.[12][17]

Methodology:

  • Preparation: Dissolve 1,3-dimethoxybenzene (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add Selectfluor® (1.1 eq.) to the solution in portions at room temperature. An initial exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 2-fluoro-1,3-dimethoxybenzene.

Diagram 2: Logical Workflow for Solvent Selection in Fluorination This decision tree provides a systematic approach for researchers to select an appropriate solvent based on reaction type and substrate characteristics.

G start Start: Fluorination Reaction reaction_type Reaction Type? start->reaction_type nucleophilic Nucleophilic (F⁻ source) reaction_type->nucleophilic Nucleophilic electrophilic Electrophilic ('F⁺' source) reaction_type->electrophilic Electrophilic sn_type Mechanism? nucleophilic->sn_type e_reagent Reagent Compatibility? electrophilic->e_reagent snar SNAr / Halex sn_type->snar Aromatic sn2 Aliphatic SN2 sn_type->sn2 Aliphatic solvent_snar Choice: Polar Aprotic (DMSO, DMF, CH₃CN) Rationale: Maximize F⁻ nucleophilicity snar->solvent_snar solvent_sn2 Choice: Polar Aprotic (CH₃CN) OR Hindered Protic (t-BuOH) Rationale: Test both for optimal results sn2->solvent_sn2 selectfluor Selectfluor® / NFSI e_reagent->selectfluor N-F Reagents f2 F₂ Gas e_reagent->f2 Elemental solvent_selectfluor Choice: CH₃CN, Nitromethane AVOID: DMF, DMSO (Exothermic!) Rationale: Reagent stability is key selectfluor->solvent_selectfluor solvent_f2 Specialty Solvents Only (e.g., MeCN, H₂SO₄) Rationale: Extreme Safety Hazard! f2->solvent_f2

Caption: A decision-making flowchart for optimal solvent selection.

Conclusion

The selection of a solvent in fluorination chemistry is a multi-faceted decision that profoundly impacts reaction outcomes. While polar aprotic solvents remain the standard for promoting nucleophilic substitution by "unmasking" the fluoride anion, emerging research reveals surprising catalytic roles for hindered protic solvents in specific contexts. For electrophilic fluorinations, solvent choice pivots to ensuring reagent stability and safety. By understanding the underlying chemical principles and consulting empirical data, researchers can navigate the complexities of solvent effects to achieve efficient, selective, and safe synthesis of valuable fluorinated compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible results. This is particularly true for specialized fluorinated compounds like 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP).[1][2] The high degree of fluorination in OFP imparts unique chemical and physical properties, such as low surface tension and chemical inertness, making it a valuable component in various applications, including the synthesis of nanoparticles and other fluorinated compounds.[1][2] However, the multi-step synthesis of OFP can introduce impurities that may interfere with these applications.[1] This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of commercial OFP, complete with experimental protocols and data interpretation insights.

The Imperative of Purity in Research and Development

The presence of impurities, even in trace amounts, can have significant consequences in sensitive applications. In drug development, for instance, impurities can lead to unforeseen side reactions, altered biological activity, and potential toxicity. Therefore, robust and validated analytical methods are essential to ensure the quality and consistency of starting materials like OFP.[3][4][5] The validation of these analytical methods should demonstrate specificity, accuracy, precision, and linearity to be considered suitable for their intended purpose.[3][4][6]

Primary Analytical Techniques for Purity Assessment

The two most powerful and widely used techniques for the purity determination of volatile organic compounds like OFP are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas chromatography is a highly sensitive and accurate technique for separating and quantifying the components of a volatile mixture.[7][8][9] It is a cornerstone method in the pharmaceutical and chemical industries for purity testing.[5][8]

The Principle Behind GC: In GC, a sample is vaporized and injected into a long column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases.[9] Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times. A detector at the end of the column measures the quantity of each component as it elutes.

Why GC is a Self-Validating System for OFP Purity:

  • Specificity: By using a suitable column and temperature program, GC can effectively separate OFP from structurally similar impurities.[10] The specificity of the method ensures that the signal detected for OFP is not influenced by other components in the sample.[3][4][6]

  • Quantitative Accuracy: When coupled with a Flame Ionization Detector (FID), which has a wide linear range, GC can accurately quantify the amount of OFP and its impurities.[11] The use of an internal standard further enhances accuracy by correcting for variations in injection volume and detector response.[9]

  • System Suitability: Before analyzing samples, a system suitability test is performed to ensure the chromatographic system is performing correctly. This typically involves injecting a standard mixture to verify parameters like resolution, peak symmetry, and theoretical plates, thus ensuring the reliability of the data.[3]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)[11]

  • Capillary Column: A mid-polarity column, such as one with a (6%-cyanopropylphenyl)-dimethylpolysiloxane stationary phase (e.g., DB-624), is recommended for good separation of fluorinated compounds.[10]

Reagents:

  • High-purity Helium or Nitrogen as the carrier gas.

  • This compound (OFP) sample.

  • Internal Standard (IS): A high-purity, non-reactive compound with a retention time that does not overlap with OFP or expected impurities. For OFP, a suitable internal standard could be a higher boiling point fluorinated compound or a non-fluorinated hydrocarbon.

  • Solvent: A high-purity solvent in which both OFP and the IS are soluble (e.g., acetonitrile or ethyl acetate).

Procedure:

  • Standard and Sample Preparation:

    • Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by adding known amounts of a high-purity OFP reference standard and a fixed amount of the internal standard stock solution to volumetric flasks and diluting with the solvent. This will create a range of concentrations to establish linearity.[4]

    • Sample Solution: Accurately weigh a known amount of the commercial OFP sample, add the same fixed amount of the internal standard stock solution as in the calibration standards, and dilute with the solvent in a volumetric flask.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C[11]

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the OFP peak area to the internal standard peak area against the known concentration of OFP.

    • Inject the sample solution.

    • Identify the OFP and internal standard peaks based on their retention times.

    • Quantify the amount of OFP in the sample using the calibration curve.

    • Identify and quantify any impurity peaks relative to the OFP peak area.

Data Presentation:

ComponentRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
OFP10.51,250,0000.99599.5
Impurity 18.25,0000.0040.4
Impurity 211.81,2000.0010.1
Internal Standard14.11,100,0001.000-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Fluorinated Compounds

NMR spectroscopy is an indispensable technique for the structural elucidation and purity determination of organic compounds.[12][13] For fluorinated compounds like OFP, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[12]

The Principle Behind ¹⁹F NMR: ¹⁹F NMR spectroscopy measures the absorption of radiofrequency energy by ¹⁹F nuclei in a strong magnetic field. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed structural information.[14] The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis (qNMR).

Why ¹⁹F NMR is a Self-Validating System for OFP Purity:

  • Absolute Quantification: qNMR can be used for absolute purity determination without the need for a calibration curve, by comparing the integral of the analyte signal to that of a certified internal standard of known purity.[15]

  • Structural Confirmation: ¹⁹F NMR not only quantifies the purity but also provides structural information about the impurities, which can be invaluable for understanding the synthetic process and potential side reactions.[14]

  • Specificity for Fluorinated Species: ¹⁹F NMR is highly specific to fluorine-containing molecules, making it an excellent tool for identifying and quantifying fluorinated impurities that might be difficult to resolve by GC.[12][16]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher) with a fluorine-observe probe.

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

  • Quantitative Internal Standard (qIS): A high-purity, stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the OFP signals (e.g., trifluorotoluene).[12]

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial OFP sample and the quantitative internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ¹⁹F

    • Pulse Angle: 30-45° (to ensure full relaxation between scans)

    • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative ¹⁹F NMR).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Spectral Width: Sufficient to cover all expected fluorine signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the peaks corresponding to the OFP and the internal standard.

    • Calculate the purity of the OFP using the following formula:

    Purity (%) = (Area_OFP / N_OFP) * (N_IS / Area_IS) * (MW_OFP / MW_IS) * (m_IS / m_OFP) * Purity_IS (%)

    Where:

    • Area = Integral area of the peak

    • N = Number of fluorine atoms contributing to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Data Presentation:

CompoundChemical Shift (ppm)Integral AreaNumber of ¹⁹FMoles (relative)Purity (%)
OFP (-CF₂H)-1381.0011.0099.6
OFP (-CF₂-)-125 to -1306.1261.02
Impurity-1150.0210.020.4
Internal Standard-633.0031.00-

Comparison of GC and ¹⁹F NMR for OFP Purity Assessment

FeatureGas Chromatography (GC)¹⁹F Nuclear Magnetic Resonance (NMR)
Primary Use Separation and quantification of volatile compounds.Structural elucidation and quantification of fluorinated compounds.
Detected Impurities Volatile organic compounds, isomers, and related substances.Fluorine-containing impurities.
Quantitative Capability Excellent with proper calibration and internal standards.Excellent for absolute quantification (qNMR) with a certified internal standard.[17]
Strengths High sensitivity, high throughput, well-established methods (e.g., ASTM).[11][18][19]Provides structural information, highly specific for fluorinated compounds, absolute quantification possible.[12][14]
Limitations May not separate all co-eluting impurities, requires reference standards for identification.Lower throughput, may not detect non-fluorinated impurities.

Visualizing the Workflow

A logical workflow is crucial for a comprehensive purity assessment of a commercial batch of this compound.

OFP_Purity_Workflow cluster_GC Gas Chromatography (GC) Analysis cluster_NMR ¹⁹F NMR Spectroscopy Analysis GC_Sample_Prep Sample Preparation (with Internal Standard) GC_Analysis GC-FID Analysis GC_Sample_Prep->GC_Analysis Inject GC_Quant Quantification (vs. Calibration Curve) GC_Analysis->GC_Quant Peak Areas Purity_Report Final Purity Report GC_Quant->Purity_Report NMR_Sample_Prep Sample Preparation (with qNMR Standard) NMR_Acquisition ¹⁹F NMR Acquisition NMR_Sample_Prep->NMR_Acquisition Analyze NMR_Quant qNMR Purity Calculation NMR_Acquisition->NMR_Quant Integrals NMR_Quant->Purity_Report Start Commercial OFP Sample Start->GC_Sample_Prep Start->NMR_Sample_Prep

Caption: Workflow for the comprehensive purity assessment of commercial OFP.

Conclusion and Recommendations

For a thorough and reliable assessment of the purity of commercial this compound, a multi-pronged approach is recommended. Gas Chromatography with Flame Ionization Detection (GC-FID) serves as an excellent primary method for routine quality control, offering high sensitivity and quantitative accuracy for volatile impurities. However, to gain a deeper understanding of the impurity profile, particularly for fluorinated byproducts, and for absolute purity determination, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable and complementary technique. By employing both methods, researchers and drug development professionals can have a high degree of confidence in the quality of their starting materials, leading to more robust and reproducible scientific outcomes.

References

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A Comparative Guide to its Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialized fluorinated compounds, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) emerges as a versatile and highly valuable molecule for researchers, chemists, and drug development professionals. Its unique physicochemical properties, stemming from a high degree of fluorination, render it a compelling choice for a range of applications, from the precise synthesis of nanomaterials to the development of high-performance polymers and specialty coatings.

This guide provides an in-depth technical comparison of OFP with relevant alternatives, supported by experimental insights and protocols. The objective is to equip the scientific community with the necessary knowledge to make informed decisions when selecting a fluorinated alcohol for their specific research and development needs.

Unveiling the Molecular Advantage: Physicochemical Properties of OFP and its Fluorinated Counterparts

The performance of a solvent or reagent is intrinsically linked to its molecular structure and resulting physical properties. OFP's partially fluorinated alkyl chain bestows upon it a unique combination of hydrophobicity, low surface tension, and chemical inertness, setting it apart from both traditional organic solvents and other fluorinated alcohols. A comparative analysis of key physicochemical properties is essential for understanding its behavior in different applications.

PropertyThis compound (OFP) 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)2,2,3,3,3-Pentafluoro-1-propanol (PFP)1-Pentanol
CAS Number 355-80-6[1]920-66-1[2]422-05-9[2]71-41-0
Molecular Formula C₅H₄F₈O[1]C₃H₂F₆O[2]C₃H₃F₅O[2]C₅H₁₂O
Molecular Weight ( g/mol ) 232.07[1]168.04[2]150.05[2]88.15
Boiling Point (°C) 141-142[1]58.2[2]81-82[2]137.5
Density (g/mL at 25°C) 1.667[1]1.596[2]1.481[2]0.811
pKa ~12.91 (Predicted)~9.3[2]Not readily available~17
Water Solubility InsolubleMiscible[2]Soluble (21.9 g/L at 25°C)[2]Sparingly soluble

Expert Interpretation: The significantly higher boiling point of OFP compared to HFIP and PFP makes it a more suitable solvent for reactions requiring elevated temperatures. Its insolubility in water contrasts sharply with the miscibility of HFIP, a critical consideration for biphasic reactions or purification processes. Furthermore, the predicted pKa of OFP is considerably higher than that of HFIP, indicating it is a much weaker acid. This lower acidity can be advantageous in reactions sensitive to acidic conditions.

Applications in Focus: A Performance-Based Comparison

The distinct properties of OFP translate into tangible advantages in several key application areas. Here, we delve into a comparative analysis of its performance against common alternatives.

Co-surfactant in Nanoparticle Synthesis: Engineering Precision at the Nanoscale

OFP has demonstrated significant utility as a co-surfactant in the synthesis of various nanocrystals, including silver (Ag), silver iodide (AgI), and silver sulfide (Ag₂S).[3] Its role is to modulate the interfacial properties of microemulsions, thereby controlling the size, shape, and stability of the resulting nanoparticles.

Comparative Performance:

While direct, quantitative comparative studies are not abundant in publicly available literature, the rationale for OFP's efficacy lies in its molecular structure. The fluorinated tail is highly incompatible with both aqueous and hydrocarbon phases, leading to its preferential accumulation at interfaces. This behavior can lead to the formation of smaller and more uniform water-in-oil microemulsion droplets, which act as nano-reactors for nanoparticle synthesis.

Alternative Comparison:

  • Non-fluorinated Alcohols (e.g., 1-Pentanol): These are less effective at reducing interfacial tension and forming stable microemulsions, often resulting in larger and more polydisperse nanoparticles.

  • Other Fluorinated Alcohols (e.g., HFIP): While also surface-active, the higher acidity of HFIP could potentially interfere with the reduction of metal precursors or the stability of the nascent nanoparticles. OFP's relative inertness offers a more controlled reaction environment.

Experimental Protocol: Synthesis of Silver Nanoparticles using OFP as a Co-surfactant

This protocol is adapted from established methods for the synthesis of silver nanoparticles in a water-in-supercritical CO₂ microemulsion.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium bis(2-ethylhexyl)sulfosuccinate (AOT)

  • This compound (OFP)

  • Supercritical grade carbon dioxide (CO₂)

  • Reducing agent (e.g., sodium borohydride, NaBH₄) solution

Methodology:

  • Preparation of the Microemulsion:

    • In a high-pressure view cell, dissolve a specific amount of AOT and OFP in supercritical CO₂.

    • Introduce an aqueous solution of AgNO₃ into the cell.

    • Pressurize and heat the cell to the desired supercritical conditions (e.g., 10 MPa, 40°C) and stir until a clear, stable microemulsion is formed.

  • Initiation of Nanoparticle Synthesis:

    • Separately prepare a microemulsion containing the reducing agent (e.g., NaBH₄) in supercritical CO₂ using the same surfactant system.

    • Introduce the reducing agent microemulsion into the view cell containing the silver precursor microemulsion.

  • Nanoparticle Growth and Characterization:

    • The reaction mixture will typically change color, indicating the formation of silver nanoparticles.

    • After a designated reaction time, depressurize the cell to precipitate the nanoparticles.

    • Collect the nanoparticles and characterize them using techniques such as UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution).

Causality of Experimental Choices:

  • Supercritical CO₂: Used as an environmentally benign solvent that allows for easy separation of the product.

  • AOT: A common surfactant for forming reverse micelles in nonpolar solvents.

  • OFP as a Co-surfactant: Its fluorinated nature enhances the stability of the microemulsion in the CO₂ continuous phase, leading to better control over nanoparticle size.

  • High-Pressure View Cell: Necessary to maintain the supercritical state of CO₂ and to visually monitor the reaction.

Specialty Solvent in Chemical Synthesis and Coatings

The unique combination of properties, including high thermal stability, chemical inertness, and low surface tension, makes OFP an excellent solvent for specific applications in organic synthesis and the formulation of advanced coatings.[4]

Comparative Performance as a Reaction Solvent:

  • Thermal Stability: OFP's high boiling point allows for its use in reactions requiring sustained heating, where more volatile fluorinated solvents like HFIP would require high-pressure reactors.

  • Chemical Inertness: The strong carbon-fluorine bonds in OFP make it resistant to degradation under harsh reaction conditions, preventing it from participating in unwanted side reactions.[1]

  • Solubilizing Power: OFP can be an effective solvent for fluorinated compounds and reagents, facilitating reactions that are challenging in conventional organic solvents.[4]

Alternative Comparison:

  • Conventional Aprotic Solvents (e.g., DMF, DMSO): While having high boiling points, these solvents are not as chemically inert as OFP and can participate in or be degraded by certain reagents.

  • Hexafluoroisopropanol (HFIP): HFIP is a highly effective solvent for dissolving polar compounds and promoting certain reactions through its strong hydrogen-bonding ability and high acidity.[5] However, its acidity can be detrimental in many synthetic transformations. OFP offers a less acidic alternative for high-temperature applications.

Experimental Workflow: Polymer Synthesis in OFP

The following diagram illustrates a general workflow for utilizing OFP as a solvent in the synthesis of a fluorinated polymer.

G cluster_prep Reactant Preparation cluster_reaction Polymerization in OFP cluster_workup Product Isolation cluster_analysis Characterization Monomer Fluorinated Monomer ReactionVessel Reaction Vessel with OFP Monomer->ReactionVessel Initiator Radical Initiator Initiator->ReactionVessel Heating Heating to 80-100°C ReactionVessel->Heating Stirring Mechanical Stirring Heating->Stirring Precipitation Precipitation in Non-solvent (e.g., Methanol) Stirring->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (for Mw and PDI) Drying->GPC NMR NMR (for Structure) Drying->NMR DSC DSC (for Thermal Properties) Drying->DSC

Caption: General workflow for fluoropolymer synthesis using OFP as a solvent.

Intermediate for Fluorinated Surfactants and Polymers

OFP serves as a valuable building block for the synthesis of a variety of fluorinated molecules, including surfactants and polymers.[6] The terminal hydroxyl group provides a reactive handle for further chemical modifications, while the octafluoropentyl chain imparts the desired fluorinated properties to the final product.

Logical Relationship: OFP as a Synthetic Intermediate

G cluster_products Derived High-Performance Materials OFP This compound (OFP) Surfactants Fluorinated Surfactants OFP->Surfactants Esterification/ Etherification Polymers Fluorinated Polymers OFP->Polymers Polymerization/ Grafting Coatings Specialty Coatings Surfactants->Coatings Polymers->Coatings

References

Introduction: Understanding the Unique Properties of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Research Applications

This compound (OFP) is a highly fluorinated alcohol with the linear formula F₂CH(CF₂)₃CH₂OH.[1] Its structure, characterized by a chain of eight fluorine atoms and a terminal primary alcohol group, imparts a unique combination of physicochemical properties that make it a valuable tool in various research and industrial settings.[2][3] The high degree of fluorination results in exceptional thermal stability, chemical inertness, and both hydrophobicity and oleophobicity.[2][4] These characteristics, coupled with its high polarity and strong hydrogen bonding ability, distinguish OFP from conventional alcohols and even other fluorinated counterparts.[5]

This guide provides a comparative analysis of OFP's performance in key research applications, supported by experimental data and protocols. We will explore case studies where OFP's distinct properties offer significant advantages over other commonly used alternatives.

Key Physicochemical Properties of OFP:

PropertyValueSource
CAS Number 355-80-6[1][5]
Molecular Formula C₅H₄F₈O[5][6][7]
Molecular Weight 232.07 g/mol [1][5][6][7]
Appearance Colorless liquid[2][5]
Density 1.667 g/mL at 25 °C[2][5]
Boiling Point 141-142 °C[2][5]
Flash Point 76 °C (168.8 °F)[1]
Water Solubility Insoluble[5][8]

Case Study 1: Nanocrystal Synthesis - OFP as a Cosurfactant in Microemulsions

Objective: To synthesize stable, monodisperse silver sulfide (Ag₂S) nanocrystals (quantum dots) within a water-in-supercritical CO₂ reverse microemulsion system. This is a challenging environment where the choice of surfactants and cosurfactants is critical for controlling nanoparticle size and stability.

The Role of OFP: In this system, a primary surfactant like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) is used to form reverse micelles. However, the stability and size of these water-in-CO₂ microemulsions are often limited. OFP is introduced as a cosurfactant. Its fluorinated chain has high solubility in supercritical CO₂, while the hydroxyl headgroup orients towards the aqueous core. This dual nature allows OFP to partition effectively at the water-CO₂ interface, reducing interfacial tension and enhancing the stability of the microemulsion. This stabilization is crucial for the controlled nucleation and growth of nanocrystals within the micellar core.

Experimental Protocol: Synthesis of Ag₂S Nanocrystals

  • Microemulsion Preparation: A high-pressure optical cell is charged with the surfactant AOT and the cosurfactant OFP.

  • Pressurization: The cell is pressurized with supercritical CO₂ to the desired pressure (e.g., 200 bar).

  • Aqueous Phase Introduction: Two separate microemulsions are prepared. The first contains an aqueous solution of AgNO₃, and the second contains an aqueous solution of Na₂S.

  • Mixing and Reaction: The two microemulsions are combined. The micelles collide and coalesce, allowing the AgNO₃ and Na₂S to react within the nanodroplets of water, forming Ag₂S nanocrystals.

  • Nanocrystal Characterization: The resulting Ag₂S nanocrystals are characterized using techniques such as UV-Vis spectroscopy to determine their surface plasmon resonance and Transmission Electron Microscopy (TEM) to analyze their size and morphology.

Comparative Performance: OFP vs. No Cosurfactant

ParameterWithout OFPWith OFPAdvantage of OFP
Microemulsion Stability Prone to phase separationStable over a wider range of conditionsEnables a more robust and reproducible synthesis
Nanocrystal Monodispersity Broader size distributionNarrow size distribution (e.g., mean diameter of 5.9 nm)Tighter control over nanoparticle properties
Process Control Difficult to control nucleation and growthControlled environment within stable micellesLeads to higher quality, more uniform nanocrystals

Causality Behind OFP's Efficacy: The efficacy of OFP in this application stems from its amphiphilic nature, which is exaggerated by the fluorinated tail. The fluorophilic tail readily interacts with the supercritical CO₂ continuous phase, while the hydrophilic alcohol headgroup interacts with the aqueous core of the reverse micelle. This structure makes OFP a highly effective cosurfactant, enhancing the stability of the microemulsion system, which is essential for the controlled synthesis of uniform nanocrystals.[1]

Workflow for Nanocrystal Synthesis using OFP:

G cluster_0 Microemulsion Formation cluster_1 Reactant Introduction cluster_2 Nanocrystal Formation AOT AOT Surfactant Mix1 Pressurize & Mix AOT->Mix1 OFP OFP Cosurfactant OFP->Mix1 CO2 Supercritical CO2 CO2->Mix1 Microemulsion1 Microemulsion1 Mix1->Microemulsion1 Microemulsion2 Microemulsion2 Mix1->Microemulsion2 AgNO3 Aqueous AgNO3 AgNO3->Microemulsion1 Encapsulate Na2S Aqueous Na2S Na2S->Microemulsion2 Encapsulate Reaction Combine & React Microemulsion1->Reaction Microemulsion2->Reaction Ag2S_NC Ag2S Nanocrystals Reaction->Ag2S_NC Nucleation & Growth Characterization TEM, UV-Vis Ag2S_NC->Characterization Analyze

Caption: Workflow for Ag2S nanocrystal synthesis.

Case Study 2: Peptide Synthesis - A Superior Solvent for Aggregated Sequences

Objective: To achieve efficient solid-phase peptide synthesis (SPPS) of "difficult" or aggregation-prone peptide sequences. Peptide aggregation on the solid support can lead to incomplete reactions, resulting in low yields and purity.

The Role of OFP: Fluorinated alcohols, in general, are known for their ability to disrupt secondary structures (α-helices and β-sheets) in peptides, which are often precursors to aggregation.[9] They achieve this by forming strong hydrogen bonds with the peptide backbone, effectively competing with the intramolecular hydrogen bonds that stabilize these secondary structures. OFP, with its unique properties, can be a highly effective solvent or co-solvent in SPPS. Its lower volatility compared to other fluorinated alcohols like HFIP makes it suitable for longer reaction times.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is swollen in an appropriate solvent. The first amino acid is then attached to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed using a base like piperidine.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. This step is often carried out in a solvent like N,N-dimethylformamide (DMF). For difficult sequences, OFP can be used as a co-solvent.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude peptide is purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Comparative Performance: OFP vs. Standard DMF Solvent

ParameterStandard DMF SolventDMF with OFP Co-solventAdvantage of OFP
Coupling Efficiency (for difficult sequences) May be low due to peptide aggregationSignificantly improvedDisrupts secondary structures, making reactive sites more accessible
Crude Peptide Purity Lower, with multiple deletion sequencesHigherFewer side reactions and incomplete couplings
Final Yield Often reducedIncreasedMore efficient synthesis of the target peptide

Causality Behind OFP's Efficacy: The strong hydrogen-bond-donating character of OFP allows it to solvate the peptide backbone effectively, disrupting the intramolecular hydrogen bonds that lead to the formation of aggregation-prone secondary structures.[9] This keeps the peptide chain in a more random coil conformation, ensuring that the N-terminus remains accessible for the next coupling reaction. This is a critical intervention for sequences rich in hydrophobic residues like Val, Ile, and Leu, which are notorious for aggregation.

Logical Relationship in SPPS Solvent Choice:

G cluster_0 Outcome with Standard Solvent cluster_1 Outcome with OFP Start Difficult Peptide Sequence (e.g., high hydrophobicity) Aggregation On-Resin Aggregation (β-sheet formation) Start->Aggregation leads to IncompleteCoupling Incomplete Coupling Aggregation->IncompleteCoupling causes Disruption Disruption of Secondary Structure Aggregation->Disruption prevented by StandardSolvent Standard Solvent (DMF) StandardSolvent->IncompleteCoupling OFPSolvent OFP as Co-Solvent OFPSolvent->Disruption LowPurity Low Purity & Yield IncompleteCoupling->LowPurity EfficientCoupling Efficient Coupling Disruption->EfficientCoupling HighPurity High Purity & Yield EfficientCoupling->HighPurity

Caption: Impact of OFP on difficult peptide synthesis.

Case Study 3: Drug Formulation and Delivery - Enhancing Solubility of Poorly Water-Soluble APIs

Objective: To develop a stable formulation for a poorly water-soluble active pharmaceutical ingredient (API) for parenteral or ophthalmic delivery. Poor water solubility is a major hurdle in drug development, often leading to low bioavailability.[10][11]

The Role of OFP: OFP can be used as a co-solvent or as part of a nanoemulsion or micellar formulation to enhance the solubility of hydrophobic APIs.[4] Its fluorinated nature can improve the solubility of certain fluorinated drugs. In emulsion systems, OFP can act as a co-surfactant, similar to its role in nanocrystal synthesis, to stabilize nanodroplets that encapsulate the drug. This can lead to formulations that are clear, stable, and suitable for injection or topical application.[11]

Experimental Protocol: Preparation of an API Nanoemulsion

  • Organic Phase Preparation: The poorly water-soluble API is dissolved in a mixture of a primary solvent (e.g., a medium-chain triglyceride) and OFP. A surfactant (e.g., a polysorbate) is also added to this phase.

  • Aqueous Phase Preparation: A separate aqueous phase is prepared, typically consisting of water for injection and a tonicity-adjusting agent.

  • Emulsification: The organic phase is slowly added to the aqueous phase under high-shear homogenization to form a coarse emulsion.

  • Nano-sizing: The coarse emulsion is then processed through a high-pressure homogenizer or a microfluidizer to reduce the droplet size to the nanometer range (e.g., < 200 nm).

  • Sterilization and Characterization: The resulting nanoemulsion is sterilized by filtration and characterized for particle size, zeta potential, drug content, and stability over time.

Comparative Performance: OFP vs. Traditional Co-solvents (e.g., Propylene Glycol)

ParameterFormulation with Propylene GlycolFormulation with OFPAdvantage of OFP
API Solubility Moderate enhancementPotentially higher for certain APIs, especially fluorinated onesCan enable higher drug loading
Emulsion Stability May require higher surfactant concentrations, potential for Ostwald ripeningCan enhance stability at lower surfactant levels, reducing potential toxicityImproved shelf-life and safety profile
Biocompatibility Generally good, but can cause irritation at high concentrationsFavorable, with low surface tension potentially improving spreading on biological surfacesMay offer better patient tolerance in topical applications

Causality Behind OFP's Efficacy: The unique solvency of OFP arises from its segmented nature – a polar alcohol head and a non-polar, highly fluorinated tail. This allows it to interact favorably with a range of molecules. For drug delivery, this means it can help to dissolve hydrophobic drugs while also acting as an effective interfacial agent in emulsions. Its low surface tension is also an advantage in applications like ophthalmic drops, where good spreading over the eye is desired.[12]

Conclusion and Expert Recommendations

This compound is a specialized fluorinated alcohol that offers significant advantages in specific research contexts where conventional solvents and reagents fall short.

  • For Nanomaterial Synthesis: OFP is an excellent choice as a cosurfactant in fluorinated or supercritical fluid systems, providing enhanced stability and control over nanoparticle morphology.[6]

  • For Peptide and Protein Chemistry: Its potent ability to disrupt secondary structures makes it a valuable tool for synthesizing difficult peptides and for solubilizing and studying aggregated proteins.[9]

  • For Drug Formulation: OFP presents an interesting alternative as a co-solvent or surfactant for poorly soluble drugs, particularly for fluorinated APIs or when developing specialized delivery systems like nanoemulsions.[4]

While more expensive than common solvents, the improved yields, higher purity, and enabling capabilities of OFP can justify its use in challenging research and development scenarios. Researchers should consider OFP as a powerful problem-solving tool when faced with issues of aggregation, stability, or solubility in non-aqueous and micro-heterogeneous systems.

References

A Comparative Guide to the Efficacy of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol in Key Reaction Types

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. In this guide, we provide an in-depth technical comparison of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (OFP) against conventional solvents in two pivotal reaction types: the Wittig reaction and Solid-Phase Peptide Synthesis (SPPS). This document moves beyond theoretical advantages to present available experimental data, detailed protocols, and mechanistic insights, empowering you to make informed decisions for your synthetic challenges.

The Unique Physicochemical Landscape of this compound

This compound, a partially fluorinated alcohol, possesses a distinct set of properties that differentiate it from common laboratory solvents. Its molecular formula is C5H4F8O, with a molecular weight of 232.07 g/mol .[1][2] Key physical characteristics include a boiling point of 141-142 °C, a density of approximately 1.667 g/mL at 25 °C, and limited solubility in water.[1]

The high degree of fluorination imparts low surface tension and chemical inertness due to the strength of the carbon-fluorine bonds.[1] Crucially, fluorinated alcohols like OFP are strong hydrogen-bond donors but have low nucleophilicity. This combination allows them to activate substrates and stabilize transition states without participating as a nucleophile in the reaction, a property that can significantly influence reaction pathways and efficiencies.

Comparative Analysis 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[3][4][5] The choice of solvent can influence the reaction rate and the stereoselectivity of the resulting alkene.

Mechanistic Considerations in the Wittig Reaction

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide.[6] The solvent can influence the stability of the intermediates and transition states. While a betaine intermediate was once postulated, evidence suggests that under aprotic, salt-free conditions, the reaction proceeds directly to the oxaphosphetane.[7] The polarity and coordinating ability of the solvent can affect the rates of these steps and the stereochemical outcome.

Logical Flow of the Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde_Ketone Aldehyde or Ketone Oxaphosphetane Oxaphosphetane Intermediate Aldehyde_Ketone->Oxaphosphetane [2+2] Cycloaddition Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

Caption: A simplified workflow of the Wittig reaction.

Performance Comparison in the Wittig Reaction

While direct comparative studies detailing the use of this compound as a primary solvent in the Wittig reaction are not abundant in the reviewed literature, the known properties of fluorinated alcohols suggest potential advantages. Their ability to solvate both the polar ylide and the carbonyl compound, coupled with their non-nucleophilic nature, could lead to cleaner reactions and higher yields.

Table 1: Comparison of Solvents for the Wittig Reaction

SolventTypical ConditionsAdvantagesDisadvantagesReported Yields (Example)
Dichloromethane (DCM) Room temperatureGood solubility for reactantsHalogenated solvent, environmental concerns30.1% (trans,trans-1,4-Diphenyl-1,3-butadiene)[8]
Tetrahydrofuran (THF) Anhydrous, often at low temperatures with strong basesGood for non-stabilized ylidesRequires stringent anhydrous conditionsVaries widely
Aqueous Biphasic Saturated NaHCO3, vigorous stirring"Green" alternative, simple workupNot suitable for all substratesHigh E:Z ratios reported[9]
This compound (OFP) HypothesizedPotentially enhanced reaction rates and cleaner reaction profiles due to unique solvent properties.Higher cost, limited published data.Data not available in reviewed literature
Experimental Protocol: Standard Wittig Reaction in Dichloromethane

This protocol describes the synthesis of trans, trans-1,4-Diphenyl-1,3-butadiene.[8]

Materials:

  • Benzyltriphenylphosphonium chloride

  • trans-Cinnamaldehyde

  • 50% Sodium hydroxide solution

  • Dichloromethane (DCM)

Procedure:

  • To a reaction flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride and trans-cinnamaldehyde.

  • Add 5 mL of 50% NaOH solution, followed by 5 mL of dichloromethane.

  • Stir the biphasic mixture vigorously at room temperature for 15 minutes.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Comparative Analysis 2: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the workhorse for producing peptides for research and therapeutic applications.[10] Solvent choice is critical for efficient coupling and deprotection steps, and for preventing peptide aggregation on the solid support.

The Challenge of Peptide Aggregation in SPPS

A significant hurdle in SPPS, particularly for long or hydrophobic sequences, is the aggregation of peptide chains on the resin. This can lead to incomplete reactions and low yields of the desired product.[11][12] The solvent plays a crucial role in solvating the growing peptide chain and disrupting the intermolecular hydrogen bonds that lead to aggregation.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF/NMP) Start->Fmoc_Deprotection Washing_1 Wash with Solvent (e.g., DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Couple Next Fmoc-Amino Acid (e.g., HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 Wash with Solvent Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleave from Resin and Deprotect Side Chains (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purify Peptide (e.g., HPLC) Cleavage->Purification

Caption: A typical cycle in Fmoc-based SPPS.

Performance Comparison in Solid-Phase Peptide Synthesis

Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), are known to be excellent solvents for disrupting peptide aggregation. While specific data for OFP is scarce, its similar properties suggest it could be a valuable tool for "difficult sequences."

Table 2: Comparison of Solvents for Solid-Phase Peptide Synthesis

SolventKey RoleAdvantagesDisadvantages
N,N-Dimethylformamide (DMF) Primary solvent for coupling and washingGood solvating properties for most reagents and peptidesCan form side products; reproductive toxicity concerns
N-Methyl-2-pyrrolidone (NMP) Alternative to DMFHigher boiling point and polarity than DMFHigher cost than DMF
Dichloromethane (DCM) Resin swelling and washingGood for swelling polystyrene resinsEnvironmental concerns; can react with piperidine in Fmoc chemistry
Fluorinated Alcohols (e.g., HFIP, OFP) Additive or co-solvent for difficult sequencesExcellent at disrupting peptide aggregationHigh cost; typically used as a co-solvent rather than the primary solvent
Experimental Protocol: Standard Fmoc-SPPS

This is a general protocol for Fmoc-based solid-phase peptide synthesis.[13][14][15][16][17]

Materials:

  • Fmoc-protected amino acids

  • Rink amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF or NMP)

  • Solvents (DMF, DCM, Methanol)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, then wash with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

    • Wash the resin with DMF.

    • Confirm completion of the coupling with a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by HPLC.

Conclusion and Future Outlook

This compound presents a compelling, albeit under-documented, alternative to conventional solvents in specific organic reactions. Its unique properties, stemming from its highly fluorinated structure, suggest its potential to enhance reaction efficiency, particularly in challenging synthetic contexts like the synthesis of aggregation-prone peptides.

While this guide has synthesized the available information to draw logical inferences about its efficacy, there is a clear need for direct, quantitative comparative studies. As the field of organic synthesis continues to evolve, with a growing emphasis on efficiency and green chemistry, it is anticipated that the utility of specialized solvents like OFP will be more rigorously explored and documented. Researchers are encouraged to consider OFP as a valuable tool in their solvent screening, particularly when faced with reactions that are sluggish or low-yielding in conventional media.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, a valuable fluorinated alcohol, requires meticulous handling not only during its use but, critically, during its disposal. Its classification as a per- and polyfluoroalkyl substance (PFAS) places it in a category of environmentally persistent chemicals, making proper disposal a matter of regulatory compliance, environmental stewardship, and professional integrity.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in authoritative safety data and environmental regulations.

Part 1: Foundational Safety and Hazard Profile

Understanding the inherent risks of a chemical is the bedrock of its safe management. This compound is not merely a benign laboratory reagent; it possesses specific hazards that dictate our handling and disposal protocols. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is a combustible liquid, necessitating precautions against ignition sources.[3]

The causality is clear: direct contact can lead to chemical burns or respiratory distress, while improper storage or disposal could create a fire hazard. These properties are summarized below.

PropertyValueSource
CAS Number 355-80-6[1]
Molecular Formula C₅H₄F₈O[2]
Appearance Colorless Liquid[4]
Flash Point 76 °C (169 °F) - closed cup[4]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]

Part 2: Pre-Disposal Protocol: Safe Handling and Segregation in the Lab

Proper disposal begins long before the waste technician arrives. It starts with rigorous in-lab procedures designed to ensure safety and prevent environmental release.

Step 1: Mandated Personal Protective Equipment (PPE)

To mitigate the identified risks of skin, eye, and respiratory irritation, the use of appropriate PPE is non-negotiable. This forms the first layer of a self-validating safety system.

  • Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[3]

  • Protective Clothing: A standard lab coat is required to prevent skin contact.[1]

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][5]

Step 2: Waste Segregation and Containerization

The single most critical error in chemical waste management is improper segregation. As a fluorinated alcohol, this compound waste must be kept separate from all other waste streams.

  • Do Not Mix: Never mix this waste with other solvents or solid waste.[3] Mixing can cause unknown chemical reactions and renders the entire container untreatable by standard disposal methods.

  • Dedicated Container: Designate a specific, chemically compatible, and sealable container for this waste stream.[6] The container must be clearly labeled as "Hazardous Waste: this compound".

  • No Drain Disposal: Under no circumstances should this chemical be poured down the drain.[3][7] Its persistence means it will pass through wastewater treatment facilities and contaminate waterways.[8]

Part 3: The Disposal Workflow: From Lab Bench to Final Disposition

The disposal of this compound is governed by its identity as a hazardous and persistent PFAS compound. The following workflow outlines the necessary steps and decision-making process, which must be executed in coordination with your institution's Environmental Health & Safety (EHS) department.

G cluster_prep In-Lab Preparation cluster_disposal Official Disposal Protocol cluster_options Approved PFAS Disposal Technologies A Unused or Waste This compound B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate Waste in a Dedicated, Compatible Container B->C D Step 3: Label Container Clearly 'Hazardous Waste' + Chemical Name C->D E Contact Institutional EHS Office for Waste Pickup Request D->E F EHS Arranges Transport by Certified Hazardous Waste Vendor E->F G Final Disposition Method (Determined by Vendor/Regulations) F->G H High-Temperature Incineration (>1000°C for Destruction) G->H I Hazardous Waste Landfill (Subtitle C - for Containment) G->I J Underground Injection (Deep Well - for Containment) G->J

Caption: Disposal workflow for this compound.

Step-by-Step Methodology for Final Disposal
  • Container Management: Ensure the waste container is tightly sealed and stored in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[6]

  • Contact EHS: Initiate a hazardous waste pickup request through your institution's EHS department. They are the authoritative body for ensuring compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Professional Removal: The waste will be collected by a licensed hazardous waste management company. Do not attempt to transport the waste off-site yourself.

  • Final Disposition: As a PFAS-containing material, this waste requires specialized disposal methods. The U.S. Environmental Protection Agency (EPA) has issued guidance on technologies capable of managing these "forever chemicals".[11][12] The primary options are:

Disposal MethodMechanismRationale & Considerations
High-Temperature Incineration Destruction This is the preferred method for permanently eliminating PFAS.[13] The extremely high temperatures (often exceeding 1,100°C) are necessary to break the highly stable carbon-fluorine bonds.[12][14] Improper incineration can lead to the release of harmful byproducts.[8]
Hazardous Waste Landfill Containment If incineration is not available, the waste may be sent to a specially designed hazardous waste landfill (RCRA Subtitle C).[12][13] These landfills have robust engineering controls to prevent chemicals from leaching into the soil and groundwater.[13] This method contains the threat but does not destroy the chemical.
Deep Well Injection Containment This method involves injecting the liquid waste into deep, geologically stable underground formations.[13] It is a viable option for containment but is geographically dependent and less common than the other two methods.[11]

Part 4: Emergency Response Protocols

Even with meticulous planning, accidents can occur. A trustworthy safety protocol must include clear instructions for emergency situations.

Spill Management

For a small-scale laboratory spill:

  • Evacuate and Secure: Alert others in the area and ensure the space is well-ventilated. Remove all sources of ignition.[6][7]

  • Contain: Cover drains to prevent environmental release.[1]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth) to soak up the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the affected area thoroughly.

Personal Exposure
  • Inhalation: Immediately move the affected person to fresh air. If symptoms like coughing or difficulty breathing persist, seek medical attention.[1][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[1][4] If irritation develops, consult a physician.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional conduct.

References

A Senior Application Scientist's Guide to Handling 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol (CAS No. 355-80-6). In our work, the integrity of our results is intrinsically linked to the rigor of our methods, and that begins with safety. This document moves beyond a simple checklist to provide a procedural and logical framework for managing this fluorinated alcohol in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your work by preventing contamination and unforeseen reactions.

Foundational Safety Profile: Understanding the Compound

This compound is a valuable compound in synthetic chemistry, prized for the unique properties conferred by its high degree of fluorination. However, these same properties demand a specific and informed approach to handling.

The primary hazards associated with this chemical are:

  • Skin and Eye Irritation: The compound is classified as a skin irritant and a serious eye irritant.[1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • Respiratory Tract Irritation: Vapors or mists may cause respiratory irritation.[1]

  • Combustibility: It is a combustible liquid with a flash point of approximately 76 °C, meaning it can ignite when exposed to an ignition source at or above this temperature.[3]

  • Potential Neurotoxicity: At high concentrations, there is evidence of neurotoxic effects, including anesthesia and muscle weakness, as observed in animal studies.[2][4]

Understanding these hazards is the critical first step in establishing a robust safety protocol. The causality is clear: the chemical's ability to irritate mucous membranes and skin dictates our barrier protection strategy, while its combustibility and vapor pressure inform our environmental controls.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of routine; it is a risk-based decision tailored to the specific hazards of the chemical and the procedure being performed. Below is a detailed breakdown of the required PPE, explaining the rationale behind each choice.

Eye and Face Protection: The Non-Negotiable Barrier

Direct ocular exposure is a primary risk. Therefore, safety goggles with side shields are the minimum requirement for any procedure involving this chemical.[1] For tasks with a higher risk of splashing or aerosol generation (e.g., heating, vortexing, or transferring large volumes), a face shield worn over safety goggles is mandatory. This dual-layer protection is a self-validating system; the goggles provide a seal against vapors and minor splashes, while the face shield protects against larger, higher-velocity incidents.

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: Standard nitrile gloves may offer initial splash protection, but for prolonged contact or immersion, they are insufficient. The recommended approach is to use chemical-resistant gloves that have been tested according to standards like EN 374.[1] Given the fluorinated nature of the compound, consulting the glove manufacturer's compatibility chart is a critical step. Breakthrough times can be significantly reduced by factors like temperature and mechanical stress.[1] A double-gloving strategy is often a field-proven method to enhance protection during sensitive or lengthy procedures.

  • Laboratory Coat: A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron should be worn. In the event of a significant spill, this provides a removable barrier that can be taken off immediately to prevent the chemical from reaching your skin.[1]

Respiratory Protection: Managing Inhalation Risks

Given that this compound can cause respiratory irritation[1], all handling should ideally occur within a certified chemical fume hood to minimize vapor inhalation. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A risk assessment will determine the appropriate type, but options include an air-purifying respirator with organic vapor cartridges (type ABEK or equivalent) or, for higher concentrations, a full-face supplied-air respirator .[3]

PPE Specification Summary
Protection TypeMinimum RequirementRecommended for High-Risk TasksRationale
Eye/Face Safety Goggles with Side ShieldsFace Shield over GogglesProtects against serious eye irritation from splashes and vapors.[1]
Hand Chemical-Resistant Gloves (EN 374)Double-GlovingPrevents skin irritation and dermal absorption.[1][3]
Body Standard Laboratory CoatChemically Resistant Apron/CoatProtects against skin contact from spills and splashes.
Respiratory Work in a Chemical Fume HoodAir-Purifying Respirator (Organic Vapor)Prevents respiratory tract irritation from vapor inhalation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Trustworthiness in the lab comes from repeatable, safe procedures. Follow this workflow for handling this compound.

Step 1: Preparation and Pre-Handling Check

  • Verify Fume Hood Operation: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble all PPE: Before retrieving the chemical, don all required PPE as outlined in the diagram below.

  • Prepare Spill Kit: Confirm that a spill kit containing an appropriate absorbent material (e.g., sand, diatomaceous earth) is immediately accessible.[1]

  • Remove Ignition Sources: As the liquid is combustible, ensure no open flames, spark-producing equipment, or hot surfaces are in the immediate vicinity.[5]

Step 2: Chemical Handling and Dispensing

  • Grounding: When transferring from larger containers, use appropriate grounding and bonding techniques to prevent static electricity buildup.

  • Dispensing: Use a bottle-top dispenser or pipette with disposable tips to minimize pouring. Always perform transfers over a secondary containment tray.

  • Container Management: Keep the primary container tightly sealed when not in use to prevent the release of vapors.[1][5]

Step 3: Post-Handling Procedure

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique (peeling from the cuff) to avoid contaminating your skin. Dispose of them in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[1][3]

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_final Final Check start Start: Handling This compound hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Combustible start->hazards engineering Work within a certified Chemical Fume Hood? hazards->engineering eye_protection Wear Safety Goggles with Side Shields engineering->eye_protection Yes respirator Add Respirator (Organic Vapor Cartridge) engineering->respirator No splash_risk High Splash Risk? eye_protection->splash_risk gloves Wear Chemical Resistant Gloves (e.g., EN 374) lab_coat Wear Chem-Resistant Lab Coat gloves->lab_coat ready Proceed with Work lab_coat->ready splash_risk->gloves No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->gloves respirator->eye_protection

Caption: PPE selection workflow for this compound.

Emergency Response: Spill and Exposure Plan

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood to capture vapors.[1]

  • Contain and Absorb: Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or diatomaceous earth.[1]

  • Collect and Dispose: Scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water.[1][3]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so.[1][5]

  • Inhalation: Move the affected person to fresh air immediately.[1][5]

  • Seek Medical Attention: In all cases of exposure, seek prompt medical advice and provide the Safety Data Sheet (SDS) to the medical personnel.[1][3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, waste containing this compound must be segregated from non-halogenated solvent waste streams.[6][7]

Procedure:

  • Segregation: Collect all waste (liquid, solid contaminated materials like gloves and absorbent) in a dedicated, properly labeled hazardous waste container. The label must clearly state "Halogenated Organic Waste" and list the chemical constituents.

  • Container: Use a robust, chemically compatible container with a secure lid.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Disposal: Final disposal must be conducted through a licensed hazardous waste facility, in accordance with all local, state, and federal regulations.[8] Never dispose of this chemical down the drain.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also upholding the principles of scientific integrity and responsibility that are the bedrock of our profession.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Reactant of Route 2
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。